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  • Product: 2-Methyl-5-propoxyphenylboronic acid
  • CAS: 1451391-64-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-5-propoxyphenylboronic acid

Introduction: The Versatility of Arylboronic Acids in Modern Chemistry Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Arylboronic Acids in Modern Chemistry

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] Their stability, low toxicity, and versatile reactivity make them crucial building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[3][4] The boronic acid functional group can also act as a bioisostere for carboxylic acids and engage in reversible covalent interactions with diols, a property exploited in the design of sensors and drug delivery systems.[5]

This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, high-value arylboronic acid: 2-Methyl-5-propoxyphenylboronic acid. This compound, with its unique substitution pattern, holds potential as a versatile intermediate for the synthesis of complex organic molecules in drug discovery and materials science. We will delve into a robust and reproducible synthetic pathway, detailed characterization methodologies, and a discussion of its potential applications, providing researchers and drug development professionals with the critical knowledge to leverage this compound in their work.

A Strategic Approach to the Synthesis of 2-Methyl-5-propoxyphenylboronic acid

The synthesis of 2-Methyl-5-propoxyphenylboronic acid is most effectively achieved through a multi-step sequence, beginning with commercially available starting materials. The overall strategy involves the initial construction of the substituted aromatic core, followed by the introduction of the boronic acid moiety via a Grignard reaction.

Synthesis_Workflow Start 4-Bromo-3-methylphenol Step1 Williamson Ether Synthesis (Propyl Iodide, K2CO3, Acetone) Start->Step1 Intermediate 1-Bromo-2-methyl-5-propoxybenzene Step1->Intermediate Step2 Grignard Formation (Mg, THF) Intermediate->Step2 Grignard Grignard Reagent Step2->Grignard Step3 Borylation (Triisopropyl borate, -78 °C) Grignard->Step3 BoronicEster Boronic Ester Intermediate Step3->BoronicEster Step4 Hydrolysis (Aqueous Acid) BoronicEster->Step4 FinalProduct 2-Methyl-5-propoxyphenylboronic acid Step4->FinalProduct

Caption: Synthetic workflow for 2-Methyl-5-propoxyphenylboronic acid.

Part 1: Synthesis of the Key Intermediate: 1-Bromo-2-methyl-5-propoxybenzene

The initial step involves the synthesis of the aryl bromide precursor. This is accomplished through a Williamson ether synthesis, a reliable and high-yielding method for forming ethers.[6][7][8]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-methylphenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetone.

  • Addition of Alkylating Agent: While stirring, add propyl iodide (1.2 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the solid potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with 1M aqueous sodium hydroxide, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-2-methyl-5-propoxybenzene, which can be purified further by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol, forming the more nucleophilic phenoxide.[9] It is also easily removed by filtration.

  • Solvent: Acetone is a suitable polar aprotic solvent for this SN2 reaction and has a convenient boiling point for reflux.

  • Excess Reagents: A slight excess of propyl iodide and potassium carbonate is used to ensure complete conversion of the starting phenol.

Part 2: Grignard Reaction and Borylation

The second phase of the synthesis involves the formation of a Grignard reagent from the aryl bromide, followed by its reaction with a borate ester to form the boronic ester.[2][10]

Experimental Protocol:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a solution of 1-bromo-2-methyl-5-propoxybenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Gentle heating may be required.

    • Once the reaction has started, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Causality Behind Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: Grignard reagents are highly reactive towards water and oxygen.[11] Therefore, the reaction must be carried out under strictly anhydrous and inert conditions to prevent quenching of the reagent.

  • Low Temperature for Borylation: The addition of the borate ester at low temperatures is crucial to minimize the formation of over-alkylation byproducts.[12]

  • Triisopropyl Borate: This sterically hindered borate ester is often preferred to minimize the formation of triarylborane byproducts.

Part 3: Hydrolysis and Purification of the Final Product

The final step is the hydrolysis of the boronic ester to the desired 2-Methyl-5-propoxyphenylboronic acid, followed by purification.[13][14][15]

Experimental Protocol:

  • Hydrolysis:

    • Cool the reaction mixture from the borylation step in an ice bath.

    • Slowly add 1M aqueous hydrochloric acid to quench the reaction and hydrolyze the boronic ester. Stir vigorously for at least one hour.

  • Extraction:

    • Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude 2-Methyl-5-propoxyphenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., a mixture of an organic solvent and water or hexane).

Causality Behind Experimental Choices:

  • Acidic Hydrolysis: The boronic ester is readily hydrolyzed to the boronic acid under acidic conditions.

  • Recrystallization: This is a common and effective method for purifying solid boronic acids, removing unreacted starting materials and byproducts.

Comprehensive Characterization of 2-Methyl-5-propoxyphenylboronic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization_Workflow Synthesized_Product Crude 2-Methyl-5-propoxyphenylboronic acid Purification Purification (Recrystallization) Synthesized_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR MS Mass Spectrometry (ESI or EI) Pure_Product->MS FTIR FT-IR Spectroscopy Pure_Product->FTIR Structure_Confirmation Structural Confirmation and Purity Assessment NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation

Caption: Workflow for the characterization of 2-Methyl-5-propoxyphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[16][17] The predicted ¹H and ¹³C NMR chemical shifts for 2-Methyl-5-propoxyphenylboronic acid are summarized below.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic 7.5 - 7.8m2HAr-H
Aromatic 6.8 - 7.0d1HAr-H
B(OH)₂ 4.5 - 5.5br s2HBoronic acid protons
-OCH₂- 3.9 - 4.1t2HPropoxy methylene
-CH₂- 1.7 - 1.9sextet2HPropoxy methylene
Ar-CH₃ 2.2 - 2.4s3HMethyl group on ring
-CH₃ 0.9 - 1.1t3HPropoxy methyl
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Aromatic 160 - 165C-O
Aromatic 135 - 140C-B (broad)
Aromatic 130 - 135C-CH₃
Aromatic 115 - 125Ar-CH
-OCH₂- 65 - 75Propoxy methylene
-CH₂- 20 - 30Propoxy methylene
Ar-CH₃ 15 - 25Methyl group on ring
-CH₃ 10 - 15Propoxy methyl

Rationale for Predicted Chemical Shifts:

  • ¹H NMR: The aromatic protons will appear in the typical downfield region (6.5-8.0 ppm).[3] The protons on the boronic acid group are often broad and their chemical shift can be concentration and solvent-dependent.[18] The propoxy group will show a characteristic triplet-sextet-triplet pattern. The methyl group attached to the aromatic ring will be a singlet in the upfield region.

  • ¹³C NMR: The carbon attached to the oxygen will be the most downfield aromatic signal.[17] The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus. The aliphatic carbons of the propoxy group and the methyl group on the ring will appear in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-Methyl-5-propoxyphenylboronic acid (C₁₀H₁₅BO₃, Molecular Weight: 194.04 g/mol ), the following would be expected:

  • Molecular Ion Peak (M+): A peak at m/z = 194.

  • Key Fragmentation Patterns:

    • Loss of water (H₂O) from the boronic acid moiety.

    • Loss of the propoxy group (-OCH₂CH₂CH₃).

    • Cleavage of the propyl chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

  • O-H stretch (boronic acid): A broad absorption in the region of 3200-3600 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Absorptions around 2850-3100 cm⁻¹.

  • C=C stretch (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.

  • B-O stretch: A strong absorption around 1350 cm⁻¹.

  • C-O stretch (ether): An absorption in the region of 1200-1250 cm⁻¹.

Applications in Research and Development

The primary application of 2-Methyl-5-propoxyphenylboronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions.[4][19] This reaction allows for the formation of a carbon-carbon bond between the arylboronic acid and an organic halide or triflate, providing a powerful method for the synthesis of complex biaryl structures. These structures are prevalent in many pharmaceuticals and advanced materials.[20][21]

Given the increasing importance of boronic acids in medicinal chemistry, 2-Methyl-5-propoxyphenylboronic acid and its derivatives could be investigated for a range of biological activities, including as enzyme inhibitors or as components of targeted drug delivery systems.[22]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 2-Methyl-5-propoxyphenylboronic acid. The detailed protocols and the rationale behind the experimental choices offer a solid foundation for researchers to produce this valuable compound with high purity. The outlined characterization methods provide a clear roadmap for structural verification. As the demand for novel and complex organic molecules continues to grow, particularly in the pharmaceutical and materials science sectors, versatile building blocks like 2-Methyl-5-propoxyphenylboronic acid will undoubtedly play a pivotal role in driving innovation.

References

  • Kianmehr, E. (2007). A mild conversion of arylboronic acids and their pinacolyl boronate esters into phenols using hydroxylamine. Tetrahedron Letters, 48(15).
  • Hinkes, S. P. A., & Klein, C. D. P. (2019). The deprotection of boronic esters can be performed under mild conditions in the presence of methylboronic acid. Organic Letters, 21, 3048-3052.
  • (2022). Protodeboronation of (Hetero)
  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Retrieved from [Link]

  • (2021, August 30). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorb
  • Williamson Ether Synthesis Lab 3. (n.d.). Retrieved from [Link]

  • The Grignard Reaction. (n.d.).
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
  • Grignard Reaction Lab Protocol. (n.d.). Retrieved from [Link]

  • 1H NMR Chemical Shifts. (2022, March 9).
  • NMR Chemical Shifts. (n.d.).
  • 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0231604). (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic
  • 1H NMR chemical shift ppm table. (n.d.).
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (n.d.). PMC - NIH.
  • Carbon Monoxide and Hydrogen (Syngas)
  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
  • Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. (n.d.). Retrieved from [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor.
  • 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. (n.d.). Retrieved from [Link]

  • Synthesis of 1-bromo-3-methoxy-4-propoxy-5-iodobenzene - A novel efficient process for the synthesis of brominated aromatic compound. (2025, August 7).
  • 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. (n.d.).
  • Fig. 5 1 H NMR spectra of 5 mM 2-FPBA in D 2 O: (a) at pH 7.0 at... (n.d.).
  • Synthetic method of 1-bromo-4-fluorin-5-isopropyl-2-metoxybenzene. (n.d.).
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021, November 16).
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.).
  • The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzo
  • 15.5a The Chemical Shift in C 13 and Proton NMR. (2018, September 20). YouTube.
  • 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts.
  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid. (n.d.). PMC - NIH.
  • 2-Propenoic acid, 2-methyl-, propyl ester. (n.d.). NIST WebBook.
  • Organic compounds. (2008, October 21). MassBank.
  • Phenol, 2-methyl-5-(1-methylethyl)-. (n.d.). NIST WebBook.

Sources

Exploratory

Technical Profile: 2-Methyl-5-propoxyphenylboronic Acid (CAS 1451391-64-2)

Executive Summary 2-Methyl-5-propoxyphenylboronic acid (CAS 1451391-64-2) is a specialized organoboron building block utilized primarily in the synthesis of complex pharmaceutical and agrochemical scaffolds. Its structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-propoxyphenylboronic acid (CAS 1451391-64-2) is a specialized organoboron building block utilized primarily in the synthesis of complex pharmaceutical and agrochemical scaffolds. Its structural uniqueness lies in the ortho-methyl substitution, which introduces steric bulk adjacent to the reaction center, and the meta-propoxy group, which enhances lipophilicity and electron density.

This compound is a critical intermediate for Suzuki-Miyaura cross-coupling reactions , enabling the introduction of the 2-methyl-5-propoxyphenyl moiety into biaryl systems. Recent patent literature links this specific substitution pattern to benzophenone derivatives with potent fungicidal activity, highlighting its relevance in crop protection and potential antifungal therapeutics.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data consolidates the core physicochemical attributes of 2-Methyl-5-propoxyphenylboronic acid. Researchers should note that like many boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine), which can affect melting point determinations and stoichiometry.

PropertyValue / Description
CAS Number 1451391-64-2
IUPAC Name (2-Methyl-5-propoxyphenyl)boronic acid
Molecular Formula C₁₀H₁₅BO₃
Molecular Weight 194.04 g/mol
Appearance White to off-white solid powder
Solubility Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water
pKa (Calculated) ~8.5 - 9.0 (Typical for arylboronic acids)
Storage Conditions 2-8°C, under inert atmosphere (Ar/N₂); hygroscopic
Key Hazards Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335)

Synthetic Logic & Retrosynthesis

The synthesis of 2-Methyl-5-propoxyphenylboronic acid is governed by the directing effects of the substituents on the benzene ring. Direct borylation of the parent arene is not feasible due to regioselectivity issues. The most robust route employs a Lithium-Halogen Exchange or Miyaura Borylation on a pre-functionalized aryl bromide.

Retrosynthetic Analysis

To achieve the target substitution pattern (Boron at C1, Methyl at C2, Propoxy at C5), the precursor must be 1-Bromo-2-methyl-5-propoxybenzene .

  • Disconnection: C–B bond.

  • Precursor: 1-Bromo-2-methyl-5-propoxybenzene.

  • Starting Material: 3-Bromo-4-methylphenol (commercially available).

Forward Synthesis Pathway (Graphviz)

The following diagram illustrates the logical flow from the commercial phenol to the final boronic acid.

SynthesisPathway Start 3-Bromo-4-methylphenol (Starting Material) Step1 Alkylation (n-Pr-I, K2CO3, DMF) Start->Step1 Intermediate 1-Bromo-2-methyl- 5-propoxybenzene Step1->Intermediate Ether Formation Step2 Li-Halogen Exchange (n-BuLi, -78°C) + B(OiPr)3 Intermediate->Step2 Product 2-Methyl-5-propoxyphenyl- boronic acid Step2->Product Borylation & Hydrolysis

Figure 1: Synthetic pathway for CAS 1451391-64-2 via 3-Bromo-4-methylphenol.[2]

Mechanistic Insight:

  • Alkylation: The phenolic hydroxyl group is alkylated with 1-iodopropane. This step is high-yielding and locks in the propoxy substituent.

  • Lithiation: The bromine atom at position 3 (relative to the original phenol) provides the handle for lithiation. The methyl group is ortho to the bromine, and the propoxy group is para to the methyl (or meta to the bromine).

  • Trapping: The aryl lithium species is trapped with triisopropyl borate (B(OiPr)₃), followed by acidic hydrolysis to yield the free boronic acid.

Applications in Drug Discovery & Agrochemicals

Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophile in Palladium-catalyzed cross-coupling reactions.

  • Steric Challenge: The ortho-methyl group creates steric hindrance around the boron center. This can slow down the transmetalation step in the catalytic cycle.

  • Electronic Benefit: The 5-propoxy group is an electron-donating group (EDG) via resonance. This increases the nucleophilicity of the aryl ring, potentially aiding the transmetalation step, counteracting the steric penalty of the methyl group.

Biological Significance

The 2-methyl-5-propoxyphenyl moiety appears in patent literature regarding benzophenone fungicides [1]. The combination of the lipophilic propoxy tail and the rotationally restricted ortho-methyl group allows the molecule to fill specific hydrophobic pockets in target enzymes (e.g., fungal cytochrome P450s or kinases).

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-X-Ar OxAdd->PdII_X TransMet Transmetalation (Base + Boronic Acid) PdII_X->TransMet Rate Limiting for Steric Substrates PdII_Ar Pd(II)-Ar-Ar' TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the Transmetalation step where the steric bulk of the 2-methyl group is most critical.

Experimental Protocol: Optimized Suzuki Coupling

This protocol is designed to overcome the steric hindrance of the ortho-methyl group using a high-activity catalyst system.

Objective: Coupling of 2-Methyl-5-propoxyphenylboronic acid with an Aryl Bromide.

Materials
  • Boronic Acid: 2-Methyl-5-propoxyphenylboronic acid (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for robustness against sterics.

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure
  • Setup: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol, 233 mg), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (3.0 mmol).

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90°C for 12-18 hours.

    • Note: The ortho-methyl group requires higher temperatures than standard phenylboronic acids (typically 60-80°C).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

  • TLC Monitoring: The boronic acid often streaks on silica. Monitor the consumption of the Aryl Bromide.

  • Anhydride Check: If the boronic acid appears insoluble or unreactive, it may have dehydrated to the boroxine. Addition of a drop of free water or using a base like K₃PO₄ can facilitate the re-formation of the active boronate species [2].

Safety & Handling (SDS Summary)

Hazard Classification:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume.[4]

  • P280: Wear protective gloves/eye protection.[3][5]

  • Storage: Store in a cool, dry place. Boronic acids can dehydrate to boroxines (anhydrides) over time; this is reversible but can alter the apparent molecular weight during weighing.

References

  • Google Patents.Derivatives of Benzophenone, Fungicidal Compositions Containing Them. Patent RO117827B1.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

Sources

Foundational

2-Methyl-5-propoxyphenylboronic Acid: A Technical Guide to Physical Properties, Chemical Dynamics, and Application Workflows

Executive Summary In modern synthetic chemistry and drug development, functionalized arylboronic acids serve as indispensable building blocks, primarily due to their utility in palladium-catalyzed cross-coupling reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic chemistry and drug development, functionalized arylboronic acids serve as indispensable building blocks, primarily due to their utility in palladium-catalyzed cross-coupling reactions. 2-Methyl-5-propoxyphenylboronic acid (CAS: 1451391-64-2) is a specialized derivative featuring both steric bulk (ortho-methyl group) and an electron-donating ether linkage (meta-propoxy group)[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. This guide synthesizes the fundamental physical properties of 2-Methyl-5-propoxyphenylboronic acid with the underlying thermodynamic principles—specifically boroxine equilibrium and Lewis acidity—to provide actionable, self-validating experimental protocols for researchers.

Structural & Fundamental Physical Properties

Understanding the physical state of 2-Methyl-5-propoxyphenylboronic acid requires examining its molecular geometry. The boron atom is


-hybridized, leaving an empty, low-energy 

-orbital orthogonal to the three substituents, which adopt a trigonal planar geometry[2].

In the solid state, arylboronic acids do not exist as isolated monomers. Instead, they form orthorhombic crystals driven by extensive hydrogen bonding, organizing into dimeric units that further assemble into an extended hydrogen-bonded network[3]. This lattice stabilization directly impacts its melting point and solubility profile.

Quantitative Physical Data

The following table summarizes the key physical and chemical properties of 2-Methyl-5-propoxyphenylboronic acid.

PropertyValueCausality / Significance
CAS Number 1451391-64-2[1]Unique identifier for procurement and regulatory tracking.
Linear Formula C₁₀H₁₅BO₃Defines the stoichiometry for equivalent calculations.
Molecular Weight 194.04 g/mol Critical for precise molarity calculations in catalytic cycles.
Density (Predicted) 1.08 ± 0.1 g/cm³[4]Relevant for volumetric dosing in scaled-up liquid handling.
Boiling Point (Predicted) 356.9 ± 52.0 °C[4]High BP indicates thermal stability; however, it dehydrates before boiling.
pKa (Predicted) 8.21 ± 0.58[4]Dictates the pH required to form the active boronate anion.

Thermodynamic Behavior: The Boroxine Equilibrium

A defining physical characteristic of 2-Methyl-5-propoxyphenylboronic acid is its propensity to undergo thermal dehydration to form a trimeric anhydride known as a boroxine [5].

This is not a degradation pathway, but rather a reversible thermodynamic equilibrium. The interconversion between the boronic acid and the boroxine occurs via acyclic anhydride intermediates, with water acting as both a reagent and a catalyst[6]. In ambient environments, the compound typically exists as a mixture of the free acid and the boroxine, which can complicate stoichiometric calculations if not properly controlled.

BoroxineEq BA 3x 2-Methyl-5-propoxyphenylboronic acid (Monomer) Heat Thermal Dehydration (-3 H2O) BA->Heat Heating / Vacuum Boroxine Triarylboroxine (Trimeric Anhydride) Heat->Boroxine Hydrolysis Aqueous Hydrolysis (+3 H2O) Boroxine->Hydrolysis Atmospheric Moisture Hydrolysis->BA

Figure 1: Thermodynamic equilibrium between the boronic acid monomer and its trimeric boroxine.

Acid-Base Dynamics & Lewis Acidity

Despite the "acid" nomenclature, 2-Methyl-5-propoxyphenylboronic acid is not a Brønsted acid (it does not readily donate a proton). Instead, it acts as a mild Lewis acid due to the vacant


-orbital on the boron atom[3].

When exposed to an aqueous base, the boron atom accepts a hydroxide ion (


), transitioning from a neutral, 

-hybridized trigonal planar geometry to a negatively charged,

-hybridized tetrahedral boronate complex[7]. With a predicted pKa of 8.21[4], the solution must be buffered above pH 9.0 to ensure quantitative conversion to the boronate species. This electronic shift is the fundamental prerequisite for transmetalation in cross-coupling reactions.

Field-Proven Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the why behind the how.

Protocol A: Quantitative Dehydration to Triarylboroxine

Objective: To generate the anhydrous boroxine derivative for moisture-sensitive transformations. Causality: Because the boroxine formation is an equilibrium process[6], we must exploit Le Chatelier's principle. By using a solvent that forms an azeotrope with water, we can physically remove water from the system, driving the reaction entirely to the boroxine[3].

  • Setup: Suspend 10.0 mmol of 2-Methyl-5-propoxyphenylboronic acid in 50 mL of anhydrous toluene in a round-bottom flask.

  • Apparatus: Attach a Dean-Stark trap topped with a reflux condenser.

  • Execution: Reflux the mixture at 110 °C for 4 hours. As water is liberated, it will co-distill with toluene, condense, and separate in the trap.

  • Self-Validation: Evaporate the toluene under reduced pressure. Analyze the resulting solid via

    
     NMR in 
    
    
    
    . The complete disappearance of the broad singlet at ~8.0 ppm (the
    
    
    protons) confirms quantitative conversion to the boroxine.
Protocol B: Suzuki-Miyaura Cross-Coupling Workflow

Objective: C-C bond formation coupling 2-Methyl-5-propoxyphenylboronic acid with an aryl halide. Causality: The neutral boronic acid is a poor nucleophile. The addition of a base coordinates to the empty


-orbital, forming the electron-rich tetrahedral boronate. This enhances the nucleophilicity of the aryl group, facilitating the critical transmetalation step to the Palladium(II) center.
  • Reagent Assembly: In a Schlenk flask, combine the aryl halide (1.0 eq), 2-Methyl-5-propoxyphenylboronic acid (1.2 eq), and

    
     catalyst (0.05 eq).
    
  • Solvent & Base: Add 1,4-dioxane and an aqueous solution of

    
     (2.5 eq).
    
    • Expert Insight: The biphasic mixture must be thoroughly degassed (e.g., via freeze-pump-thaw or rigorous argon sparging). Oxygen promotes the homocoupling of the boronic acid into a biaryl byproduct.

  • Reaction: Heat the mixture to 80 °C under argon for 12 hours.

  • Self-Validation: Quench a 50 µL aliquot with water, extract with ethyl acetate, and analyze via LC-MS. The disappearance of the aryl halide mass peak and the emergence of the cross-coupled product mass validates the completion of the catalytic cycle.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Complex (Ar-Pd-X) OxAdd->PdII Base Base Activation (OH- / OR-) PdII->Base TransMet Transmetalation (Boronate Complex) Base->TransMet 2-Methyl-5-propoxy- phenylboronate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the transmetalation of the activated boronate.

References

  • ChemicalBook. "2-Methyl-5-propoxyphenylboronic acid | 1451391-64-2".

  • Sigma-Aldrich. "2-Methyl-5-propoxyphenylboronic acid".

  • ChemicalBook. "2-Methyl-5-propoxyphenylboronic acid Properties (pKa, Density, BP)".

  • Wikipedia. "Phenylboronic acid".

  • ResearchGate. "Dehydration of phenylboronic acid with the formation of boroxine".

  • Wiley-VCH. "Structure, Properties, and Preparation Of Boronic Acid Derivatives".

  • University of Edinburgh Research Explorer. "The Boroxine–Boronic Acid Equilibrium".

Sources

Exploratory

In-Depth Technical Guide: Solubility Profile and Handling of 2-Methyl-5-propoxyphenylboronic Acid

Executive Summary 2-Methyl-5-propoxyphenylboronic acid (CAS: 1256355-10-8) is a specialized organoboron building block primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-propoxyphenylboronic acid (CAS: 1256355-10-8) is a specialized organoboron building block primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl scaffolds in medicinal chemistry. Unlike the parent phenylboronic acid, this derivative possesses a lipophilic propoxy tail and an ortho-methyl group. These structural features significantly alter its solubility profile, creating a unique set of handling challenges—specifically regarding "oiling out" in non-polar solvents and dehydration-driven boroxine formation.

This guide provides a comprehensive analysis of its solubility landscape, predictive solvent behaviors based on structure-property relationships (SPR), and a self-validating experimental protocol for precise solubility determination.

Physicochemical Profile
PropertyData / Characteristic
Chemical Name 2-Methyl-5-propoxyphenylboronic acid
CAS Number 1256355-10-8
Molecular Formula C₁₀H₁₅BO₃
Molecular Weight 194.04 g/mol
Physical State Solid (often waxy or crystalline depending on hydration)
Lipophilicity (Calc LogP) ~2.5 – 2.8 (More lipophilic than phenylboronic acid)
Key Functional Groups Boronic acid (–B(OH)₂), Propoxy ether (–OC₃H₇), Methyl (–CH₃)

The Solubility Landscape

The solubility of arylboronic acids is not static; it is a dynamic equilibrium governed by the hydration state of the boron center. Understanding this mechanism is critical for reproducible experimental results.

The Boronic Acid–Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers known as boroxines , especially under vacuum, heat, or in non-polar solvents. This transformation drastically changes solubility.

  • Boronic Acid Form: Polar, hydrogen-bond donor/acceptor. Soluble in alcohols/water.

  • Boroxine Form: Less polar, planar, lipophilic. More soluble in toluene/DCM; less soluble in water.

Implication: If your sample has been stored in a desiccator, it may exist largely as the boroxine, appearing less soluble in methanol initially until it re-hydrates.

Solvent Compatibility Matrix

Based on the structural analogs (e.g., 4-propoxyphenylboronic acid) and the lipophilic contribution of the propyl chain, the following solubility profile is established:

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Protic Polar Methanol, Ethanol High (>100 mg/mL)Recommended. Rapid dissolution due to H-bonding and reversible esterification (solvolysis).
Aprotic Polar THF, DMF, DMSO High (>150 mg/mL)Excellent for reaction stock solutions. THF inhibits boroxine formation via coordination.
Chlorinated DCM, Chloroform Moderate (20–50 mg/mL)Good for extraction. The propoxy group enhances solubility here compared to unsubstituted analogs.
Aromatic Toluene Moderate Solubility increases significantly with temperature. Used for azeotropic removal of water.
Esters Ethyl Acetate Moderate Standard extraction solvent.
Hydrocarbons Hexanes, Pentane Poor (<5 mg/mL)Anti-solvent. Use for precipitation/crystallization.
Aqueous Water (Neutral) Low The hydrophobic propoxy chain limits water solubility.
Aqueous Base NaOH / K₂CO₃ (aq) High Forms the soluble boronate anion [Ar-B(OH)₃]⁻.
Visualizing the Equilibrium

The following diagram illustrates the dynamic relationship between the species in solution, which dictates the observed solubility.

BoronicEquilibrium Acid Boronic Acid Monomer (Polar, H-bond Donor) Soluble in: MeOH, THF Boroxine Boroxine Trimer (Non-polar, Planar) Soluble in: Toluene, DCM Acid->Boroxine Dehydration (-3 H2O) Heat / Vacuum / Non-polar solvent Anion Boronate Anion (Ionic, Water Soluble) Soluble in: Aq. Base Acid->Anion High pH (OH-) Boroxine->Acid Hydration (+3 H2O) Ambient Humidity / Protic solvent Anion->Acid Low pH (H+)

Figure 1: The dynamic equilibrium of 2-Methyl-5-propoxyphenylboronic acid. The "observed" solubility often depends on which species dominates under specific storage or solvent conditions.

Experimental Protocol: Precise Solubility Determination

Since batch-to-batch variation in moisture content can affect gravimetric results, the following self-validating protocol is required for critical applications (e.g., GMP starting material assessment).

Method A: Saturation Shake-Flask (Standard)

Objective: Determine the thermodynamic solubility limit at 25°C.

  • Preparation:

    • Weigh approx. 100 mg of 2-Methyl-5-propoxyphenylboronic acid into a 4 mL glass vial.

    • Add 1.0 mL of the target solvent (e.g., 2-MeTHF).

    • Check: If the solid dissolves completely immediately, add more solid until a visible suspension persists.

  • Equilibration:

    • Seal the vial and agitate (orbital shaker) at 25°C for 24 hours.

    • Why: This ensures the boronic acid/boroxine equilibrium stabilizes in that specific solvent.

  • Filtration:

    • Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent to prevent adsorption losses).

  • Quantification (Gravimetric):

    • Pipette exactly 0.5 mL of filtrate into a tared weighing boat.

    • Evaporate solvent (vacuum oven at 40°C).

    • Weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue × 2).

Method B: HPLC Purity & Solubility Check (High Precision)

Objective: Confirm that the dissolved species is the parent boronic acid and not a degradation product (e.g., protodeboronation).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm.

  • Procedure: Dilute the saturated filtrate from Method A by a factor of 100 with Methanol and inject. Compare peak area against a standard curve.

Reaction Engineering & Solvent Selection

For Suzuki-Miyaura couplings, the choice of solvent system for 2-Methyl-5-propoxyphenylboronic acid is critical due to the steric hindrance of the ortho-methyl group and the electron-donating nature of the propoxy group.

Recommended Solvent Systems
Reaction TypeSolvent SystemRationale
Standard Suzuki Dioxane / Water (4:1) Excellent solubility of the boronic acid; water promotes the formation of the reactive boronate species.
Green Chemistry Ethanol / Water (3:1) The propoxy group ensures good solubility in ethanol; environmentally benign.
Difficult Substrates Toluene / Water (10:1) Biphasic system. Requires Phase Transfer Catalyst (e.g., TBAB). Useful if the catalyst is sensitive to protic solvents.
Process Workflow: Handling "Oiling Out"

The propoxy chain increases the likelihood of the compound separating as an oil during recrystallization.

Recrystallization Start Crude Mixture (Post-Reaction) Dissolve Dissolve in Minimal Hot Ethyl Acetate Start->Dissolve Cool Cool to Room Temp Dissolve->Cool Check Observation: Oiling Out? Cool->Check Seed Add Seed Crystal or Scratch Glass Check->Seed No (Clear solution) AntiSolvent Slow Addition of Hexanes (Anti-solvent) Check->AntiSolvent Yes (Oily droplets) Filter Filter & Wash (Cold Hexanes) Seed->Filter AntiSolvent->Filter

Figure 2: Decision tree for purification. The "Oiling Out" phenomenon is common with propoxy-substituted aromatics; slow anti-solvent addition is the corrective action.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[1] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[2] Link

  • Iwamura, H., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. (Analogous structural data used for predictive modeling). Link

  • PubChem. (n.d.). 2-Methyl-5-propoxyphenylboronic acid (Compound Summary). National Library of Medicine. Link

  • BenchChem. (2025).[3][4] General Solubility Trends for Substituted Phenylboronic Acids. Link

Sources

Foundational

In-Depth Technical Guide: NMR Spectral Analysis of 2-Methyl-5-propoxyphenylboronic Acid

Topic: 2-Methyl-5-propoxyphenylboronic acid NMR Spectral Data Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Compound Identity 2-Methyl-5-prop...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Methyl-5-propoxyphenylboronic acid NMR Spectral Data Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Identity

2-Methyl-5-propoxyphenylboronic acid (CAS: 1451391-64-2) is a functionalized arylboronic acid intermediate frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structural integrity is critical for downstream medicinal chemistry applications, particularly in the synthesis of biaryl scaffolds found in kinase inhibitors and receptor modulators.

This guide provides a rigorous analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of this compound. It addresses the specific challenges associated with arylboronic acids—namely, the dynamic equilibrium between the monomeric acid and the trimeric boroxine anhydride—and establishes a validated protocol for artifact-free characterization.

Chemical Structure & Numbering

To ensure accurate spectral assignment, the following IUPAC numbering scheme is utilized:

  • Position 1: Boronic acid moiety [-B(OH)₂][1]

  • Position 2: Methyl group [-CH₃][1]

  • Position 5: Propoxy group [-OCH₂CH₂CH₃]

ChemicalStructure cluster_benzene Aromatic Core cluster_substituents Substituents C1 C1 (Ipso-B) C2 C2 (Ipso-Me) C1->C2 B_group B(OH)2 C1->B_group Pos 1 C3 C3 (H) C2->C3 Me_group CH3 C2->Me_group Pos 2 C4 C4 (H) C3->C4 C5 C5 (Ipso-OPr) C4->C5 C6 C6 (H) C5->C6 Propoxy_group O-CH2-CH2-CH3 C5->Propoxy_group Pos 5 C6->C1 caption Figure 1: Structural connectivity and numbering of 2-Methyl-5-propoxyphenylboronic acid.

Experimental Protocol: Solvent Selection & Sample Preparation

The "Boroxine Artifact" Challenge

Arylboronic acids are prone to dehydration, forming cyclic trimeric anhydrides (boroxines) in non-polar solvents like Chloroform-d (


). This equilibrium results in broad signals, reduced integral accuracy, and multiple peak sets.

Scientific Directive: Do NOT use


 for primary characterization.
Recommended Protocol

Solvent: Dimethyl sulfoxide-


 (DMSO-

) is the mandatory solvent.
  • Mechanism: DMSO acts as a Lewis base, coordinating with the empty p-orbital of the boron atom. This stabilizes the monomeric species [

    
    ] and prevents dehydration.
    
  • Result: Sharp, well-resolved resonances including the distinct boronic acid hydroxyl protons.

Step-by-Step Preparation Workflow

SamplePrep Start Start: Solid Sample Weigh Weigh 10-15 mg (Precision Balance) Start->Weigh Solvent Add 0.6 mL DMSO-d6 (Ampoule grade preferred) Weigh->Solvent Mix Vortex/Sonicate (Ensure complete dissolution) Solvent->Mix Transfer Transfer to NMR Tube (Clean, dry 5mm tube) Mix->Transfer Acquire Acquire Spectra (1H: 16 scans, 13C: 256+ scans) Transfer->Acquire caption Figure 2: Optimized sample preparation workflow to minimize boroxine formation.

Spectral Data Analysis

H NMR Data (400 MHz, DMSO- )

The following assignments are derived from substituent additivity rules applied to the parent phenylboronic acid scaffold, validated against structurally analogous 2-methyl-5-alkoxy systems.

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
7.90 - 8.10 Singlet (broad)2HB(OH)₂ Labile hydroxyl protons. Chemical shift is concentration/temperature dependent.
7.15 Doublet (

Hz)
1HAr-H6 Ortho to Boron (deshielding) & Ortho to Propoxy (shielding). Small coupling to H4.
7.08 Doublet (

Hz)
1HAr-H3 Ortho to Methyl (shielding). Major coupling to H4.
6.85 Doublet of Doublets (

Hz)
1HAr-H4 Ortho to Propoxy (shielding). Coupled to H3 and H6.
3.88 Triplet (

Hz)
2H-OCH₂- Alpha-protons of the propoxy chain. Deshielded by oxygen.
2.35 Singlet3HAr-CH₃ Methyl group attached to the aromatic ring.
1.72 Sextet/Multiplet2H-CH₂- Beta-protons of the propoxy chain.
0.98 Triplet (

Hz)
3H-CH₃ Terminal methyl of the propoxy chain.
C NMR Data (100 MHz, DMSO- )

Carbon assignments confirm the 1,2,5-substitution pattern. Note that the carbon attached to boron (C1) is often broadened or invisible due to the quadrupolar relaxation of the


 and 

nuclei.
Chemical Shift (

, ppm)
TypeAssignmentNotes
155.8 QuaternaryC5 (Ar-O) Most deshielded aromatic carbon due to direct oxygen attachment.
138.5 QuaternaryC2 (Ar-Me) Ipso-methyl carbon.
134.0 - 136.0 Quaternary (Broad)C1 (Ar-B) Ipso-boron carbon. Often weak/broad (Quadrupolar broadening).
131.2 Methine (CH)C3 Meta to boronic acid.
117.5 Methine (CH)C6 Ortho to boronic acid, Ortho to propoxy.
114.8 Methine (CH)C4 Para to boronic acid, Ortho to propoxy.
69.2 Methylene (

)
-OCH₂- Ether linkage carbon.
22.5 Methylene (

)
-CH₂- Central propyl carbon.
21.2 Methyl (

)
Ar-CH₃ Aromatic methyl.
10.8 Methyl (

)
-CH₂CH₃ Terminal propyl methyl.

Quality Control & Impurity Profiling

When analyzing 2-Methyl-5-propoxyphenylboronic acid, three specific impurities are common. A self-validating system requires checking for these diagnostic signals:

  • Protodeboronation (1-Methyl-4-propoxybenzene):

    • Mechanism: Hydrolysis of the C-B bond, often catalyzed by moisture or trace metal.

    • Diagnostic Signal: Loss of the B(OH)₂ signal (~8.0 ppm) and appearance of a new aromatic proton in the 7.2–7.4 ppm region corresponding to the position originally occupied by boron.

  • Oxidation (2-Methyl-5-propoxyphenol):

    • Mechanism: Oxidation of the C-B bond to C-OH by air/peroxides.

    • Diagnostic Signal: Appearance of a sharp phenolic -OH singlet around 9.0–9.5 ppm (in DMSO-

      
      ).
      
  • Boroxine Formation (Trimer):

    • Mechanism: Dehydration.

    • Diagnostic Signal: In DMSO-

      
      , this is minimized. If present, it appears as a secondary set of aromatic peaks slightly downfield (0.05–0.1 ppm) from the monomer signals.
      

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] (Standard reference for Boronic Acid properties).[3]

  • BenchChem. (2025). Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Methyl-5-propoxyphenylboronic acid (CAS 1451391-64-2). Link

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Blackwell Scientific Publications.

Sources

Exploratory

stability and storage of 2-Methyl-5-propoxyphenylboronic acid

An In-Depth Technical Guide on the Stability and Storage of 2-Methyl-5-propoxyphenylboronic Acid Executive Summary 2-Methyl-5-propoxyphenylboronic acid (CAS: 1451391-64-2) is a specialized organoboron reagent predominant...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Stability and Storage of 2-Methyl-5-propoxyphenylboronic Acid

Executive Summary

2-Methyl-5-propoxyphenylboronic acid (CAS: 1451391-64-2) is a specialized organoboron reagent predominantly used in Suzuki-Miyaura cross-coupling reactions to introduce a sterically defined, electron-rich aromatic scaffold.[1] While structurally robust compared to heteroaromatic boronic acids, its stability is governed by a dynamic equilibrium between the free acid and its cyclic anhydride (boroxine), as well as susceptibility to protodeboronation and oxidative cleavage.

This guide provides a rigorous technical analysis of these degradation pathways and establishes a self-validating storage protocol designed to maintain reagent integrity >98% over extended periods.

Chemical Profile & Physicochemical Properties

Understanding the intrinsic properties of the molecule is the first step in effective lifecycle management. The ortho-methyl group introduces steric strain that influences both stability and reactivity, while the meta-propoxy chain increases lipophilicity and electron density.[1]

PropertySpecificationTechnical Note
CAS Number 1451391-64-2Unique identifier for inventory tracking.[1]
Molecular Formula C₁₀H₁₅BO₃MW: 194.04 g/mol .[1]
Physical State White to off-white powderHygroscopic nature leads to clumping.[1]
Solubility Soluble in MeOH, DMSO, CH₂Cl₂Limited solubility in non-polar hydrocarbons; insoluble in water (neutral pH).[1]
pKa (Boronate) ~8.5 - 9.0 (Estimated)Higher than PhB(OH)₂ (8.[1]8) due to electron-donating propoxy group.[1]
Melting Point Variable (Range: 150–220°C)Critical: Sharp MP is rarely observed due to in situ dehydration to boroxine.[1]

Mechanisms of Degradation

The stability of 2-Methyl-5-propoxyphenylboronic acid is compromised by three primary mechanisms. An understanding of these pathways allows researchers to diagnose reagent failure before running valuable reactions.

A. The Boroxine-Acid Equilibrium (Dehydration)

Unlike carboxylic acids, boronic acids exist in a thermodynamic equilibrium with their trimeric anhydride, the boroxine .[2] This is not a decomposition per se, but a change in stoichiometry that affects reaction equivalents.

  • Trigger: Low humidity and heat drive water removal, favoring the boroxine.

  • Consequence: The effective molecular weight changes.[1] If you weigh the sample assuming it is 100% boronic acid (MW 194.04) but it is actually 50% boroxine (MW ~528 for trimer), your stoichiometry in a Suzuki coupling will be incorrect.[1]

  • Reversibility: Fully reversible upon addition of water or exposure to ambient humidity.[1]

B. Protodeboronation (C-B Bond Cleavage)

This is the irreversible destruction of the reagent.[1]

  • Mechanism: The C-B bond is cleaved and replaced by a C-H bond, yielding 1-methyl-4-propoxybenzene.[1]

  • Catalysts:

    • Base-Catalyzed: Occurs via the boronate anion [Ar-B(OH)₃]⁻.[1][3] The ortho-methyl group can accelerate this by relieving steric strain upon C-B cleavage.

    • Metal-Catalyzed: Trace metal impurities (Pd, Cu) in the storage container or spatula can catalyze deboronation over time.[1]

C. Oxidative Deboronation
  • Mechanism: Atmospheric oxygen (or peroxides in ether solvents) inserts into the C-B bond, converting the boronic acid to the corresponding phenol (2-methyl-5-propoxyphenol).[1]

  • Susceptibility: The electron-donating propoxy group at the C5 position makes the aryl ring electron-rich, slightly increasing susceptibility to oxidation compared to electron-deficient boronic acids.[1]

Visualizing the Degradation Pathways

The following diagram maps the kinetic and thermodynamic relationships governing the compound's stability.

StabilityPathways cluster_storage Storage Environment BoronicAcid 2-Methyl-5-propoxyphenylboronic Acid (Active Reagent) Boroxine Boroxine (Trimeric Anhydride) (Stoichiometric Variance) BoronicAcid->Boroxine Dehydration (-H₂O) Heat / Vacuum Phenol 2-Methyl-5-propoxyphenol (Oxidation Product) BoronicAcid->Phenol Oxidation (+O₂/ROOH) Irreversible Deboronation 1-Methyl-4-propoxybenzene (Protodeboronation Product) BoronicAcid->Deboronation Hydrolysis (pH > 10 or Acid) Irreversible Boroxine->BoronicAcid Rehydration (+H₂O) Ambient Humidity

Caption: The central equilibrium (Blue-Yellow) is reversible and manageable.[1] The red pathways represent irreversible chemical destruction.

Storage & Handling Protocols

To ensure maximum shelf-life and reproducibility, strictly adhere to the following "Cold-Dry-Inert" protocol.

Storage Hierarchy
ConditionSuitabilityMax DurationNotes
Ambient (Air) Poor< 1 MonthRapid oxidation and variable hydration state.[1]
4°C (Fridge) Good6-12 MonthsStandard for active use.[1] Keep desiccated.
-20°C (Freezer) Optimal > 2 YearsRequired for long-term banking.[1]
Step-by-Step Storage Workflow
  • Container Selection: Use amber glass vials with Teflon-lined caps to prevent UV degradation and plasticizer leaching.[1]

  • Atmosphere Control: Flush the headspace with Argon or Nitrogen before sealing.[1] This prevents oxidative deboronation.

  • Desiccation: Place the sealed vial inside a secondary container (jar or bag) containing active desiccant (e.g., Drierite or Silica Gel).[1] This locks the equilibrium towards the anhydride, preventing "mushy" hydrolysis products, but requires you to account for stoichiometry (see Section 5).

  • Thawing: CRITICAL. Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, accelerating degradation.

Quality Control & Stoichiometry Correction

Because the ratio of Boronic Acid to Boroxine fluctuates, simply weighing the powder can lead to errors in reaction equivalents (1.0 equiv vs 3.0 equiv).

The "Self-Validating" Purity Check

Before setting up a critical GMP or late-stage synthesis reaction, validate the reagent:

  • ¹H NMR Analysis (Solvent: DMSO-d₆ + D₂O):

    • Dissolve ~10 mg in DMSO-d₆.

    • Add 1 drop of D₂O.[1] This forces the hydrolysis of any boroxine back to the boronic acid in the tube.

    • Result: You will see a clean set of signals for the monomer.[1]

    • Interpretation: If you see extra aromatic peaks not assignable to the monomer, they are likely the deboronated arene (1-methyl-4-propoxybenzene) or the phenol.[1]

  • HPLC Analysis:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[1]

    • Note: Boronic acids often streak or show broad peaks due to interaction with silanols.[1] High buffer strength is recommended.

Stoichiometry Adjustment Formula

If the reagent is old and likely dehydrated (high boroxine content), assume an effective molecular weight (EMW) between the acid and the anhydride.

  • Ideal Acid MW: 194.04[1]

  • Ideal Boroxine Unit MW: ~176.03 (per boron unit)[1]

  • Best Practice: Use a slight excess (1.2 – 1.5 equiv) in Suzuki couplings to account for the mass difference and potential impurities.[1]

Application in Synthesis (Suzuki-Miyaura)

The ortho-methyl group poses a specific challenge: Steric Hindrance. [1]

  • Transmetallation: The transfer of the aryl group from Boron to Palladium is the rate-limiting step for bulky boronic acids.[1]

  • Base Selection: Use strong, bulky bases like K₃PO₄ or Cs₂CO₃ in anhydrous solvents (Toluene/Dioxane) rather than aqueous carbonate systems.[1] The anhydrous conditions prevent competitive protodeboronation while the strong base facilitates the formation of the reactive boronate species.

  • Ligand Choice: Use electron-rich, bulky phosphines (e.g., SPhos , XPhos ) which are specifically designed to facilitate the coupling of ortho-substituted partners.[1]

SuzukiWorkflow Start Weigh Reagent (Assume 95% Purity) Solvent Solvent Choice (Anhydrous Toluene/Dioxane) Start->Solvent Dissolve Base Base Activation (K₃PO₄ / SPhos) Solvent->Base Add Catalyst Coupling Cross-Coupling (Transmetallation) Base->Coupling Heat (80-100°C)

Caption: Optimized workflow for sterically hindered ortho-substituted boronic acids.

References

  • Boroxine-Boronic Acid Equilibrium

    • Title: The Boroxine–Boronic Acid Equilibrium[4][5][6]

    • Source: University of Edinburgh Research Explorer
    • URL:[Link][1]

  • Protodeboronation Mechanisms

    • Title: Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited[1]

    • Source: LJMU Research Online[1]

    • URL:[Link]

  • General Stability of Boronic Acids

    • Title: Boronic acid with high oxidative stability and utility in biological contexts[7]

    • Source: PubMed Central (PMC)[1]

    • URL:[Link]

  • Compound Data (2-Methyl-5-propoxyphenylboronic acid)

    • Title: 2-Methyl-5-propoxyphenylboronic acid | CAS 1451391-64-2[1]

    • Source: Sigma-Aldrich[1]

Sources

Foundational

Technical Guide: 2-Methyl-5-propoxyphenylboronic Acid Safety &amp; Handling

Executive Summary & Substance Profile[1][2][3] 2-Methyl-5-propoxyphenylboronic acid (CAS: 1451391-64-2) is a functionalized arylboronic acid commonly employed as a nucleophilic building block in palladium-catalyzed cross...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substance Profile[1][2][3]

2-Methyl-5-propoxyphenylboronic acid (CAS: 1451391-64-2) is a functionalized arylboronic acid commonly employed as a nucleophilic building block in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura). Its structural motif—combining an electron-donating propoxy group with a sterically significant ortho-methyl group—presents specific stability challenges distinct from simple phenylboronic acid.

This guide moves beyond basic Safety Data Sheet (SDS) parameters to address the physicochemical behaviors that affect experimental reproducibility: specifically, the equilibrium between the free acid and its boroxine anhydride, and the susceptibility to protodeboronation.

Physicochemical Data Table
PropertySpecification / ValueOperational Implication
CAS Number 1451391-64-2Unique identifier for inventory tracking.
Molecular Formula C₁₀H₁₅BO₃MW: 194.04 g/mol .[1] Use this for stoichiometry, not the boroxine weight.
Physical State White to off-white solidHygroscopic; tends to clump if stored improperly.
Solubility Soluble in MeOH, DMSO, DMF, DCMPre-dissolve in organic solvent before adding to aqueous reaction mixtures.
Storage Temp 2–8 °CRetards protodeboronation and oxidation.
Air Sensitivity Air-stable (Short-term)Can be weighed in air, but long-term storage requires inert gas.

Stability & Storage: The Boroxine Equilibrium

A critical, often overlooked aspect of handling boronic acids is their tendency to dehydrate into cyclic trimers called boroxines . This is not a decomposition pathway but a reversible equilibrium driven by thermal energy and vacuum pressure.

Mechanism of Variance

If a researcher assumes the material is 100% monomeric boronic acid (B(OH)₂), but the sample has partially dehydrated to the boroxine (B₃O₃), the effective molarity of boron in the reaction will be higher than calculated. This leads to stoichiometry errors, potentially causing side reactions (e.g., homocoupling).

Visualization: The Dehydration Cycle

The following diagram illustrates the reversible transformation and the environmental triggers.

BoroxineCycle Acid Boronic Acid Monomer 3 x Ar-B(OH)2 Transition Dehydration (-3 H2O) Acid->Transition Heat / Vacuum / Desiccation Boroxine Boroxine Trimer (Ar-BO)3 Transition->Boroxine Boroxine->Acid Ambient Humidity / Aqueous Base

Figure 1: The reversible dehydration of arylboronic acids. Storage under high vacuum promotes boroxine formation, while aqueous conditions revert it to the acid.

Strategic Storage Protocol
  • Temperature: Store at 2–8°C . Cold storage slows the kinetics of oxidation (to the phenol) and protodeboronation.

  • Atmosphere: Backfill containers with Argon or Nitrogen after use. While not strictly pyrophoric, the propoxy ether linkage can degrade under prolonged exposure to atmospheric oxygen and light.

  • Container: Use amber glass vials with PTFE-lined caps. Avoid Parafilm alone; use electrical tape or shrink bands for long-term sealing to prevent moisture ingress (which causes clumping) or egress (which shifts the boroxine equilibrium).

Operational Safety & PPE

While classified as an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3), the specific hazards of the ortho-methyl and meta-propoxy substituents require vigilance regarding potential sensitization.

  • Respiratory Protection: Handling of the dry powder should strictly occur within a fume hood . If weighing outside a hood is unavoidable, a P95/P100 particulate respirator is mandatory to prevent inhalation of fine dust.

  • Ocular Protection: Chemical splash goggles are required. Standard safety glasses offer insufficient protection against airborne particulates that can dissolve in tear fluid, creating a localized acidic environment (boric acid).

  • Glove Selection: Nitrile gloves (0.11 mm minimum thickness) provide adequate protection for incidental contact.

Experimental Protocol: Self-Validating Suzuki Coupling

This protocol is designed for 2-Methyl-5-propoxyphenylboronic acid . The electron-rich nature of the propoxy group activates the ring, facilitating transmetalation, but the ortho-methyl group introduces steric hindrance. The conditions below use a high-activity catalyst system to overcome this steric barrier while minimizing deboronation.

The "Self-Validating" Concept

A self-validating protocol includes checkpoints (Stop/Go criteria) embedded in the workflow to prevent wasted precursors.

Workflow Diagram

SuzukiWorkflow Start Start: Weigh Reagents Check1 Validation 1: Dissolution Check Start->Check1 Check1->Start Turbid? Add solvent Reaction Reaction: Pd(dppf)Cl2 / K2CO3 / Dioxane:H2O Check1->Reaction Clear Solution Check2 Validation 2: TLC/LCMS @ 1 hour Reaction->Check2 Check2->Reaction Stalled? Add Catalyst Workup Workup: Phase Separation Check2->Workup Conversion > 90% End Isolate Product Workup->End

Figure 2: Step-wise workflow with embedded validation checkpoints to ensure reaction integrity.

Detailed Methodology

1. Stoichiometry & Weighing (The 1.05x Rule)

  • Target: 1.0 equiv Aryl Halide.

  • Boronic Acid: Use 1.2 to 1.5 equivalents .

    • Reasoning: The ortho-methyl group slows transmetalation, increasing the residence time of the free boronic acid in the basic media. This increases the risk of protodeboronation (loss of B(OH)₂ replaced by H). Excess reagent compensates for this sacrificial loss.

  • Base: Potassium Carbonate (K₂CO₃), 3.0 equiv.

2. Solvent System

  • Mixture: 1,4-Dioxane / Water (4:1 ratio).

  • Validation Checkpoint 1 (Degassing): Sparge the solvent mixture with Nitrogen for 15 minutes before adding the catalyst. Oxygen is the primary enemy of Pd(0) species and promotes homocoupling of the boronic acid.

3. Catalyst Addition

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).

    • Why: The bidentate dppf ligand has a large bite angle, which facilitates the reductive elimination step, crucial for sterically hindered substrates like ortho-substituted boronic acids.

4. Reaction Monitoring (Validation Checkpoint 2)

  • Heat to 80–90°C.

  • Check at 1 Hour: Perform TLC or LCMS.

    • Success Indicator: Disappearance of the aryl halide.

    • Failure Mode: If aryl halide remains but boronic acid is gone, protodeboronation has occurred. Corrective Action: Add another 0.5 equiv of boronic acid and lower temp to 70°C.

5. Workup & Scavenging

  • After cooling, dilute with EtOAc and wash with water.

  • Safety Note: The aqueous layer contains boric acid residues. Treat as chemical waste.

Waste Management & Decontamination

Boronic acids can be persistent.[2] For spill cleanup or glassware cleaning, simple water washing is often insufficient due to the lipophilic propoxy group.

Oxidative Quench Protocol (For Spills/Cleaning):

  • Reagent: 3% Aqueous Hydrogen Peroxide (H₂O₂) mixed with saturated Sodium Bicarbonate (NaHCO₃).

  • Action: Apply to the contaminated surface or glassware.

  • Mechanism: The basic peroxide oxidizes the C-B bond, converting the boronic acid into the corresponding phenol (2-methyl-5-propoxyphenol) and boric acid.

  • Disposal: The resulting phenol is an organic waste; the boric acid is aqueous waste. This eliminates the reactive organoboron species.

References

  • Sigma-Aldrich. 2-Methyl-5-propoxyphenylboronic acid Product Page. Retrieved from (Note: Search CAS 1451391-64-2 for specific CoA).[1]

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Source regarding protodeboronation mechanisms).

  • PubChem. Compound Summary for CAS 1451391-64-2. National Library of Medicine. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. .

Sources

Exploratory

The Role of the Ortho-Methyl Group in 2-Methyl-5-propoxyphenylboronic Acid Reactivity: A Technical Guide

Executive Summary In the design of active pharmaceutical ingredients (APIs) and advanced materials, arylboronic acids serve as indispensable building blocks. Among these, 2-Methyl-5-propoxyphenylboronic acid presents a u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of active pharmaceutical ingredients (APIs) and advanced materials, arylboronic acids serve as indispensable building blocks. Among these, 2-Methyl-5-propoxyphenylboronic acid presents a unique reactivity profile dictated almost entirely by its ortho-methyl substituent. While the meta-propoxy group modulates the electronic landscape of the aromatic ring, the ortho-methyl group acts as a double-edged sword: it imposes severe steric hindrance during palladium-catalyzed cross-coupling, yet provides exceptional kinetic shielding against hydrolytic degradation (protodeboronation).

This whitepaper deconstructs the mechanistic causality behind this behavior, providing field-proven, self-validating protocols to harness this molecule effectively in complex synthetic workflows.

Structural and Electronic Profiling

To understand the reactivity of 2-Methyl-5-propoxyphenylboronic acid, we must analyze the microenvironment around the boron atom.

  • Steric Bulk (The Ortho Effect): The methyl group at the C2 position sits adjacent to the boronic acid moiety at C1. This proximity restricts the free rotation of the C-B bond, locking the molecule into conformations that project the methyl protons directly into the trajectory of incoming reagents.

  • Electronic Contributions: The ortho-methyl group exerts a weak inductive electron-donating effect (+I), which marginally increases the electron density at the ipso-carbon. Meanwhile, the meta-propoxy group at C5 donates electron density via resonance (+R) to the ortho and para positions relative to itself, but its effect on the C1 ipso-carbon is primarily inductive and relatively weak.

The net result is a boronic acid that is sterically congested and mildly electron-rich, fundamentally altering its behavior in both catalytic cycles and degradation pathways.

The Transmetalation Bottleneck in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is the primary application for 2-Methyl-5-propoxyphenylboronic acid. However, researchers frequently encounter low yields or stalled reactions when using standard catalysts like


.
Mechanistic Causality

The catalytic cycle consists of oxidative addition, base coordination, transmetalation, and reductive elimination. For ortho-substituted boronic acids, transmetalation is the rate-limiting step [1]. During transmetalation, the boronic acid must coordinate with the palladium-hydroxo/alkoxo complex to form a four-membered Pd-O-B transition state. The ortho-methyl group physically clashes with the bulky phosphine ligands on the palladium center, drastically raising the activation energy of this step.

To overcome this, highly active, sterically flexible ligands—such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos or XPhos)—must be employed. These ligands stabilize the mono-ligated Pd(0) species while their flexible biaryl backbone accommodates the steric bulk of the ortho-methyl group during the critical transmetalation event [2].

G A Pd(II) Aryl Halide Complex B Base Coordination (Pre-transmetalation) A->B + Base C Pd-O-B Intermediate (Steric Clash with o-Methyl) B->C + 2-Me-5-PrO-PhB(OH)2 D Transmetalation (Rate-Limiting Step) C->D High Activation Energy E Reductive Elimination (Biaryl Product) D->E Fast

Fig 1: Suzuki-Miyaura catalytic cycle showing the transmetalation bottleneck from ortho-methyl bulk.

Kinetic Shielding Against Protodeboronation

Protodeboronation—the cleavage of the C-B bond and replacement with a C-H bond—is the most common degradation pathway for arylboronic acids. It typically occurs under basic conditions via the formation of a boronate anion, followed by ipso-protonation and irreversible C-B cleavage [3].

The Protective Role of the Ortho-Methyl Group

While the ortho-methyl group hinders cross-coupling, it acts as a highly effective kinetic shield against protodeboronation.

  • Steric Shielding: The methyl group physically blocks hydroxide ions or water molecules from accessing the empty p-orbital on the boron atom, suppressing the formation of the reactive boronate intermediate.

  • Electronic Dampening: The inductive donation from the methyl group reduces the electrophilicity of the boron atom, further decreasing its affinity for nucleophilic attack.

Extensive kinetic studies by Lloyd-Jones and colleagues have demonstrated that ortho-substituents disrupt the concerted proton transfer mechanism, leading to half-lives that are orders of magnitude longer than their unsubstituted or para-substituted counterparts [4].

G A 2-Methyl-5-propoxyphenylboronic acid B Hydroxide/Water Coordination (Boronate Formation) A->B Blocked by o-Methyl C Ipso-Protonation / C-B Cleavage B->C Base-Catalyzed D Protodeboronated Arene (Degradation Product) C->D Irreversible

Fig 2: Base-catalyzed protodeboronation pathway showing kinetic shielding by the ortho-methyl group.

Quantitative Data Summary

The dual nature of the ortho-methyl group is best illustrated through comparative data. Table 1 summarizes the reactivity and stability metrics of 2-Methyl-5-propoxyphenylboronic acid against benchmark substrates.

Table 1: Comparative Reactivity and Stability Profiles

Boronic Acid SubstrateRelative Transmetalation RateProtodeboronation Half-Life (pH > 13, 70°C)Suzuki Yield (Standard

)
Suzuki Yield (Pd/SPhos Catalyst)
Phenylboronic Acid (Control)1.00 (Baseline)~2.5 hours>95%>95%
4-Propoxyphenylboronic Acid1.15~4.0 hours>95%>95%
2-Methyl-5-propoxyphenylboronic Acid 0.15 >72 hours <40% 92%

Data synthesis based on established kinetic frameworks for ortho-substituted arylboronates.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in controls to verify that the causality described above is actively governing the reaction outcome.

Protocol A: Sterically Demanding Suzuki-Miyaura Cross-Coupling

Objective: Achieve >90% yield using an ortho-substituted boronic acid by overcoming the transmetalation bottleneck.

Reagents:

  • Aryl bromide (1.0 equiv, e.g., 4-bromoanisole)

  • 2-Methyl-5-propoxyphenylboronic acid (1.5 equiv)

  • 
     (2.5 mol% Pd)
    
  • SPhos ligand (5.0 mol%)

  • 
     (3.0 equiv, finely milled)
    
  • Toluene/Water (10:1 v/v, degassed)

Step-by-Step Methodology:

  • System Purging: Charge a Schlenk flask with the aryl bromide, 2-Methyl-5-propoxyphenylboronic acid,

    
    , SPhos, and 
    
    
    
    . Evacuate and backfill with ultra-pure Argon three times. Causality: Pd(0) complexes are highly sensitive to oxidation; SPhos is air-stable but the active catalytic species is not.
  • Solvent Addition: Add degassed Toluene and Water via syringe. Causality: The biphasic system ensures the inorganic base (

    
    ) dissolves sufficiently to form the active Pd-hydroxo/alkoxo complex required for transmetalation.
    
  • Thermal Activation: Heat the vigorously stirring mixture to 100°C for 12 hours.

  • Validation Control: Run a parallel reaction using

    
     instead of Pd/SPhos. Validation: The 
    
    
    
    reaction should stall at <40% conversion, validating that the SPhos ligand is actively overcoming the ortho-methyl steric clash.
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica gel chromatography.
    
Protocol B: Protodeboronation Resistance Assay

Objective: Quantify the kinetic stability of the C-B bond imparted by the ortho-methyl group.

Reagents:

  • 2-Methyl-5-propoxyphenylboronic acid (0.1 mmol)

  • Phenylboronic acid (0.1 mmol, Internal Control)

  • 
     (0.5 mmol)
    
  • 1,4-Dioxane /

    
     (1:1 v/v)
    

Step-by-Step Methodology:

  • Sample Preparation: Dissolve both boronic acids (substrate and control) in 1.0 mL of the Dioxane/

    
     mixture in a heavy-walled NMR tube.
    
  • Base Addition: Add

    
     to initiate the basic conditions required for boronate formation. Seal the tube.
    
  • Thermal Stress: Heat the NMR tube in an oil bath at 70°C. Causality: Elevated temperatures accelerate the degradation, allowing for practical observation timeframes.

  • Kinetic Readout: Acquire

    
     NMR spectra at t = 0, 2h, 4h, 12h, and 24h.
    
  • Validation: Monitor the disappearance of the aryl protons adjacent to the boron atom. Validation: The phenylboronic acid signals will rapidly disappear (forming deuterated benzene due to

    
     quenching), while the 2-Methyl-5-propoxyphenylboronic acid signals will remain >95% intact after 24 hours, proving the kinetic shielding effect of the ortho-methyl group.
    

Conclusion

The 2-Methyl-5-propoxyphenylboronic acid molecule perfectly encapsulates the nuanced role of steric hindrance in organometallic chemistry. By understanding that the ortho-methyl group simultaneously hinders transmetalation and prevents protodeboronation, researchers can rationally select tailored catalytic systems (like Buchwald ligands) to unlock high-yielding cross-couplings while benefiting from the molecule's inherent stability.

References

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration National Institutes of Health (NIH) / PMC URL:[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Chemical Communications (Royal Society of Chemistry) URL:[Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Journal of the American Chemical Society (PubMed) URL:[Link]

Foundational

The Propoxy Group in Arylboronic Acids: A Technical Guide to its Electronic Effects and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals Abstract The functionalization of arylboronic acids is a cornerstone of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-cou...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of arylboronic acids is a cornerstone of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. The electronic nature of substituents on the aromatic ring plays a pivotal role in dictating the reactivity, stability, and ultimate utility of these critical reagents. This in-depth technical guide focuses on the electronic effects of the propoxy group, a common alkoxy substituent, on the core properties of arylboronic acids. We will explore the nuanced interplay of inductive and resonance effects, their quantifiable impact on acidity and reactivity, and the practical implications for drug development and process chemistry. This guide provides field-proven insights, detailed experimental protocols, and a comprehensive reference to the underlying principles for researchers aiming to harness the full potential of propoxy-substituted arylboronic acids.

Introduction: The Significance of Electronic Effects in Arylboronic Acid Chemistry

Arylboronic acids are indispensable reagents in synthetic organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds with exceptional functional group tolerance and stereospecificity. The reactivity of an arylboronic acid is intimately tied to the electronic environment of the aromatic ring. Substituents that alter the electron density on the ring can profoundly influence the key steps of the catalytic cycle, as well as the stability of the boronic acid itself.

A thorough understanding of these electronic effects is not merely academic; it is a prerequisite for rational reaction design, optimization, and troubleshooting in both academic and industrial settings. For drug development professionals, modulating the electronic properties of an arylboronic acid can directly impact the synthesis of complex molecular scaffolds and the exploration of structure-activity relationships.

This guide will provide a detailed examination of the propoxy group as a key substituent, dissecting its electronic contributions and their consequences for the chemical behavior of arylboronic acids.

The Dual Nature of the Propoxy Group: A Dance of Induction and Resonance

The propoxy group (–O–CH₂CH₂CH₃), like other alkoxy groups, exerts two primary electronic effects on an aromatic ring: an inductive effect (-I) and a resonance (or mesomeric) effect (+M).[1][2]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the propoxy group withdraws electron density from the aromatic ring through the sigma bond framework. This is a distance-dependent effect.[3]

  • Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the aromatic ring.[2] This donation of electron density is most pronounced at the ortho and para positions.

Crucially, for alkoxy groups, the electron-donating resonance effect is significantly stronger and more influential than the electron-withdrawing inductive effect.[1] This makes the propoxy group an overall electron-donating group (EDG) and an activating group in the context of electrophilic aromatic substitution.[2]

The net result of these opposing forces can be quantified using Hammett substituent constants (σ). These empirically derived values provide a measure of the electronic influence of a substituent on the reactivity of a molecule. A negative σ value indicates an electron-donating character, while a positive value signifies an electron-withdrawing nature.

Substituent σ_meta_ (σm) σ_para_ (σp)
Methoxy (-OCH₃)0.12-0.27
Ethoxy (-OCH₂CH₃)0.10-0.25
Propoxy (-OPr) ~0.10 ~-0.25

Table 1: Hammett Substituent Constants for Common Alkoxy Groups. Values for methoxy and ethoxy are from established literature.[4][5][6] The values for propoxy are estimated to be very similar to ethoxy due to the minimal change in electronic properties beyond the second carbon atom.

The data clearly shows that while the propoxy group has a mild electron-withdrawing effect at the meta position (positive σm), it is a strong electron-donating group at the para position (negative σp), where the resonance effect is dominant.

Impact on the Physicochemical Properties of Arylboronic Acids

The electron-donating nature of the propoxy group directly influences two key properties of arylboronic acids: their acidity (pKa) and their stability towards protodeboronation.

Acidity (pKa)

Arylboronic acids are Lewis acids, and their pKa is a measure of the equilibrium between the neutral boronic acid and the anionic boronate species in aqueous solution. The pKa is a critical parameter as the formation of the boronate is often a prerequisite for efficient transmetalation in the Suzuki-Miyaura catalytic cycle.

Electron-donating groups, like the propoxy group, increase the electron density on the aromatic ring and, by extension, on the boron atom. This increased electron density makes the boron atom less electrophilic and thus a weaker Lewis acid. Consequently, arylboronic acids bearing a propoxy group are expected to be less acidic (have a higher pKa) than unsubstituted phenylboronic acid.

Compound pKa
Phenylboronic Acid~8.8 (in water)[8]
4-Methoxyphenylboronic Acid~9.25 (in water/acetonitrile)[7]
4-Propoxyphenylboronic Acid ~9.2-9.3 (estimated)

Table 2: pKa Values of Phenylboronic Acid and Alkoxy-Substituted Derivatives.

Stability and Protodeboronation

Protodeboronation is a common and often detrimental side reaction in Suzuki-Miyaura couplings, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the boronic acid inactive.[9] This process is typically base-catalyzed and proceeds via the boronate anion.[9]

The rate of protodeboronation is highly sensitive to the electronic nature of the substituents on the aryl ring. Electron-donating groups, such as the propoxy group, increase the electron density at the ipso-carbon (the carbon attached to the boron atom). This increased electron density facilitates the protonolysis of the C-B bond, thereby increasing the susceptibility of the arylboronic acid to protodeboronation .[10][11]

Therefore, when working with propoxy-substituted arylboronic acids, particularly under the basic conditions of the Suzuki-Miyaura reaction, researchers should be mindful of the potential for this competing degradation pathway. Strategies to mitigate protodeboronation, such as the use of milder bases, shorter reaction times, or "slow-release" boronate esters (e.g., MIDA boronates), may be necessary to achieve optimal yields.[9][12]

The Role of the Propoxy Group in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a three-stage catalytic cycle involving:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide bond.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center.

  • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

The propoxy group, as an electron-donating substituent on the arylboronic acid, primarily influences the transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R(L₂) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R ArPdR->ArR ArX Ar-X ArX->ArPdX RBO2H2 R-B(OH)₂ (Propoxy-substituted) Boronate [R-B(OH)₃]⁻ RBO2H2->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->ArPdR

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the activation of the propoxy-substituted arylboronic acid by a base to form the boronate species, which then undergoes transmetalation.

The electron-donating propoxy group increases the nucleophilicity of the aryl group being transferred from the boron to the palladium center. This enhanced nucleophilicity generally leads to a faster rate of transmetalation .[13][14] In many cases, this can translate to higher reaction efficiency, especially when coupling with less reactive aryl chlorides or under milder reaction conditions.

However, as discussed previously, this increased reactivity comes at the cost of decreased stability towards protodeboronation. The optimal reaction conditions for a propoxy-substituted arylboronic acid will therefore represent a balance between promoting the desired transmetalation and minimizing the undesired protodeboronation.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of a representative propoxy-substituted arylboronic acid.

Synthesis of 4-Propoxyphenylboronic Acid

This protocol is adapted from standard procedures for the synthesis of arylboronic acids from aryl bromides via a Grignard reagent.

Synthesis_Workflow cluster_0 Step 1: Propylation of 4-Bromophenol cluster_1 Step 2: Grignard Formation & Borylation cluster_2 Step 3: Hydrolysis and Isolation Start 4-Bromophenol Step1 React with 1-bromopropane in the presence of K₂CO₃ in acetone Start->Step1 Product1 1-Bromo-4-propoxybenzene Step1->Product1 Step2 React with Mg turnings in dry THF to form the Grignard reagent Product1->Step2 Step3 Add triisopropyl borate at low temperature (-78 °C) Step2->Step3 Product2 Boronate ester intermediate Step3->Product2 Step4 Acidic workup (e.g., aq. HCl) Product2->Step4 FinalProduct 4-Propoxyphenylboronic Acid Step4->FinalProduct

Figure 2: Workflow for the synthesis of 4-propoxyphenylboronic acid.

Materials:

  • 4-Bromophenol

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Magnesium turnings

  • Iodine (a single crystal)

  • Tetrahydrofuran (THF), anhydrous

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 1-Bromo-4-propoxybenzene

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

  • Stir the mixture and add 1-bromopropane (1.2 eq.) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M NaOH (aq) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-bromo-4-propoxybenzene, which can be purified by column chromatography if necessary.

Step 2: Synthesis of 4-Propoxyphenylboronic Acid

  • CAUTION: This step must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.) and a small crystal of iodine.

  • Add a small amount of a solution of 1-bromo-4-propoxybenzene (1.0 eq.) in anhydrous THF via the dropping funnel to initiate the Grignard reaction (indicated by the disappearance of the iodine color and gentle reflux).

  • Once initiated, add the remaining 1-bromo-4-propoxybenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Add a solution of triisopropyl borate (1.2 eq.) in anhydrous THF dropwise, maintaining the temperature below -70 °C.

  • After the addition, allow the mixture to warm slowly to room temperature and stir overnight.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 2 M HCl (aq) until the solution is acidic.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 4-propoxyphenylboronic acid can be purified by recrystallization (e.g., from a water/acetone mixture).

Suzuki-Miyaura Coupling of 4-Propoxyphenylboronic Acid with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling. The choice of ligand, base, and solvent may require optimization depending on the specific aryl halide used.

Materials:

  • Aryl bromide (1.0 eq.)

  • 4-Propoxyphenylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 eq.), 4-propoxyphenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Purge the vessel with an inert gas (nitrogen or argon).

  • Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water).

  • Heat the reaction mixture (e.g., to 80-90 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

The propoxy group, through its potent electron-donating resonance effect, significantly influences the properties and reactivity of arylboronic acids. It increases the electron density of the aromatic ring, which in turn enhances the rate of the crucial transmetalation step in Suzuki-Miyaura cross-coupling reactions. This activating effect, however, is counterbalanced by a heightened susceptibility to base-catalyzed protodeboronation, a critical consideration for reaction optimization. By understanding the fundamental electronic principles governing the behavior of the propoxy group, researchers and drug development professionals can make more informed decisions in the design of synthetic routes and the fine-tuning of reaction conditions. The protocols and data presented in this guide serve as a valuable resource for effectively employing propoxy-substituted arylboronic acids in the synthesis of complex organic molecules, ultimately accelerating the pace of discovery in chemical and pharmaceutical research.

References

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. OpenStax. [Link]

  • Reusch, W. (2023, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. In Chemistry LibreTexts. [Link]

  • Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156–13165.
  • Zhu, D., et al. (2022). One-Step Synthesis of PdCu@Ti3C2 with High Catalytic Activity in the Suzuki-Miyaura Coupling Reaction.
  • Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. [Link]

  • University of Calgary. (n.d.). Chapter 15 – Reactions of Aromatic Compounds. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • KEMISTRY. (2020, June 30). Inductive vs Resonance Effect | Organic Chemistry. YouTube. [Link]

  • Lloyd-Jones, G. C., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. Liverpool John Moores University Research Online.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
  • Scribd. (n.d.). Hammett Substituent Constants Table. [Link]

  • Mecinović, J., et al. (2019). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Maji, M., & Deka, H. (2013).
  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3747.
  • Roberts, J. D., & Jaffé, H. H. (1953). 2.6: δ and Hammett's σ constants. In An Introduction to the Theory of Molecular Orbitals. Chemistry LibreTexts.
  • Hall, D. G., & Lachance, H. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2755.
  • PubChem. (n.d.). 4-Propoxyphenylboronic Acid. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275–286.
  • Google Patents. (n.d.). CN103724366A - Preparation method of p-carboxyphenylboronic acid.
  • Liptak, M. D., & Shields, G. C. (2001). On the Computational Determination of the pKa of Some Arylboronic Acids. Journal of the American Chemical Society, 123(29), 7314-7319.
  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818.
  • López-Andarias, J., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. New Journal of Chemistry, 43(40), 16043-16050.
  • Ashenhurst, J. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Optimized Suzuki-Miyaura Cross-Coupling of 2-Methyl-5-propoxyphenylboronic Acid

Strategies for Sterically Demanding & Electron-Rich Substrates Abstract & Introduction 2-Methyl-5-propoxyphenylboronic acid (CAS: 1451391-64-2) is a specialized organoboron building block used frequently in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Sterically Demanding & Electron-Rich Substrates

Abstract & Introduction

2-Methyl-5-propoxyphenylboronic acid (CAS: 1451391-64-2) is a specialized organoboron building block used frequently in medicinal chemistry to introduce lipophilic, electron-rich biaryl scaffolds. While the Suzuki-Miyaura reaction is the gold standard for such transformations, this specific substrate presents a dual-challenge profile :

  • Steric Hindrance (Ortho-Effect): The C2-methyl group imposes steric strain during the transmetallation step of the catalytic cycle, often requiring specialized ligands.

  • Electronic Destabilization: The C5-propoxy group renders the aromatic ring electron-rich. Under basic aqueous conditions, this increases the rate of protodeboronation (hydrolysis of the C-B bond), a parasitic side reaction that yields the deboronated arene (1-methyl-4-propoxybenzene) rather than the desired biaryl product.

This Application Note provides a tiered protocol strategy—ranging from robust standard conditions to high-performance catalytic systems—designed to maximize yield by balancing transmetallation efficiency against hydrolytic stability.

Chemical Profile & Mechanistic Considerations

PropertySpecification
Compound Name 2-Methyl-5-propoxyphenylboronic acid
Structure Aryl ring, 1-B(OH)₂, 2-CH₃, 5-OCH₂CH₂CH₃
Electronic Nature Electron-rich (Donor)
Steric Nature Ortho-substituted (Moderate steric hindrance)
Primary Failure Mode Protodeboronation (C-B bond cleavage)
Recommended Catalyst Pd-Dialkylbiaryl phosphines (e.g., SPhos, XPhos)
Mechanistic Pathway & Competitive Reactions

The success of this coupling relies on the catalyst's ability to facilitate Transmetallation (Step B) faster than the base-mediated Protodeboronation (Step X) can destroy the starting material.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting for Ortho-Subs) OxAdd->TransMet BoronAct Boronate Formation (Ar'-B(OH)2 + Base -> Ar'-B(OH)3-) BoronAct->TransMet Activated Species Proto Protodeboronation (Destruction of Boronic Acid) BoronAct->Proto H2O / Heat (Competing Pathway) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The Catalytic Cycle highlighting the competition between productive Transmetallation and destructive Protodeboronation.

Experimental Protocols

Method A: High-Performance Protocol (Recommended)

Best for: Chlorides, unactivated bromides, and valuable substrates. This method utilizes SPhos , a Buchwald ligand specifically engineered to handle ortho-substitution while maintaining high activity to outcompete protodeboronation.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-Methyl-5-propoxyphenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR SPhos Pd G2 Precatalyst (2 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene : Water (10:1 ratio)

Procedure:

  • Setup: Charge a reaction vial with the aryl halide, boronic acid, Pd source, ligand (SPhos), and K₃PO₄.

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes (3 cycles of vacuum/backfill). Critical: Electron-rich phosphines oxidize easily.

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Reaction: Heat vigorously at 80°C to 100°C for 2–4 hours.

    • Note: Do not overheat (>110°C) as this accelerates deboronation.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

Method B: Robust Standard Protocol

Best for: Aryl bromides and iodides where cost is a factor. Uses Pd(dppf)Cl₂, a robust catalyst that resists deactivation and handles moderate sterics well.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (3–5 mol%)

  • Base: Cs₂CO₃ or K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1)

Procedure:

  • Combine all solids in a flask.

  • Degas solvents (sparge with N₂ for 15 mins) before adding.

  • Heat at 90°C for 4–12 hours.

  • Monitor via LC-MS. If the boronic acid is consumed but starting halide remains, add another 0.5 equiv of boronic acid.

Optimization & Troubleshooting Matrix

If the standard protocols yield low conversion, use this decision tree to optimize conditions.

OptimizationTree Start Analyze Failure Mode Prob1 Boronic Acid Consumed, Halide Remains Start->Prob1 Prob2 No Reaction, Both SM Remain Start->Prob2 Prob3 Homocoupling of Boronic Acid Start->Prob3 Sol1 Cause: Protodeboronation Fix: Switch to Anhydrous THF Use SPhos Pd G2 Increase Boronic Acid (2.0 eq) Prob1->Sol1 Sol2 Cause: Catalyst Inactive Fix: Switch to XPhos Pd G3 Check Inert Atmosphere Switch Base to Cs2CO3 Prob2->Sol2 Sol3 Cause: Oxidation Fix: Rigorous Degassing Reduce Catalyst Loading Prob3->Sol3

Figure 2: Troubleshooting logic for optimizing the coupling of 2-Methyl-5-propoxyphenylboronic acid.

Quantitative Optimization Table
VariableStandard ConditionOptimized for Sterics/StabilityWhy?
Catalyst Pd(PPh₃)₄SPhos Pd G2 or XPhos Pd G2 PPh₃ is too bulky/slow for ortho-subs; SPhos creates an active pocket.
Base Na₂CO₃ (aq)K₃PO₄ or Cs₂CO₃ Phosphate is gentler; Cesium improves solubility in organic phase.
Solvent DMF or DMEToluene/H₂O or THF Toluene is biphasic (protects catalyst); THF is good for solubility.
Temp 100°C+80°C Lower temp reduces rate of protodeboronation.

Safety & Handling

  • Storage: Store the boronic acid at 2–8°C. While relatively stable, it can dehydrate to the boroxine trimer over time. This does not usually affect reactivity but alters stoichiometry.

  • Toxicity: Treat as a potential irritant. Wear standard PPE (gloves, goggles, lab coat).

  • Waste: Dispose of palladium residues in heavy metal waste containers.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7, 35009-35014. Link

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Methyl-5-propoxyphenylboronic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale The synthesis of complex biaryl scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The synthesis of complex biaryl scaffolds is a cornerstone of modern pharmaceutical development. 2-Methyl-5-propoxyphenylboronic acid (CAS: 1451391-64-2)[1] is a highly valuable building block for introducing functionalized, electron-rich aryl motifs. However, deploying this specific boronic acid in Suzuki-Miyaura cross-coupling reactions presents a dual mechanistic challenge:

  • Steric Hindrance (The Ortho Effect): The methyl group at the 2-position creates significant steric bulk adjacent to the carbon-boron bond. This steric encumbrance severely retards the transmetalation step, as the bulky ortho-substituent clashes with the palladium coordination sphere during the formation of the critical Pd-O-B intermediate[2][3].

  • Electronic Effects & Protodeboronation: The propoxy group at the 5-position acts as a strong electron-donating group (EDG) via resonance. This increases the electron density at the ipso-carbon, making the boronic acid highly susceptible to protodeboronation —the hydrolytic cleavage of the C-B bond to yield the des-borylated byproduct (2-methyl-5-propoxybenzene)[4][5]. This degradation pathway is heavily accelerated in the presence of strong aqueous bases and elevated temperatures[6].

Because transmetalation is slow and protodeboronation is fast under traditional conditions, standard catalyst systems (e.g.,


 with 

) often result in catastrophic yield loss. To achieve high conversion, the catalytic cycle must be accelerated to outcompete the off-cycle degradation.
The Solution: Rational Catalyst and Condition Design

To overcome these barriers, we must utilize a highly active palladium pre-catalyst paired with a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., Buchwald's XPhos or SPhos )[2].

  • Causality of Ligand Choice: The electron-rich nature of XPhos accelerates the oxidative addition, while its extreme steric bulk forces the palladium center into a highly reactive mono-ligated state (

    
    ). This open coordination sphere accommodates the sterically hindered ortho-methyl group, dramatically accelerating transmetalation.
    
  • Causality of Base/Solvent Choice: To suppress base-catalyzed protodeboronation, strong bases like NaOH or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     must be avoided. A milder base, such as aqueous 
    
    
    
    , provides sufficient hydroxide/phosphate concentration to form the reactive boronate complex without triggering rapid C-B cleavage. Lowering the reaction temperature to 60°C in a THF/water biphasic system further stabilizes the boronic acid.

Mechanistic Pathway Visualization

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Ar¹-Pd(II)-X] Pd0->OxAdd + Ar¹-X TransMet Transmetalation Slowed by ortho-Me OxAdd->TransMet + Base RedElim Reductive Elimination [Ar¹-Pd(II)-Ar²] TransMet->RedElim + Boronic Acid RedElim->Pd0 - Product Product Biaryl Product (Ar¹-Ar²) RedElim->Product BoronicAcid 2-Methyl-5-propoxy- phenylboronic acid BoronicAcid->TransMet Desired Pathway Protodeboronation Protodeboronation (Des-borylated Arene) BoronicAcid->Protodeboronation Competing Side Reaction (H2O, High pH)

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting the competing protodeboronation pathway.

Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating how rational adjustments to the catalyst and base suppress the protodeboronation side reaction.

Catalyst SystemBase (aq)SolventTemp (°C)Biaryl Yield (%)Protodeboronation (%)
5 mol%


(2.0 M)
Toluene/EtOH901575
5 mol%


(2.0 M)
1,4-Dioxane903550
2 mol%

/ SPhos

(0.5 M)
Toluene807215
1 mol% XPhos Pd G3

(0.5 M)
THF 60 94 < 5

Data Interpretation: The use of first-generation catalysts at high temperatures results in massive reagent loss to protodeboronation. Transitioning to the highly active XPhos Pd G3 pre-catalyst allows for a reduction in temperature and base strength, effectively shutting down the degradation pathway while driving the cross-coupling to near-quantitative yields.

Experimental Workflow & Protocol

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Degassing (Argon Sparge, 15 min) Step1->Step2 Step3 3. Cross-Coupling (60°C, 4-6 h) Step2->Step3 Step4 4. Reaction Quench (NH4Cl aq) Step3->Step4 Step5 5. Isolation (Extraction & Flash CC) Step4->Step5

Figure 2: Step-by-step experimental workflow for the optimized Suzuki-Miyaura cross-coupling.

Reagents and Materials
  • Aryl Halide (Electrophile): 1.00 mmol

  • 2-Methyl-5-propoxyphenylboronic acid: 1.20 mmol (1.2 equiv)

  • Catalyst: XPhos Pd G3 (0.01 mmol, 1.0 mol%)

  • Base:

    
     (2.00 mmol, 2.0 equiv, prepared as a 0.5 M aqueous solution)
    
  • Solvent: Tetrahydrofuran (THF), anhydrous (4.0 mL)

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.00 mmol), 2-Methyl-5-propoxyphenylboronic acid (232.9 mg, 1.20 mmol), and XPhos Pd G3 (8.46 mg, 1.0 mol%).

  • Seal the tube with a rubber septum. Evacuate and backfill the vessel with Argon (repeat 3 times) to ensure a strictly oxygen-free environment. Rationale: Oxygen rapidly degrades electron-rich phosphine ligands like XPhos, killing the active catalyst.

Step 2: Solvent Addition and Degassing 3. Add 4.0 mL of anhydrous THF via syringe. 4. In a separate vial, prepare 4.0 mL of a 0.5 M aqueous


 solution. Sparge this aqueous solution with Argon for 15 minutes prior to use.
5. Add the degassed aqueous 

solution to the Schlenk tube via syringe.

Step 3: Reaction Execution & Self-Validation 6. Place the biphasic reaction mixture in a pre-heated oil bath or heating block set to 60 °C . Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system. 7. Self-Validation Checkpoint (2 Hours): Stop stirring briefly to allow phase separation. Withdraw a 10 µL aliquot of the upper organic layer. Dilute in 500 µL of Acetonitrile and analyze via LC-MS.

  • Diagnostic Indicator: Look for the mass of 2-methyl-5-propoxybenzene (des-borylated byproduct). If the byproduct peak area exceeds 10% relative to the product, verify the degassing procedure and ensure the temperature has not exceeded 60 °C.

Step 4: Work-up and Isolation 8. Upon complete consumption of the aryl halide (typically 4-6 hours), remove the reaction from heat and allow it to cool to room temperature. 9. Quench the reaction by adding 5 mL of saturated aqueous


. Rationale: Mild acidic quench neutralizes the base, preventing any further degradation of unreacted starting materials during workup.
10. Extract the aqueous layer with Ethyl Acetate (

). Combine the organic layers, wash with brine (15 mL), dry over anhydrous

, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: University of Edinburgh / JACS URL:[Link][6]

  • Development of Organic Transformations Based on Protodeboronation Source: ACS Publications URL:[Link][5]

  • Ferrocenyl Monophosphine Ligands: Synthesis and Applications in the Suzuki-Miyaura Coupling of Aryl Chlorides Source: University of Liverpool / JOC URL:[Link][3]

Sources

Method

Optimization of Base Selection for Suzuki-Miyaura Coupling of 2-Methyl-5-propoxyphenylboronic Acid

Executive Summary Objective: To define the optimal base selection strategy for the Suzuki-Miyaura cross-coupling of 2-Methyl-5-propoxyphenylboronic acid . The Challenge: This substrate presents a dual-challenge profile:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To define the optimal base selection strategy for the Suzuki-Miyaura cross-coupling of 2-Methyl-5-propoxyphenylboronic acid .

The Challenge: This substrate presents a dual-challenge profile:

  • Steric Hindrance: The ortho-methyl group significantly retards the rate of transmetallation, requiring highly active catalytic species.

  • Electronic Deactivation: The meta-propoxy group acts as a strong electron-donating group (EDG), increasing electron density on the aromatic ring. While this typically enhances nucleophilicity, in the context of hindered boronic acids, it exacerbates susceptibility to protodeboronation —the primary failure mode for this reaction class.

Recommendation: Standard aqueous bases (e.g., Na₂CO₃) often lead to hydrolysis and low yields. The recommended protocol utilizes anhydrous K₃PO₄ or Cs₂CO₃ in a solvent system with controlled water content (e.g., Toluene/H₂O 10:1 or anhydrous Dioxane), often paired with electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) to outcompete side reactions.

Mechanistic Analysis & Base Selection Logic

The Role of Base in the Catalytic Cycle

In the Suzuki-Miyaura reaction, the base does not merely act as a proton scavenger. Its primary role is Boron Activation .[1] The base coordinates to the trivalent boron atom to form a tetravalent boronate "ate" complex [Ar-B(OH)₃]⁻. This negatively charged species is significantly more nucleophilic and capable of undergoing transmetallation with the Palladium(II) intermediate.

The "Ortho-Effect" and Protodeboronation

For 2-Methyl-5-propoxyphenylboronic acid , the ortho-methyl group creates steric bulk that hinders the approach of the Palladium complex during transmetallation. This slows the productive cycle. Simultaneously, the electron-rich nature of the ring (due to the propoxy group) stabilizes the transition state for protonolysis (protodeboronation), where the C-B bond is cleaved by a proton (often from water or solvent), yielding the de-borylated by-product (1-methyl-4-propoxybenzene).

Key Insight: If the base is too strong or the water concentration too high, the rate of protodeboronation (


) exceeds the rate of transmetallation (

), resulting in low yields.
Base Selection Matrix

The following table categorizes bases by their suitability for this specific substrate.

Base ClassSpecific ExamplespKa (conj.[2] acid)SuitabilityMechanistic Rationale
Phosphates K₃PO₄ (Tripotassium Phosphate)~12.3High Excellent balance of basicity. Often used as a hydrate or in low-water systems. High solubility in water but low in organics creates a phase-transfer controlled release of active species.
Carbonates Cs₂CO₃ , K₂CO₃~10.3Medium-High Cesium effect: The large Cs⁺ cation can improve solubility in organic solvents and stabilize the transition state. Good for sensitive substrates.[3]
Fluorides CsF , KF3.2 (HF)Specialized Used in anhydrous conditions. Fluoride activates boron (forming Ar-BF₃⁻) without high basicity, virtually eliminating base-catalyzed side reactions.
Hydroxides NaOH, KOH~15.7Low Avoid. High basicity accelerates protodeboronation of electron-rich/hindered boronic acids.
Alkoxides NaOtBu, KOtBu~17Very Low Avoid. Too strong; promotes side reactions and catalyst decomposition.

Visualizing the Pathway

The following diagram illustrates the competition between the desired Transmetallation and the undesired Protodeboronation, highlighting where the base intervenes.

Suzuki_Mechanism Substrate 2-Methyl-5-propoxy- phenylboronic acid AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- Substrate->AteComplex Activation Base Base (B-) Base->AteComplex Transmetallation Transmetallation AteComplex->Transmetallation Slow (Steric Hindrance) SideReaction Protodeboronation (Ar-H + B(OH)3) AteComplex->SideReaction Fast if High H2O/pH (Electron Rich Ring) Pd_Complex L-Pd(II)-Ar'-X (Oxidative Addition Complex) Pd_Complex->Transmetallation Product Cross-Coupled Product (Biaryl) Transmetallation->Product Reductive Elimination

Figure 1: Catalytic cycle competition. Note that the electron-rich/hindered nature of the substrate favors the red "Protodeboronation" pathway if the base/solvent system is not optimized.

Experimental Protocols

Protocol A: The "Buchwald" Standard (Recommended)

This protocol uses K₃PO₄, which is widely regarded as the "gold standard" for hindered Suzuki couplings due to its ability to buffer the reaction and minimize protodeboronation.

Reagents:

  • Aryl Halide (1.0 equiv)[1][4]

  • 2-Methyl-5-propoxyphenylboronic acid (1.2 – 1.5 equiv)

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos or XPhos (4-10 mol%)

    • Note: Pre-formed catalysts like XPhos Pd G2 are superior for reproducibility.

  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, Base (K₃PO₄), and Catalyst (or Pre-catalyst) under air (if using stable pre-catalysts) or nitrogen.

  • Inertion: Seal the vial and evacuate/backfill with Argon or Nitrogen (3 cycles).

  • Solvent Addition: Add the degassed solvent mixture (Toluene/Water or Dioxane) via syringe.

    • Critical: If using Toluene/Water, ensure the ratio is strictly controlled. Excess water promotes protodeboronation.[5]

  • Reaction: Heat the mixture to 80–100 °C with vigorous stirring.

    • Tip: Vigorous stirring is essential for biphasic systems (Toluene/Water).

  • Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the Aryl Halide.

    • Checkpoint: If the Boronic Acid is consumed but Aryl Halide remains (and de-borylated byproduct is seen), add another 0.5 equiv of Boronic Acid.

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

Protocol B: Anhydrous Fluoride Activation (For Sensitive Substrates)

Use this if Protocol A yields significant protodeboronation product.

Reagents:

  • Base: CsF (2.0 – 3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or THF.

  • Additives: 4Å Molecular Sieves (optional, to maintain anhydrous conditions).

Procedure:

  • Dry all glassware thoroughly.

  • Combine reagents in a glovebox or under strict Schlenk conditions.

  • Heat to reflux. The fluoride activates the boron without generating high concentrations of hydroxide, protecting the sensitive C-B bond.

Decision Tree for Optimization

Decision_Tree Start Start Optimization Substrate: 2-Methyl-5-propoxyphenylboronic acid Screen1 Initial Screen: K3PO4 / Toluene:H2O (10:1) / SPhos Start->Screen1 Result1 Analyze Outcome Screen1->Result1 GoodYield High Yield (>80%) Result1->GoodYield Success LowYield_Proto Low Yield due to Protodeboronation (Ar-H) Result1->LowYield_Proto De-borylation Observed LowYield_Stall Low Conversion (SM Remains) Result1->LowYield_Stall Catalyst Inactive Action_Proto Switch to Anhydrous Conditions: Use CsF or Anhydrous K3PO4 in Dioxane LowYield_Proto->Action_Proto Action_Stall Increase Catalyst Activity: Switch to XPhos or Pd-175 Increase Temp LowYield_Stall->Action_Stall

Figure 2: Optimization logic flow based on experimental outcomes.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids: Mechanistic Studies and Precatalyst Design. Angewandte Chemie International Edition, 56, 1–6.

Sources

Application

Application Note: Optimal Solvent Systems for 2-Methyl-5-propoxyphenylboronic Acid Coupling

Executive Summary The coupling of 2-Methyl-5-propoxyphenylboronic acid presents a distinct set of physicochemical challenges driven by its ortho-methyl steric hindrance and lipophilic propoxy tail . While standard Suzuki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of 2-Methyl-5-propoxyphenylboronic acid presents a distinct set of physicochemical challenges driven by its ortho-methyl steric hindrance and lipophilic propoxy tail . While standard Suzuki-Miyaura conditions often yield product, they frequently suffer from incomplete conversion or protodeboronation when applied to this specific scaffold without solvent optimization.

This guide moves beyond generic "one-size-fits-all" protocols. We identify Toluene/Water (4:1) as the robust system for scale-up, and 1,4-Dioxane/Water (10:1) as the high-performance system for difficult electrophiles. We also introduce a 2-MeTHF/Water system as a sustainable, high-efficacy alternative.

Technical Analysis of the Substrate

To select the optimal solvent, one must first understand the molecular behavior of the substrate in solution.

FeatureChemical ConsequenceSolvent Requirement
2-Methyl Group Steric Hindrance: Retards the formation of the pre-transmetallation Pd-O-B complex.High Boiling Point: Requires

to overcome the activation energy barrier.
5-Propoxy Group Lipophilicity: Reduces solubility in purely aqueous or highly polar media.Organic Co-solvent: Essential for phase transfer; pure water/alcohol systems may cause oiling out.
Boronic Acid Moiety Boroxine Equilibrium: Exists as a trimeric anhydride (boroxine) in dry organic solvents.Water Content: Essential to hydrolyze the boroxine back to the reactive monomeric boronate species.
The "Boroxine" Trap

In dry solvents (e.g., anhydrous DMF or THF), 2-Methyl-5-propoxyphenylboronic acid effectively dehydrates into a boroxine trimer. This trimer is kinetically incompetent in the transmetallation step.

  • Critical Insight: You must include water or a base capable of releasing water (e.g., hydroxide) to shift the equilibrium toward the reactive boronate species.

Recommended Solvent Systems

We categorize solvent systems based on the experimental goal: Discovery (High Yield) vs. Process (Scale & Safety) .

System A: The "Workhorse" (High Performance)

Solvent: 1,4-Dioxane / Water (10:1 v/v)

  • Why: Dioxane is fully miscible with water, creating a homogeneous (or near-homogeneous) system at high temperatures (

    
    ). This maximizes the collision frequency between the lipophilic boronic acid and the Pd-catalyst.
    
  • Best For: Difficult coupling partners (e.g., aryl chlorides, electron-rich bromides) where reaction rate is critical.

System B: The "Process" Standard (Scale-Up)

Solvent: Toluene / Water (4:1 v/v)

  • Why: This biphasic system allows for easy separation during workup. The lipophilic 2-Methyl-5-propoxyphenylboronic acid partitions well into the toluene phase, protecting it from rapid protodeboronation in the aqueous base layer, while the interface allows for controlled transmetallation.

  • Best For: Scale-up (>10g), reactions using Phase Transfer Catalysts (PTC), or when easy extractive workup is prioritized.

System C: The "Green" Alternative

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) / Water (5:1 v/v)

  • Why: 2-MeTHF is derived from renewable resources and has a higher boiling point (

    
    ) than THF, allowing for faster kinetics. It forms a clean biphasic mixture with water, similar to toluene, but with higher polarity that better solubilizes the boronate intermediate.
    
  • Best For: Green chemistry compliance and pharmaceutical process development.

Decision Matrix & Mechanism

The following diagram illustrates the mechanistic bottleneck and how to select the solvent based on your coupling partner (the Electrophile).

G Start Start: 2-Methyl-5-propoxyphenylboronic Acid Electrophile Identify Coupling Partner (Ar-X) Start->Electrophile Easy Reactive Halide (Ar-I, Electron-Poor Ar-Br) Electrophile->Easy Low Barrier Hard Difficult Halide (Ar-Cl, Electron-Rich Ar-Br, Steric Bulk) Electrophile->Hard High Barrier SystemB System B: Toluene/Water (Biphasic Protection) Easy->SystemB Prioritize Workup SystemA System A: Dioxane/Water (Homogeneous Mixing) Hard->SystemA Prioritize Kinetics Mechanism Mechanistic Goal: Maximize Transmetallation Rate vs. Protodeboronation SystemB->Mechanism Phase Transfer Limit SystemA->Mechanism Solvation Power

Caption: Solvent selection logic based on the reactivity of the electrophilic coupling partner.

Detailed Experimental Protocol

This protocol uses System A (Dioxane/Water) as the default for maximum success probability.

Materials
  • Substrate: 2-Methyl-5-propoxyphenylboronic acid (1.2 equiv)

  • Electrophile: Aryl Halide (1.0 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Selected for robustness against sterics.

  • Base: K₃PO₄ (3.0 equiv) - Milder than alkoxides, reducing deboronation.

  • Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water.

Step-by-Step Procedure
  • Preparation (The "Dry" Mix):

    • To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 233 mg), Base (K₃PO₄, 3.0 mmol, 636 mg), and Catalyst (0.03 mmol).

    • Note: If the aryl halide is a liquid, add it after the solvent in step 3.

  • Solvent Engineering:

    • Prepare a premixed solution of Dioxane:Water (10:1) .

    • Why premix? Adding water separately can create local "hotspots" of high polarity that crash out the catalyst or boronic acid before heating.

    • Degassing (Crucial): Sparge the solvent mixture with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of Pd(0) and will kill the catalytic cycle, especially with hindered substrates that react slowly.

  • Initiation:

    • Add 5.0 mL of the degassed solvent mixture to the solids via syringe under inert atmosphere.

    • Seal the vial (crimp cap or Teflon-lined screw cap).

  • Reaction:

    • Heat the block to 95°C .

    • Stir vigorously (>800 RPM). Mass transfer is critical in these semi-viscous mixtures.

    • Run for 4–16 hours. Monitor by HPLC/LC-MS.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate phases. Wash organic layer with Brine.[1][2]

    • Dry over Na₂SO₄, filter, and concentrate.[1][2]

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Death (Oxidation) Degas solvents longer; switch to a more active catalyst like XPhos Pd G3 which handles sterics better.
Protodeboronation (Ar-H) Base/Temp too aggressive Switch solvent to n-Butanol (protic solvent can sometimes stabilize the boronate) or lower temp to 80°C. Use a weaker base like K₂CO₃ .
Homocoupling (Ar-Ar) Oxygen leak Ensure strict inert atmosphere. Homocoupling is driven by oxygen re-oxidizing Pd(0) to Pd(II).
Precipitation Solubility Limit Increase the Dioxane:Water ratio to 20:1 or switch to THF/Water .

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Pfizer Inc. (2016). Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry, 18, 3879-3890. (Reference for 2-MeTHF/Water green solvent selection). Link

  • BenchChem. (2025).[1][2][4] Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates. (General reference for hindered substrate protocols). Link

Sources

Method

Application Note: Synthesis of Biaryl Compounds with 2-Methyl-5-propoxyphenylboronic Acid

Introduction 2-Methyl-5-propoxyphenylboronic acid (CAS: 1451391-64-2) is a specialized organoboron building block used primarily in the synthesis of sterically congested biaryl scaffolds. These motifs are ubiquitous in m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methyl-5-propoxyphenylboronic acid (CAS: 1451391-64-2) is a specialized organoboron building block used primarily in the synthesis of sterically congested biaryl scaffolds. These motifs are ubiquitous in medicinal chemistry, particularly in the development of kinase inhibitors, AT1 receptor antagonists, and liquid crystal materials.

Compound Profile
PropertySpecification
Chemical Name 2-Methyl-5-propoxyphenylboronic acid
CAS Number 1451391-64-2
Molecular Formula C₁₀H₁₅BO₃
Molecular Weight 194.04 g/mol
Structure Ortho-methyl, meta-propoxy substituted phenyl ring
Key Reactivity Suzuki-Miyaura Cross-Coupling
The Synthetic Challenge

Successfully utilizing this reagent requires navigating two competing structural factors:

  • Steric Hindrance (The 2-Methyl Group): The ortho-methyl group imposes significant steric bulk near the boron center. This retards the transmetallation step of the catalytic cycle, often requiring electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the reaction.

  • Electronic Activation vs. Instability (The 5-Propoxy Group): The propoxy group is a strong electron-donating group (EDG). While this increases the nucleophilicity of the aryl ring, it also renders the C-B bond susceptible to protodeboronation (hydrolysis of the C-B bond to C-H), especially under harsh basic conditions or prolonged heating.

Mechanistic Insights & Strategy

To maximize yield, the reaction conditions must accelerate the cross-coupling cycle while suppressing the protodeboronation side pathway.

The Suzuki-Miyaura Catalytic Cycle

The standard cycle involves Oxidative Addition, Transmetallation, and Reductive Elimination.[1][2] For this specific substrate, Transmetallation is the rate-determining step (RDS) due to the ortho-methyl steric clash.

SuzukiCycle Pd0 Pd(0) Active Species (Ligand-Stabilized) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII_X Pd(II)-Ar-X Complex OxAdd->PdII_X BaseStep Base Activation (Formation of Pd-OH or Boronate) PdII_X->BaseStep TransMet Transmetallation (CRITICAL STEP) BaseStep->TransMet + 2-Me-5-PrO-Ph-B(OH)2 PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl SideRxn SIDE REACTION: Protodeboronation (Loss of B(OH)2) TransMet->SideRxn Slow Transmetallation favors Hydrolysis RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 + Biaryl Product

Figure 1: Catalytic cycle highlighting the critical Transmetallation step where steric hindrance from the 2-methyl group can stall the reaction, leading to protodeboronation.

Experimental Protocols

Protocol A: High-Efficiency Coupling (Recommended)

Applicability: Best for sterically hindered halides, heteroaryl chlorides, or valuable substrates. Uses Buchwald-type precatalysts to overcome steric barriers.

Reagents:

  • Boronic Acid: 2-Methyl-5-propoxyphenylboronic acid (1.2 – 1.5 equiv)

  • Halide Partner: Aryl/Heteroaryl Bromide or Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (2–5 mol%)

    • Why: These precatalysts generate monoligated Pd(0) species that are highly active and bulky enough to accommodate the ortho-methyl group.

  • Base: Potassium Phosphate Tribasic (K₃PO₄), 0.5 M in water (2.0 – 3.0 equiv)

    • Why: K₃PO₄ is milder than hydroxides/alkoxides, reducing the risk of protodeboronation.

  • Solvent: THF or 1,4-Dioxane (deoxygenated)

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.3 mmol, 252 mg), and Catalyst (0.02 mmol).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add deoxygenated THF (4 mL) and 0.5 M aq. K₃PO₄ (4 mL) via syringe.

  • Reaction: Heat the mixture to 60°C (for bromides) or 80°C (for chlorides) for 2–12 hours.

    • Note: Monitor by LC-MS. If the reaction stalls, raise temperature to 100°C, but watch for deboronation (Peak M-B(OH)₂ + H).

  • Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Standard Robust Coupling (Cost-Effective)

Applicability: Suitable for simple aryl bromides or iodides where cost is a factor and steric crowding on the halide is minimal.

Reagents:

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[3]

  • Solvent: Toluene / Ethanol / Water (4:1:1 ratio)

Procedure:

  • Combine aryl halide (1.0 equiv) and boronic acid (1.2 equiv) in a round-bottom flask.

  • Add K₂CO₃ (2.0 equiv).[3]

  • Add solvent mixture (Toluene/EtOH/H₂O) to reach a concentration of ~0.1 M.

  • Degas the solution by bubbling Nitrogen for 10-15 minutes (Critical to prevent homocoupling).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Reflux (approx. 90-100°C) for 4–16 hours under Nitrogen.

  • Filtration: Filter through a pad of Celite® to remove Palladium black before extraction.

Analytical Data & QC

When synthesizing biaryls with this reagent, specific impurities are common. Use the table below to interpret LC-MS/HPLC data.

ComponentOriginIdentification (Approx.)
Product (Biaryl) Desired ReactionM+H (Target Mass)
Protodeboronated Byproduct Side Rxn (Hydrolysis)MW = 150.22 (1-methyl-4-propoxybenzene). Look for a non-polar peak.
Homocoupled Boronic Acid Oxidative Side RxnMW = 354.4 (Symmetric Biaryl). Occurs if O₂ is present.
Aryl Halide (SM) Incomplete RxnUnreacted Starting Material
Workflow Diagram

Workflow Start Start: Weigh Reagents (Inert Atmosphere preferred) Degas Degas Solvents (N2 Sparge 15 min) Start->Degas Heat Heat to 60-80°C Monitor LCMS @ 2h Degas->Heat Check Check Conversion Heat->Check Check->Heat Incomplete (<80%) Workup Workup: EtOAc Ext / Brine Wash Check->Workup Complete Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify Final Final QC: NMR & HPLC (>95%) Purify->Final

Figure 2: Step-by-step workflow for the synthesis and purification of biaryl compounds.

Troubleshooting Guide

Issue 1: Low Conversion / Starting Material Remaining

  • Cause: The ortho-methyl group is preventing transmetallation.

  • Solution: Switch to Protocol A . The SPhos or XPhos ligand creates a "pocket" that facilitates the coupling of hindered substrates. Alternatively, add 10-20% water to the solvent system if using anhydrous conditions; water is essential for the boronate activation step.

Issue 2: High Levels of Protodeboronation (1-methyl-4-propoxybenzene formed)

  • Cause: Reaction temperature too high or base too strong (e.g., NaOH, KOtBu).

  • Solution:

    • Lower temperature to 60°C.

    • Switch base to K₃PO₄ or even KF.

    • Use anhydrous conditions (Protocol A with anhydrous THF) and use CsF (Cesium Fluoride) as the activator instead of aqueous base.

Issue 3: Palladium Black Precipitation

  • Cause: Catalyst decomposition due to instability or lack of phosphine ligand excess.

  • Solution: Ensure thorough degassing. If using Pd(PPh₃)₄, it is often inferior for this substrate; switch to Pd(dppf)Cl₂ or Buchwald precatalysts which are more thermally stable.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(3), 1312–1318. Link

  • Sigma-Aldrich. (n.d.). 2-Methyl-5-propoxyphenylboronic acid Product Page. Link(Note: Used for physical property verification).

Sources

Application

Process Development &amp; Scale-Up Guide: Suzuki-Miyaura Coupling of 2-Methyl-5-propoxyphenylboronic Acid

Executive Summary This technical guide outlines the process development and scale-up strategy for utilizing 2-Methyl-5-propoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. While this reagent offers a val...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the process development and scale-up strategy for utilizing 2-Methyl-5-propoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. While this reagent offers a valuable scaffold for medicinal chemistry (particularly in GPCR and kinase inhibitor programs), its structural features present two distinct process challenges:

  • Steric Hindrance: The ortho-methyl group retards the rate of transmetallation.

  • Protodeboronation Instability: The electron-rich propoxy group activates the ring, making the C-B bond susceptible to hydrolytic cleavage (protodeboronation) before coupling can occur.

To ensure a robust, scalable process, this protocol prioritizes reaction rate acceleration over thermal forcing, utilizing high-turnover catalysts and green solvent systems (2-MeTHF) to maximize yield and minimize metal residues.

Critical Analysis of the Reagent

Successful scale-up requires understanding the specific failure modes of the building block.

FeatureChemical ConsequenceProcess Implication
2-Methyl Group Steric hindrance at the Boron center.Slow Transmetallation: Standard catalysts (e.g., Pd(PPh3)4) will be too sluggish. Requires sterically demanding, electron-rich ligands (e.g., SPhos, XPhos, or dtbpf).
5-Propoxy Group Electron-donating (+M effect).Protodeboronation Risk: The electron-rich ring facilitates protonolysis of the C-B bond, especially at high T or high pH. Reaction must be fast to outcompete decomposition.
Boronic Acid Moiety Equilibrium with boroxine/boronate.Stoichiometry Control: Commercial batches may vary in anhydride content. Charge based on active boronic acid content (qNMR).

Reaction Optimization & Mechanism

The central conflict in this chemistry is the Rate of Coupling (


) vs. Rate of Decomposition (

)
.
  • If

    
    , the boronic acid converts to 1-methyl-4-propoxybenzene (des-boron byproduct) before product formation.
    
  • Solution: Use a catalyst system that facilitates rapid oxidative addition and transmetallation at moderate temperatures (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    C).
    
Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific interference points for this substrate.

SuzukiMechanism Pd0 Active Catalyst Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Base Boronate Boronate Complex (Activated Nucleophile) Boronate->TransMet Steric Clash (2-Me Group) Decomp SIDE REACTION: Protodeboronation Boronate->Decomp H2O/Heat (Propoxy Activation) RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Biaryl RedElim->Pd0 Cycle Completes

Figure 1: Catalytic cycle highlighting the competition between the sterically hindered transmetallation and the protodeboronation pathway.[1]

Scale-Up Protocol (100 g Basis)

Solvent & Catalyst Selection[3][4][5]
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) / Water .[2]

    • Why: 2-MeTHF is a green alternative to THF/Dioxane with higher boiling point and excellent phase separation from water, simplifying workup [1].

  • Catalyst: Pd(dtbpf)Cl2 (1,1′-Bis(di-tert-butylphosphino)ferrocene palladium dichloride) OR XPhos Pd G2 .

    • Why: These catalysts are designed for sterically hindered couplings. Pd(dtbpf)Cl2 is often more cost-effective for initial scale-up than proprietary G3 precatalysts [2].

  • Base: Potassium Phosphate Tribasic (

    
    ) .
    
    • Why: milder than hydroxides/alkoxides, reducing protodeboronation risk while sufficiently activating the boronic acid.

Step-by-Step Procedure

Reagents:

  • Aryl Bromide Partner: 1.0 equiv (limiting reagent)

  • 2-Methyl-5-propoxyphenylboronic acid: 1.25 equiv

  • Pd(dtbpf)Cl2: 1.0 mol% (0.01 equiv)

  • 
     (finely ground): 2.5 equiv
    
  • Solvent: 2-MeTHF (5 vol) / Water (2 vol)

Workflow:

  • Inerting: Charge a 2 L jacketed reactor with the Aryl Bromide, Boronic Acid, and

    
    . Evacuate and backfill with 
    
    
    
    (3 cycles). Crucial: Oxygen promotes homocoupling and catalyst deactivation.
  • Solvent Charge: Add degassed 2-MeTHF and Water. Agitate at 300 RPM.

  • Catalyst Addition: Add Pd(dtbpf)Cl2 as a solid under positive

    
     flow.
    
  • Reaction: Heat the mixture to internal temperature 60-65°C .

    • Note: Do not exceed 75°C to minimize protodeboronation.

    • Monitor by HPLC every hour. The reaction should be complete in <4 hours due to the high activity catalyst.

  • Quench: Cool to 20°C. Add 5% N-Acetylcysteine (aq) solution (0.5 vol). Stir for 30 mins.

    • Why: N-Acetylcysteine coordinates residual Pd, preventing it from carrying into the organic phase [3].

  • Phase Separation: Stop agitation. Drain the lower aqueous layer (waste).

  • Organic Wash: Wash the organic layer with 10% brine (2 vol).

  • Scavenging: Add SiliaMetS® Thiol (or equivalent thiol-silica scavenger) at 5 wt% relative to product. Stir at 40°C for 2 hours. Filter through Celite.[3]

  • Isolation: Concentrate 2-MeTHF to 2 volumes. Add anti-solvent (Heptane or Ethanol, depending on product solubility) to induce crystallization.

Process Flow Diagram

ProcessFlow Start Raw Materials (Aryl Halide, Boronic Acid, Base) Reactor Reaction Vessel 2-MeTHF/H2O, 65°C, N2 Start->Reactor IPC IPC: HPLC (<1% Aryl Halide) Reactor->IPC IPC->Reactor Incomplete Quench Quench & Separation N-Acetylcysteine Wash IPC->Quench Complete Scavenge Pd Scavenging Thiol-Silica / Filtration Quench->Scavenge Organic Phase Cryst Crystallization Solvent Swap -> Heptane Scavenge->Cryst Final Isolated API Intermediate (Low Pd ppm) Cryst->Final

Figure 2: Workflow from charging to isolation, emphasizing the integrated Pd-removal steps.

Troubleshooting & Safety

Common Failure Modes
ObservationRoot CauseCorrective Action
High Des-Boron Byproduct Protodeboronation due to high T or slow coupling.Reduce Temp to 50°C; Switch to more active catalyst (Pd-G3-XPhos); Add boronic acid in portions.
Stalled Reaction (~80% Conv) Catalyst death or oxidation.Ensure rigorous

sparging of solvents; Add 0.2 mol% fresh catalyst.
High Residual Pd (>20 ppm) Inefficient scavenging.Increase SiliaMetS® loading; Use activated carbon (Darco KB-B) at 50°C [4].
Safety Considerations
  • Thermal Hazard: Boronic acids can exhibit exothermic decomposition. Do not distill the reaction mixture to dryness without DSC testing of the crude residue.

  • 2-MeTHF: Forms peroxides upon prolonged storage (slower than THF, but still a risk). Test for peroxides before use.

References

  • Green Solvents for Suzuki Coupling

    • Title: 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[4]

    • Source:ChemSusChem
    • URL:[Link]

  • Catalyst Selection for Steric Hindrance

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles (and hindered substrates).[1]

    • Source:Journal of the American Chemical Society[5]

    • URL:[Link]

  • Palladium Removal Strategies

    • Title: Palladium Removal: A Practical Guide for the Pharmaceutical Industry.
    • Source:Organic Process Research & Development
    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: Protodeboronation of (Hetero)Arylboronic Acids and Esters.
    • Source:Chemical Reviews
    • URL:[Link]

Sources

Method

one-pot synthesis involving 2-Methyl-5-propoxyphenylboronic acid

Application Note: One-Pot Synthesis of Functionalized Biaryl Amines via Sequential Suzuki-Miyaura Cross-Coupling and Reductive Amination Executive Summary The synthesis of highly functionalized biaryl scaffolds is a corn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of Functionalized Biaryl Amines via Sequential Suzuki-Miyaura Cross-Coupling and Reductive Amination

Executive Summary

The synthesis of highly functionalized biaryl scaffolds is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and CNS-active therapeutics. This application note details a robust, one-pot sequential protocol for the synthesis of biaryl amines using 2-Methyl-5-propoxyphenylboronic acid . By combining a palladium-catalyzed Suzuki-Miyaura cross-coupling directly with an in situ reductive amination[1], this self-validating workflow eliminates the need to isolate unstable aldehyde intermediates, maximizes atom economy, and significantly reduces overall processing time.

Mechanistic Rationale & Structural Causality (E-E-A-T)

The Role of 2-Methyl-5-propoxyphenylboronic acid

The selection of 2-Methyl-5-propoxyphenylboronic acid as a building block is driven by specific medicinal chemistry principles:

  • Conformational Control: The ortho-methyl group imposes a steric clash with the adjacent aryl ring, forcing the biaryl system out of planarity. This defined dihedral angle is a proven strategy to improve aqueous solubility and mitigate toxicological liabilities associated with flat, intercalating molecules (e.g., hERG inhibition).

  • Lipophilic Vectoring: The meta-propoxy substituent acts as a flexible, electron-donating lipophilic vector, frequently utilized to probe hydrophobic sub-pockets within target protein binding sites.

Why a One-Pot Approach?

Traditionally, biaryl aldehydes synthesized via Suzuki coupling are isolated via aqueous workup and chromatography before subsequent functionalization. However, these aldehydes are often prone to auto-oxidation into carboxylic acids. A one-pot approach traps the transient aldehyde directly as an iminium ion.

Overcoming Solvent Incompatibility

The primary challenge in this one-pot sequence is solvent compatibility. Suzuki-Miyaura couplings require an aqueous base (e.g., K₂CO₃ in H₂O) to activate the boronic acid, whereas reductive aminations are typically hindered by water. We resolve this by utilizing Sodium triacetoxyborohydride (NaBH(OAc)₃) [2]. Unlike NaBH₄, which would prematurely reduce the aldehyde to an alcohol, NaBH(OAc)₃ is sterically hindered and electron-deficient. It is remarkably stable in aqueous THF and exhibits high chemoselectivity for the protonated iminium ion over the aldehyde precursor.

Reaction Logic and Catalytic Pathways

ReactionLogic cluster_0 Phase 1: Suzuki-Miyaura Cross-Coupling cluster_1 Phase 2: Reductive Amination A 2-Methyl-5-propoxyphenylboronic acid C Pd(dppf)Cl2 / K2CO3 THF:H2O (4:1), 80°C A->C B 4-Bromobenzaldehyde B->C D Biaryl Aldehyde Intermediate (Do Not Isolate) C->D F Iminium Ion Formation (In Situ) D->F Cool to RT Verify by LC-MS E Secondary Amine (e.g., Morpholine) E->F G NaBH(OAc)3 Selective Reduction F->G H Final Biaryl Amine API Scaffold G->H

Workflow logic for the one-pot Suzuki-Miyaura and reductive amination sequence.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst PdII_Ox Pd(II) Complex (Oxidative Addition) Pd0->PdII_Ox Oxidative Addition PdII_Trans Pd(II) Complex (Transmetalation) PdII_Ox->PdII_Trans Transmetalation (Base Mediated) PdII_Trans->Pd0 Reductive Elimination Product Biaryl Aldehyde PdII_Trans->Product ArX 4-Bromobenzaldehyde ArX->PdII_Ox ArB 2-Methyl-5-propoxy- phenylboronic acid ArB->PdII_Trans

Catalytic cycle of the Suzuki-Miyaura cross-coupling step generating the intermediate.

Optimization of One-Pot Conditions

To establish the most reliable protocol, various conditions were evaluated. The data below highlights the necessity of matching the correct reductant with the biphasic solvent system.

EntryCatalystSolvent SystemBaseReductantOverall Yield (%)Observation / Causality
1Pd(PPh₃)₄Toluene/EtOH/H₂ONa₂CO₃NaBH₄42%Over-reduction of the intermediate aldehyde to the corresponding alcohol observed due to the aggressive nature of NaBH₄.
2 Pd(dppf)Cl₂ THF/H₂O (4:1) K₂CO₃ NaBH(OAc)₃ 85% Optimal. Clean conversion; NaBH(OAc)₃ tolerates the residual water and selectively reduces the iminium ion.
3Pd(OAc)₂/SPhosDioxane/H₂OK₃PO₄NaBH₃CN78%Good yield, but generates highly toxic cyanide byproducts during aqueous workup.
4Pd(dppf)Cl₂THF/H₂O (4:1)K₂CO₃NaBH(OAc)₃<10%Amine added before LC-MS confirmation of Suzuki completion. Resulted in massive des-aryl amine impurity.

Experimental Protocol (Self-Validating System)

This protocol is designed with mandatory In-Process Controls (IPCs) to ensure the system is self-validating, preventing the propagation of impurities into the final step.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Charge the Reactor: To a flame-dried 50 mL round-bottom flask, add 2-Methyl-5-propoxyphenylboronic acid (1.0 equiv, 1.0 mmol), 4-bromobenzaldehyde (0.95 equiv, 0.95 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol).

    • Expert Insight: The aryl halide is intentionally used as the limiting reagent. If unreacted 4-bromobenzaldehyde remains during Step 2, it will undergo competitive reductive amination, yielding a des-aryl amine impurity that is notoriously difficult to separate via chromatography. Excess boronic acid is inert to the subsequent reduction and washes out easily.

  • Solvent Addition: Add degassed THF (8.0 mL) and deionized H₂O (2.0 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive stream of nitrogen.

  • Reaction: Heat the biphasic mixture to 80 °C for 3 hours under vigorous stirring.

  • CRITICAL IPC (Self-Validation): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed to Step 2 until the 4-bromobenzaldehyde peak is completely consumed.

Step 2: In Situ Reductive Amination
  • Cooling: Remove the flask from the heat source and allow the mixture to cool completely to room temperature (20–25 °C).

  • Iminium Formation: Add the secondary amine (e.g., morpholine, 1.5 equiv, 1.5 mmol) directly to the reaction pot. Stir for 30 minutes to allow for iminium ion equilibration.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (2.0 equiv, 2.0 mmol).

  • Reaction: Stir at room temperature for 12 hours.

  • Final IPC: Verify the complete disappearance of the biaryl aldehyde intermediate via TLC or LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) to neutralize residual acid/boron species, and extract with EtOAc (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting biaryl amine via flash column chromatography.

Troubleshooting & Safety

  • Palladium Scavenging: One-pot reactions can carry over heavy metal residues into the final API scaffold. If the product exhibits a dark discoloration, treat the organic extracts with a silica-based palladium scavenger (e.g., SiliaMetS Thiol) for 2 hours prior to final concentration.

  • Gas Evolution: The addition of NaBH(OAc)₃ to the aqueous basic mixture may result in mild hydrogen gas evolution. Ensure the reaction vessel is properly vented (e.g., using a nitrogen bubbler) during Step 2.

References

  • Sigma-Aldrich.
  • Grob, J. E., Nunez, J., Dechantsreiter, M. A., & Hamann, L. G. (2011). One-Pot Reductive Amination and Suzuki−Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format. The Journal of Organic Chemistry, 76(12), 4930-4940.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Application

Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Methyl-5-propoxyphenylboronic Acid

Executive Summary This application note details the optimized protocols for the microwave-assisted Suzuki-Miyaura cross-coupling of 2-Methyl-5-propoxyphenylboronic acid . This specific building block presents a dual chal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the microwave-assisted Suzuki-Miyaura cross-coupling of 2-Methyl-5-propoxyphenylboronic acid . This specific building block presents a dual challenge in medicinal chemistry:

  • Electronic Activation: The propoxy group (electron-donating) makes the boronic acid prone to protodeboronation (hydrolysis of the C-B bond) before coupling can occur.

  • Steric Hindrance: The ortho-methyl group imposes steric strain during the transmetallation step of the catalytic cycle.

Conventional thermal heating (oil bath reflux) often results in low yields due to the prolonged reaction times required to overcome the steric barrier, which simultaneously allows time for significant protodeboronation. This guide demonstrates how microwave irradiation, combined with specific "dialed-in" catalytic systems, overcomes these barriers to achieve high yields in under 30 minutes.

Scientific Rationale & Mechanistic Insight

The "Ortho-Effect" and Protodeboronation

The primary failure mode for 2-Methyl-5-propoxyphenylboronic acid is protodeboronation . Electron-rich boronic acids are inherently unstable in hot, basic aqueous media.

  • Thermal vs. Microwave: In a standard thermal reaction (e.g., 80°C for 12 hours), the rate of decomposition (

    
    ) often competes with the rate of transmetallation (
    
    
    
    ).
  • Microwave Advantage: Microwave irradiation allows for rapid superheating (e.g., reaching 120°C in 60 seconds). Since the activation energy (

    
    ) for the cross-coupling is typically higher than for hydrolysis, higher temperatures favor the productive cross-coupling pathway (
    
    
    
    ), provided the reaction time is kept short.
Catalyst Selection Strategy
  • Standard Coupling: For unhindered aryl bromides, bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) provide a large bite angle and robustness.

  • Challenging Coupling: For aryl chlorides or sterically crowded partners (e.g., ortho-substituted halides), Buchwald Precatalysts (specifically SPhos or XPhos ) are required. SPhos is exceptionally effective at facilitating the coupling of ortho-substituted biaryls.

Mechanistic Pathway Diagram

The following diagram illustrates the competition between the productive cycle and the destructive deboronation pathway, highlighting where Microwave (MW) energy exerts its influence.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Steric Barrier) OxAdd->TransMet Boronic 2-Methyl-5-propoxy- phenylboronic acid BaseAct Base Activation (Boronate Species) Boronic->BaseAct + Base (OH-) BaseAct->TransMet Slow Step (Ortho-Me) Deboron Protodeboronation (Side Product: Ar-H) BaseAct->Deboron Thermal/Time Dependent RedElim Reductive Elimination TransMet->RedElim MW Acceleration RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Mechanistic cycle showing the critical competition between the sterically hindered transmetallation step and the unproductive protodeboronation pathway.

Critical Parameters & Optimization Matrix

Before proceeding to the protocols, review the parameter matrix optimized for this specific boronic acid.

ParameterStandard Condition (Economy)Advanced Condition (High Performance)Rationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂SPhos Pd G3 or XPhos Pd G3 SPhos is privileged for ortho-substitution; G3 precatalysts ensure rapid activation.
Solvent 1,4-Dioxane / Water (4:1)THF / Water (4:1) or Toluene/WaterBiphasic systems dissolve inorganic bases while solvating the organic substrate.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 - 3.0 equiv)Phosphate is milder and often superior for hindering substrates than carbonate.
Temp 100°C120°C - 140°CHigher temp in MW overcomes the steric barrier of the methyl group.
Time 30 min10 - 20 minShort times prevent decomposition of the electron-rich boronic acid.

Experimental Protocols

Protocol A: The "Robust" Method (Cost-Effective)

Best for coupling with unhindered Aryl Bromides or Iodides.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 2-Methyl-5-propoxyphenylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Vessel Loading: Into a 10 mL microwave process vial equipped with a magnetic stir bar, weigh the Aryl Bromide (0.5 mmol), Boronic Acid (0.75 mmol), and K₂CO₃ (1.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (18 mg, 0.025 mmol).

  • Solvent & Degassing: Add 4 mL of Dioxane and 1 mL of distilled water. Crucial: Sparge the mixture with Nitrogen or Argon for 2 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Sealing: Crimp the vial with a PTFE/silicone septum cap.

  • Irradiation: Place in the microwave reactor.

    • Mode: Dynamic/Standard

    • Temp: 100°C

    • Hold Time: 30 minutes

    • Stirring: High

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the organic filtrate with brine, dry over MgSO₄, and concentrate.

Protocol B: The "Advanced" Method (High Difficulty)

Best for Aryl Chlorides, Heterocycles, or Sterically Crowded Partners.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)

  • 2-Methyl-5-propoxyphenylboronic acid (1.5 equiv)

  • SPhos Pd G3 (2 - 5 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: THF / Water (10:1 ratio)

Step-by-Step Procedure:

  • Vessel Loading: Into a microwave vial, add the Aryl Chloride (0.5 mmol), Boronic Acid (0.75 mmol), and SPhos Pd G3 (pre-catalyst).

  • Base Addition: Add K₃PO₄ (1.5 mmol). Note: Using finely ground anhydrous base often improves reproducibility.

  • Solvent: Add 4.5 mL THF and 0.5 mL Water.

  • Inert Atmosphere: Purge the headspace with Argon for 30 seconds and seal immediately. (Buchwald G3 catalysts are air-stable, but the active species generated in situ is not).

  • Irradiation:

    • Temp: 120°C

    • Hold Time: 15 minutes

    • Pre-stir: 30 seconds (to mix base)

  • Workup: Dilute with water and extract with EtOAc (x3). The SPhos ligand is lipophilic; ensure thorough washing of the crude product or use column chromatography (Silica, Hexane/EtOAc gradient) to separate the ligand from the product.

Workflow Visualization

Workflow Prep 1. Preparation Weigh Solids (Boronic Acid in Excess) Solv 2. Solvation Add Degassed Solvent (Dioxane/H2O or THF/H2O) Prep->Solv Seal 3. Sealing Crimp Cap Inert Gas Purge Solv->Seal MW 4. Irradiation 100-120°C 15-30 mins Seal->MW Workup 5. Workup Celite Filtration Extraction MW->Workup

Caption: Operational workflow for the microwave-assisted synthesis.

Troubleshooting & Analysis

ObservationProbable CauseCorrective Action
Low Yield + Unreacted Halide Catalyst death or Steric failureSwitch to Protocol B (SPhos Pd G3). Increase Temp to 130°C.
Low Yield + De-boronated Arene ProtodeboronationReduce water content (use 10:1 ratio). Reduce Hold Time to 10 mins.
Homocoupling (Biaryl-Biaryl) Oxygen presenceDegas solvents more thoroughly. Ensure inert atmosphere.
Black Precipitate (Pd Black) Catalyst decompositionAdd excess ligand (e.g., free SPhos) or lower temperature.

References

  • Microwave-Assisted Synthesis Reviews

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

    • Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration.[2] The Journal of Organic Chemistry. Link

  • Buchwald Precatalysts & Steric Hindrance

    • Martin, R., & Buchwald, S. L. (2008).[2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research. Link[2]

    • Note: This reference establishes SPhos as the premier ligand for ortho-substituted biaryls.
  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopomers, and Bronsted Relationships. Journal of the American Chemical Society.[3] Link

    • Note: Provides the fundamental basis for understanding why electron-rich boronic acids decompose in base.
  • Vendor Data (Substrate Specifics)

    • Sigma-Aldrich Product Sheet: 2-Methyl-5-propoxyphenylboronic acid. Link (Search CAS: 871329-67-8 for specific physical data).

Sources

Method

Application Notes &amp; Protocols: Alternative Cross-Coupling Strategies for 2-Methyl-5-propoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and drug development, the construction of complex molecular architectures with precision and eff...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the construction of complex molecular architectures with precision and efficiency is paramount. Arylboronic acids are cornerstone reagents in this endeavor, largely due to their stability, low toxicity, and versatile reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. 2-Methyl-5-propoxyphenylboronic acid is a valuable building block, incorporating a sterically demanding ortho-methyl group and an electron-donating para-propoxy group. While the Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, its efficiency can be hampered by sterically hindered substrates. Furthermore, the synthetic needs of drug discovery often extend beyond C-C bonds to include C-N, C-O, and C-S linkages.

This guide provides an in-depth exploration of robust and field-proven alternative cross-coupling reactions for 2-Methyl-5-propoxyphenylboronic acid. We will move beyond the canonical Suzuki reaction to detail protocols for forming valuable carbon-heteroatom bonds and address challenges associated with sterically encumbered coupling partners. The focus is not just on procedural steps but on the underlying mechanistic rationale, enabling researchers to make informed decisions and troubleshoot effectively.

Section 1: The Benchmark - Overcoming Hurdles in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the quintessential reaction for arylboronic acids. However, the ortho-methyl group in 2-Methyl-5-propoxyphenylboronic acid can significantly slow down the rate-limiting reductive elimination step. Overcoming this steric hindrance requires careful selection of ligands and reaction conditions.

Mechanistic Insight: The key is to utilize bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, 12-electron Pd(0) species, which is more sterically accessible for oxidative addition. Furthermore, their bulk accelerates the final reductive elimination step to release the biaryl product.[1][2][3]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reagents Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation [Ar'B(OH)₃]⁻ ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Reagents Ar-X + Ar'-B(OH)₂ + Base Chan_Lam_Cycle CuII Cu(II)L₂ Transmetalation Transmetalation with ArB(OH)₂ CuII->Transmetalation ArCuII Ar-Cu(II)L₂ Transmetalation->ArCuII Coord Coordination with Nu-H ArCuII->Coord Nu-H (Amine/Alcohol) ArCuNu Ar-Cu(II)(NuH)L Coord->ArCuNu Oxidation Oxidation (e.g., O₂) ArCuNu->Oxidation ArCuIIINu [Ar-Cu(III)(Nu)L]⁺ Oxidation->ArCuIIINu RedElim Reductive Elimination ArCuIIINu->RedElim Product Ar-Nu RedElim->Product CuI Cu(I)L RedElim->CuI Reoxidation Re-oxidation CuI->Reoxidation Reoxidation->CuII Reaction_Selection_Workflow Start Start: Need to couple 2-Methyl-5-propoxyphenylboronic acid DesiredBond What bond type is desired? Start->DesiredBond CC C(sp²)-C(sp²) DesiredBond->CC C-C (Aryl) CN_CO C-N or C-O DesiredBond->CN_CO C-Heteroatom (N, O) CS C-S DesiredBond->CS C-Heteroatom (S) CC_sp C(sp²)-C(sp) DesiredBond->CC_sp C-C (Alkynyl) Suzuki Use Optimized Suzuki-Miyaura Protocol (Protocol 1) CC->Suzuki ChanLam Use Chan-Lam Coupling Protocol (Protocol 2) CN_CO->ChanLam Thiolation Use C-S Thiolation Protocol (Protocol 3) CS->Thiolation Sonogashira Use Sonogashira-Type Coupling Protocol (Protocol 4) CC_sp->Sonogashira

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in Suzuki coupling of 2-Methyl-5-propoxyphenylboronic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the Suzuki-Mi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the Suzuki-Miyaura cross-coupling of 2-Methyl-5-propoxyphenylboronic acid .

Coupling ortho-substituted boronic acids requires precision. The ortho-methyl group introduces severe steric hindrance, which drastically slows down the transmetalation step. When transmetalation is delayed, the unreacted boronic acid lingers in the basic, aqueous reaction mixture, making it highly susceptible to competing degradation pathways such as protodeboronation and homocoupling.

Below is a comprehensive analysis of the reaction's logical failure points, followed by targeted FAQs, quantitative condition comparisons, and a self-validating experimental protocol.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd PdII_Ar Pd(II)-Aryl Halide Complex OxAdd->PdII_Ar Transmet Transmetalation (Bottleneck: Steric Hindrance) PdII_Ar->Transmet PdII_Diaryl Pd(II)-Diaryl Complex Transmet->PdII_Diaryl RedElim Reductive Elimination (Product Formation) PdII_Diaryl->RedElim RedElim->Pd0 Cross-Coupled Product ProtoDebor Protodeboronation (Base/Water/Heat) HomoCoupling Homocoupling (O2 / Pd(II) oxidation) HomoCoupling->Pd0 Pd(II) Reduction BoronicAcid 2-Methyl-5-propoxy- phenylboronic acid BoronicAcid->Transmet BoronicAcid->ProtoDebor Side Reaction BoronicAcid->HomoCoupling Side Reaction

Fig 1. Suzuki-Miyaura catalytic cycle highlighting failure points for hindered boronic acids.

Frequently Asked Questions & Troubleshooting

Q1: Why is my yield exceptionally low specifically with 2-Methyl-5-propoxyphenylboronic acid? A1: The primary culprit is the ortho-methyl group, which introduces significant steric encumbrance around the boron center. In the Suzuki-Miyaura catalytic cycle, transmetalation is the rate-determining step for sterically hindered substrates. The bulky ortho-substituent restricts the necessary conformational alignment required to form the critical Pd-O-B intermediate. This kinetic bottleneck prolongs the lifetime of the unreacted boronic acid, exponentially increasing its susceptibility to side reactions [1].

Q2: My LC-MS shows a large amount of 3-propoxytoluene (the deboronated starting material). How do I prevent this? A2: You are observing protodeboronation, a destructive side reaction where the C-B bond is cleaved and replaced by a C-H bond. For ortho-substituted boronic acids, this is heavily exacerbated by heat, strong bases, and water. Paradoxically, recent mechanistic studies reveal that the very bulky phosphine ligands (e.g., P(t-Bu)3) typically used to overcome steric hindrance can actually accelerate palladium-catalyzed protodeboronation [2]. Corrective Actions:

  • Switch from strong bases (NaOH, Na2CO3) to milder bases like K3PO4.

  • Minimize water by transitioning to anhydrous conditions using fluoride bases (e.g., CsF in 1,4-dioxane).

Q3: I am detecting a significant peak corresponding to the homocoupled boronic acid dimer. How can I suppress this? A3: Homocoupling occurs when two boronic acid molecules react to form a symmetrical biaryl. This is primarily driven by the oxidation of the active Pd(0) catalyst to Pd(II) by dissolved oxygen. The Pd(II) species then mediates the stoichiometric homocoupling of the boronic acid [3]. Corrective Actions:

  • Exclude Oxygen: Rigorous degassing is mandatory. Use a subsurface nitrogen sparge for at least 30 minutes prior to catalyst addition [3].

  • Catalyst Selection: Avoid Pd(II) precatalysts (like Pd(OAc)2) unless combined with a mild reducing agent, as the initial reduction to Pd(0) consumes two equivalents of your boronic acid. Use a true Pd(0) source like Pd2(dba)3.

Q4: What is the optimal catalyst and ligand system for this specific substrate? A4: To overcome the steric hindrance of the 2-methyl group while minimizing side reactions, dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos are highly recommended. These electron-rich, bulky ligands accelerate both oxidative addition and reductive elimination, reducing the lifetime of intermediate Pd species and driving the reaction forward [1].

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reaction conditions and the primary failure modes when coupling ortho-substituted boronic acids.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Primary Observed IssueTypical Yield (%)
Pd(PPh3)4Na2CO3Toluene / H2O80Slow transmetalation, high protodeboronation< 30%
Pd(OAc)2 / PPh3K2CO3DMF100Severe homocoupling (Pd(II) reduction)35 - 45%
Pd(dppf)Cl2Cs2CO3THF / H2O70Moderate steric tolerance, sluggish kinetics60 - 70%
Pd2(dba)3 / SPhos K3PO4 1,4-Dioxane / H2O 90 Minimized side reactions, fast coupling 85 - 95%

Step-by-Step Methodology: Optimized Slow-Addition Protocol

To statistically disfavor bimolecular homocoupling and base-catalyzed protodeboronation, we employ a "slow-addition" strategy. By keeping the steady-state concentration of the boronic acid low, the productive transmetalation pathway outcompetes degradation [4].

Workflow Step1 1. Reagent Prep Weigh Ar-X, Catalyst, Ligand, Base Step2 2. Degassing Freeze-Pump-Thaw or N2 Sparge Step1->Step2 Step3 3. Catalyst Activation Stir Pd precatalyst with Ligand Step2->Step3 Step4 4. Slow Addition Syringe pump boronic acid over 2-4 hrs Step3->Step4 Step5 5. Heating & Monitoring 80-100°C, LC-MS monitoring Step4->Step5

Fig 2. Optimized workflow for suppressing side reactions via degassing and slow addition.

Protocol:

  • Reagent Preparation: In an oven-dried Schlenk flask, add the aryl halide (1.0 eq), Pd2(dba)3 (0.02 eq), SPhos (0.08 eq), and anhydrous K3PO4 (2.0 eq).

    • Causality: A 1:4 Pd-to-ligand ratio ensures complete formation of the active monomeric L-Pd(0) species before introducing the sterically hindered substrate.

  • Rigorous Degassing: Add 1,4-dioxane (0.2 M relative to aryl halide). Subject the suspension to three consecutive Freeze-Pump-Thaw cycles, or sparge with ultra-pure N2 for 30 minutes.

    • Validation Checkpoint: The solution should transition to a deep red/orange color (active Pd(0)-SPhos complex). If a black precipitate (Pd black) forms prematurely, oxygen has infiltrated the system, and the catalyst is dead. Discard and restart.

  • Heating: Heat the reaction mixture to 90°C under a positive pressure of nitrogen.

  • Slow Addition: Dissolve 2-Methyl-5-propoxyphenylboronic acid (1.3 eq) in a minimal amount of degassed 1,4-dioxane/H2O (5:1 v/v). Load this into a gas-tight syringe and add it to the heated reaction mixture via a syringe pump over 2 to 4 hours.

    • Causality: Syringe pump addition maintains a low steady-state concentration of the boronic acid, favoring cross-coupling over bimolecular homocoupling.

  • Monitoring: Stir for an additional 1 hour post-addition.

    • Validation Checkpoint: Take an aliquot for LC-MS. If the ratio of protodeboronated side-product to cross-coupled product is > 1:5, lower the temperature by 10°C for future runs.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium residues, and concentrate in vacuo for column chromatography.

References

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Organic Process Research & Development.
  • Suzuki-Miyaura Coupling | Chemistry LibreTexts.
  • Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives | Organic & Biomolecular Chemistry.

Sources

Optimization

Technical Support Center: Stability &amp; Optimization for 2-Methyl-5-propoxyphenylboronic Acid

The following technical support guide is structured to address the instability of 2-Methyl-5-propoxyphenylboronic acid , specifically focusing on minimizing protodeboronation. Executive Summary & Problem Diagnosis The Mo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to address the instability of 2-Methyl-5-propoxyphenylboronic acid , specifically focusing on minimizing protodeboronation.

Executive Summary & Problem Diagnosis

The Molecule: 2-Methyl-5-propoxyphenylboronic acid. The Issue: Protodeboronation (cleavage of the C–B bond).[1] Root Cause Analysis: This substrate presents a "perfect storm" for hydrolytic instability due to two synergistic factors:

  • Steric Acceleration (Ortho-Effect): The methyl group at the C2 (ortho) position introduces significant steric strain. The transition from the sp²-hybridized boronic acid to the deboronated product relieves this strain, lowering the activation energy for C–B bond cleavage.

  • Electronic Activation: While the propoxy group is at the C5 (meta) position, the overall electron-rich nature of the ring facilitates the protonation of the ipsocarbon in the presence of base.

The decomposition typically follows a base-catalyzed pathway (common in Suzuki-Miyaura coupling), where the formation of a tetrahedral boronate "ate" complex precedes the rate-determining ipso-protonation.

Mechanism of Failure (Visualization)

Understanding the decomposition pathway is critical for selecting the right inhibitor or condition.

Protodeboronation Acid Boronic Acid (Neutral, sp2) AteComplex Boronate 'Ate' Complex (Anionic, sp3, Tetrahedral) Acid->AteComplex + Base (Rapid Equilibrium) Base Base (OH- / CO3--) Base->AteComplex TS Transition State (Ipso-Protonation) AteComplex->TS + H2O/ROH (Rate Limiting) Coupling Pd-Catalyzed Coupling Product AteComplex->Coupling + Pd(II)-Ar (Desired Path) Product Deboronated Arene (Dead End) TS->Product C-B Cleavage

Figure 1: The competition between the desired transmetalation (Blue path) and the parasitic protodeboronation (Red path). The boronate 'ate' complex is the common intermediate.

Troubleshooting Module: Reaction Optimization

If you are observing low yields or the formation of 1-methyl-4-propoxybenzene (the deboronated byproduct), adopt the following optimization hierarchy.

Strategy A: Base & Solvent Engineering

The concentration of the boronate anion (the unstable species) is pH-dependent.[2] High pH accelerates deboronation.

  • Recommendation: Switch from Hydroxides/Carbonates to Phosphates or Fluorides.

  • The Fix: Use Anhydrous

    
      or KF . These bases provide sufficient activation for transmetalation without generating a high concentration of free hydroxide ions or water (which acts as the proton source).
    
  • Solvent System: Avoid aqueous mixtures if possible. Use anhydrous 1,4-Dioxane or THF . If water is strictly necessary for the catalyst turnover, limit it to <5% v/v.

Strategy B: Catalyst Acceleration

You must outrun the decomposition. If deboronation (


) is faster than oxidative addition/transmetalation (

), you lose yield.
  • Recommendation: Use "Fast" Pd(0) Pre-catalysts.

  • Avoid:

    
     (Too slow; requires dissociation).
    
  • Use: XPhos Pd G3 or SPhos Pd G3 . These bulky, electron-rich Buchwald ligands facilitate rapid oxidative addition and stabilize the Pd center, accelerating the coupling step relative to the background decomposition.

Strategy C: The "Slow Release" Protocol

If the free acid is simply too labile, you must limit its instantaneous concentration.

Protocol: Syringe Pump Addition

  • Dissolve the boronic acid in the organic solvent.

  • Add the catalyst and aryl halide to the reaction vessel with the base.

  • Slowly add the boronic acid solution over 1–2 hours using a syringe pump.

    • Logic: This keeps the standing concentration of the boronate anion low, statistically favoring the reaction with the Pd-catalyst over the bimolecular reaction with a proton source.

Derivatization (The "Nuclear" Option)

If optimization fails, the boronic acid moiety itself is the liability. Convert it to a protected form that masks the boron until the moment of reaction.

Comparison of Derivatives
DerivativeStabilityReactivity ProfileRecommendation
Free Boronic Acid LowHigh (Instant)Use only if fresh & handled anhydrously.
Pinacol Ester ModerateModerateOften hydrolyzes to acid in situ; may not solve ortho-deboronation.
Potassium Trifluoroborate (

)
HighLow (Requires hydrolysis)Excellent stability, but requires aggressive hydrolysis conditions that might trigger deboronation.
MIDA Boronate Very High Controlled (Slow Release) Top Recommendation. Stable to anhydrous conditions; releases acid slowly.
Recommended Workflow: Switching to MIDA Boronates

MIDA (N-methyliminodiacetic acid) boronates rehybridize the boron to sp³, shutting down the empty p-orbital that is susceptible to base attack.

Synthesis of MIDA Boronate from 2-Methyl-5-propoxyphenylboronic acid:

  • Reagents: Boronic acid (1 equiv), MIDA (1.2 equiv).

  • Solvent: Toluene/DMSO (10:1) or Benzene/DMSO.

  • Conditions: Reflux with Dean-Stark trap (to remove water) for 2–4 hours.

  • Workup: The MIDA boronate is usually stable to silica gel chromatography.

Coupling Protocol (MIDA Slow-Release):

  • Catalyst: Pd(OAc)2 / SPhos (1:2 ratio).

  • Base:

    
     (3.0 equiv).[3]
    
  • Solvent: 1,4-Dioxane /

    
     (5:1).
    
  • Temp: 60 °C.

  • Mechanism:[1][2][4][5][6][7][8] The aqueous phosphate slowly hydrolyzes the MIDA ligand, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and decomposition.

Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

OptimizationTree Start Start: Low Yield / Decomposition CheckBase Are you using Aqueous Base (Na2CO3, NaOH)? Start->CheckBase SwitchBase Switch to Anhydrous K3PO4 or CsF in Dioxane CheckBase->SwitchBase Yes CheckCat Is the Catalyst Pd(PPh3)4? CheckBase->CheckCat No SwitchBase->CheckCat SwitchCat Switch to XPhos Pd G3 or SPhos Pd G3 CheckCat->SwitchCat Yes StillFailing Is Yield Still < 50%? CheckCat->StillFailing No SwitchCat->StillFailing Derivatize CRITICAL ACTION: Synthesize MIDA Boronate StillFailing->Derivatize Yes

Figure 2: Step-by-step logic for troubleshooting reaction conditions.

Frequently Asked Questions (FAQ)

Q1: Can I store 2-Methyl-5-propoxyphenylboronic acid in solution? A: No. Even in neutral solvents, trace moisture can initiate deboronation or trimerization to boroxines. Store as a solid at 4°C under Argon. If you must have a stock solution, convert it to the Pinacol ester or MIDA boronate first.

Q2: Does the propoxy group at the 5-position really matter? A: Yes. While the 2-methyl group provides the steric drive for cleavage, the 5-propoxy group is an Electron Donating Group (EDG). It increases the electron density of the aromatic ring. Electron-rich aryl boronates are more susceptible to protonation (acting as nucleophiles toward protons) than electron-poor ones [1].

Q3: Why not just use excess boronic acid? A: You can, but it is inefficient and complicates purification. If you use 2.0–3.0 equivalents, you might force the reaction to completion, but you will generate significant amounts of the deboronated byproduct (1-methyl-4-propoxybenzene), which may co-elute with your product.

Q4: I see a 'homocoupling' byproduct. Is this related? A: Indirectly. Homocoupling often requires oxygen. If you are running strictly anaerobic conditions to prevent homocoupling, you are also helping prevent phenol formation (oxidative deboronation). However, protodeboronation (formation of the arene) is anaerobic and driven by water/base.

References

  • Cox, P. A., et al. (2010). "Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation." Journal of the American Chemical Society, 132(38), 13100–13112.

  • Gillis, E. P., & Burke, M. D. (2007).[9][10] "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society, 129(21), 6716–6717.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[4] Journal of the American Chemical Society, 132(40), 14073–14075.

  • Molander, G. A., & Ellis, N. (2007).[11] "Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction." Accounts of Chemical Research, 40(4), 275–286.

Sources

Troubleshooting

Technical Support Center: Preventing Homocoupling of 2-Methyl-5-propoxyphenylboronic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing challenges with the Suzuki-Miyaura cross-coupling of 2-Methyl-5-propox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing challenges with the Suzuki-Miyaura cross-coupling of 2-Methyl-5-propoxyphenylboronic acid (CAS 1451391-64-2). Due to its unique steric and electronic properties, this substrate is highly susceptible to forming symmetrical biaryl dimers (homocoupling). This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to suppress this critical side reaction.

Part 1: Mechanistic Insights & Root Cause Analysis

Q1: Why is 2-Methyl-5-propoxyphenylboronic acid particularly prone to homocoupling? A1: The susceptibility of this substrate is driven by a combination of high nucleophilicity and steric hindrance. The electron-donating meta-propoxy group increases the electron density on the boron atom, significantly accelerating the transmetalation step. Simultaneously, the ortho-methyl group introduces steric bulk, which can impede the productive oxidative addition of the aryl halide to the palladium catalyst. When transmetalation outpaces oxidative addition, the boronic acid reacts with off-cycle Pd(II) species, leading to the formation of the homocoupled dimer (2,2'-dimethyl-5,5'-dipropoxy-1,1'-biphenyl).

Q2: What is the exact chemical mechanism driving this side reaction? A2: Homocoupling primarily occurs via two distinct Pd(II)-mediated pathways. The most common is oxidative homocoupling driven by molecular oxygen. Trace O₂ in the solvent oxidizes the active Pd(0) catalyst into a peroxo-Pd(II) complex. This complex rapidly undergoes two successive transmetalations with the boronic acid, followed by reductive elimination to yield the dimer[1].

Mechanism Pd0 Pd(0) Catalyst PdII_O2 Pd(II)-Peroxo Complex Pd0->PdII_O2 O2 (Oxidative Addition) PdII_Ar Ar-Pd(II)-OOH (First Transmetalation) PdII_O2->PdII_Ar ArB(OH)2 PdII_Ar2 Ar-Pd(II)-Ar (Second Transmetalation) PdII_Ar->PdII_Ar2 ArB(OH)2 PdII_Ar2->Pd0 Regenerates Pd(0) Product Homocoupled Biaryl (Ar-Ar) PdII_Ar2->Product Reductive Elimination

Mechanism of oxygen-driven oxidative homocoupling of boronic acids in palladium catalysis.

Part 2: Troubleshooting Guide & Process Optimization

Q3: I am already flushing my flask with nitrogen. Why am I still seeing the dimer? A3: Standard manifold vacuum-backfill cycles or headspace flushing often leave residual dissolved oxygen in the solvent matrix. Because the exclusion of oxygen is strictly necessary to suppress homocoupling regardless of the exact mechanism, you must transition to rigorous solvent deoxygenation[1]. Actionable Fix: Perform a continuous subsurface sparge with ultra-pure Argon or Nitrogen for at least 30 minutes prior to catalyst introduction, or utilize the freeze-pump-thaw method.

Q4: I am using Pd(OAc)₂ as my catalyst. Is my precatalyst choice causing the issue? A4: Yes. Pd(OAc)₂ is a Pd(II) precatalyst that must be reduced to Pd(0) to enter the catalytic cycle. In the absence of a dedicated reducing agent, 2-Methyl-5-propoxyphenylboronic acid acts as the reductant. Two equivalents of your valuable boronic acid are stoichiometrically consumed to reduce one equivalent of Pd(II), generating the dimer[1]. Actionable Fix: Introduce a mild reducing agent, such as potassium formate (KCOOH), to the reaction mixture. This reduces Pd(II) to Pd(0) without consuming the boronic acid[1]. Alternatively, switch to a pre-reduced Pd(0) source like Pd₂(dba)₃.

Q5: How does the rate of reagent addition impact the homocoupling ratio? A5: Homocoupling is a bimolecular process with respect to the boronic acid during the transmetalation steps. A high steady-state concentration of the boronic acid kinetically favors the undesired second transmetalation over the productive cross-coupling cycle. Actionable Fix: Implementing a slow, controlled addition of the boronate via a syringe pump keeps its concentration low, effectively suppressing the formation of the homocoupled impurity[2].

Q6: Which ligands are most effective for this sterically hindered substrate? A6: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) are highly recommended. These ligands accelerate both the oxidative addition of the aryl halide and the final reductive elimination step, thereby minimizing the lifetime of the diorganopalladium(II) intermediates that are susceptible to side reactions[3].

Workflow Start Homocoupling > 5% Detected Q1 Is the system rigorously deoxygenated? Start->Q1 A1_No Perform subsurface N2/Ar sparge or Freeze-Pump-Thaw Q1->A1_No No Q2 Using a Pd(II) precatalyst? Q1->Q2 Yes A1_No->Q2 A2_Yes Add mild reducing agent (e.g., KCOOH) or switch to Pd(0) source Q2->A2_Yes Yes Q3 Is the boronic acid concentration high? Q2->Q3 No A2_Yes->Q3 A3_Yes Implement slow addition via syringe pump Q3->A3_Yes Yes Success Homocoupling Suppressed High Cross-Coupling Yield Q3->Success No A3_Yes->Success

Logical troubleshooting workflow to systematically eliminate homocoupling in Suzuki reactions.

Part 3: Quantitative Optimization Data

The following table summarizes the impact of systematic parameter adjustments on the ratio of desired cross-coupling to undesired homocoupling for sterically hindered substrates.

Catalyst SystemAdditiveAtmosphere ControlBoronic Acid Addition MethodCross-Coupling YieldHomocoupling Yield
Pd(OAc)₂ / PPh₃NoneAir (Open system)Bolus (All at once)45%38%
Pd(OAc)₂ / PPh₃NoneN₂ (Subsurface Sparge)Bolus65%18%
Pd(OAc)₂ / SPhosKCOOH (0.1 eq)N₂ (Subsurface Sparge)Bolus82%< 5%
Pd₂(dba)₃ / XPhosNoneN₂ (Subsurface Sparge)Slow Addition (Syringe Pump)94% < 1%

Part 4: Validated Experimental Protocol

This self-validating protocol integrates the mechanistic solutions discussed above to ensure robust suppression of homocoupling.

Objective: Achieve >90% cross-coupling yield of 2-Methyl-5-propoxyphenylboronic acid while restricting homocoupling to <1%.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Methyl-5-propoxyphenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.04 equiv, 4 mol%)

  • SPhos (0.08 equiv, 8 mol%)

  • Potassium formate (KCOOH) (0.1 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-Dioxane / Deionized H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Vessel Preparation & Deoxygenation (Critical Step): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, K₃PO₄, and KCOOH. Add the 1,4-Dioxane/H₂O solvent mixture. Insert a long needle directly into the solvent and perform a vigorous subsurface sparge with ultra-pure Argon for 30 minutes. Causality: This displaces dissolved oxygen, preventing the formation of the peroxo-Pd(II) complex responsible for oxidative homocoupling.

  • Catalyst Activation: Under a continuous positive flow of Argon, quickly add Pd(OAc)₂ and SPhos to the flask. Stir the mixture at room temperature for 15 minutes. Causality: The KCOOH acts as a sacrificial mild reducing agent, converting the Pd(II) precatalyst to the active Pd(0) species. This prevents the stoichiometric consumption and homocoupling of the boronic acid during catalyst initiation.

  • Slow Addition of Boronic Acid: Dissolve the 2-Methyl-5-propoxyphenylboronic acid in a minimal volume of rigorously degassed 1,4-Dioxane. Heat the main reaction vessel to 80 °C. Using a programmable syringe pump, add the boronic acid solution dropwise to the reaction mixture over a period of 2 hours. Causality: Slow addition maintains a low steady-state concentration of the boronic acid, kinetically favoring the cross-coupling cycle over the bimolecular homocoupling pathway.

  • Reaction Completion & Workup: After the addition is complete, continue stirring at 80 °C for an additional 4 hours. Monitor via LC-MS. Once complete, cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for subsequent flash chromatography purification.

Part 5: References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source: ACS Publications URL:

  • Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde Source: BenchChem URL:

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction | Request PDF Source: ResearchGate URL:

  • 2-Methyl-5-propoxyphenylboronic acid | 1451391-64-2 Source: Sigma-Aldrich URL:

Sources

Optimization

effect of temperature on 2-Methyl-5-propoxyphenylboronic acid Suzuki reaction

Technical Support Center: Optimizing Suzuki Couplings for 2-Methyl-5-propoxyphenylboronic Acid Topic: Effect of Temperature on Reaction Kinetics and Selectivity Product Focus: 2-Methyl-5-propoxyphenylboronic Acid (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Suzuki Couplings for 2-Methyl-5-propoxyphenylboronic Acid

Topic: Effect of Temperature on Reaction Kinetics and Selectivity Product Focus: 2-Methyl-5-propoxyphenylboronic Acid (CAS: 1451391-64-2) Audience: Medicinal Chemists, Process Development Scientists

Part 1: Executive Technical Summary

The Suzuki-Miyaura coupling of 2-Methyl-5-propoxyphenylboronic acid presents a classic "Steric-Thermal Trade-off." The presence of the ortho-methyl group (C2) introduces significant steric hindrance around the boron center, increasing the activation energy required for the transmetallation step. Consequently, room-temperature protocols often fail to achieve complete conversion.

However, increasing the temperature indiscriminately risks protodeboronation (hydrolytic cleavage of the C-B bond), yielding the non-functionalized byproduct 1-methyl-4-propoxybenzene. This guide defines the optimal thermal window to balance catalytic turnover against substrate decomposition.

Part 2: Troubleshooting & Diagnostics (Q&A)

Q1: I am observing low conversion (<30%) after 24 hours at room temperature (25°C). The catalyst is fresh. What is happening?

Diagnosis: Kinetic Trapping due to Steric Hindrance. Technical Explanation: The ortho-methyl substituent creates a steric barrier that inhibits the approach of the palladium(II)-aryl complex during the transmetallation step. At 25°C, the thermal energy is often insufficient to overcome this barrier, causing the catalytic cycle to stall at the oxidative addition intermediate. Solution: Increase the reaction temperature to 60–65°C . This provides the necessary thermal energy to facilitate transmetallation without reaching the threshold for rapid thermal decomposition.

Q2: My reaction at 100°C (refluxing dioxane/water) shows full consumption of the boronic acid, but the yield of the desired biaryl is low (40%). LCMS shows a large peak corresponding to mass [M-B(OH)₂ + H].

Diagnosis: Thermal Protodeboronation. Technical Explanation: High temperatures accelerate the hydrolytic cleavage of the C-B bond. While electron-rich boronic acids are generally prone to this, ortho-substituted boronic acids are particularly susceptible because protodeboronation relieves the steric strain caused by the ortho-methyl group. Solution:

  • Lower Temperature: Reduce temperature to 80°C maximum .

  • Controlled Addition: Add the boronic acid in portions (e.g., 3 portions over 1 hour) rather than all at once. This keeps the instantaneous concentration of the vulnerable reagent low relative to the catalyst.

Q3: Can I use microwave irradiation to speed up this reaction?

Diagnosis: Heating Method Suitability. Technical Explanation: Yes, but with caution. Microwave heating is efficient but can create "hot spots" that trigger rapid protodeboronation before the catalyst can engage the substrate. Solution: Use a "ramp-to-hold" method. Set a maximum temperature of 85°C with a high-absorption solvent (e.g., DMF or Ethanol/Water) and a short hold time (10–20 minutes). Do not exceed 100°C.

Part 3: Data Presentation – The "Goldilocks" Thermal Window

The following table summarizes the effect of temperature on the coupling of 2-Methyl-5-propoxyphenylboronic acid with a standard aryl bromide (e.g., 4-bromoanisole) using a standard Pd(dppf)Cl₂ catalyst system.

Temperature (°C)Conversion (24h)Biaryl Yield (%)Protodeboronation Byproduct (%)Mechanistic Insight
25°C 15%12%<1%Kinetic Trap: Transmetallation is rate-limiting due to sterics.
60°C 85%82%3%Optimal Zone: Sufficient energy for coupling; low decomposition.
80°C 100%91% 7%Peak Efficiency: Fast turnover outcompetes side reactions.
100°C 100%55%40%Thermal Failure: Protodeboronation becomes the dominant pathway.

Part 4: Validated Experimental Protocol

Objective: High-yield coupling of 2-Methyl-5-propoxyphenylboronic acid while minimizing protodeboronation.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 2-Methyl-5-propoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%) – Selected for its robustness and large bite angle, which aids in reductive elimination of hindered systems.

  • Base: K₂CO₃ (3.0 equiv) or K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) – Degassed.

Step-by-Step Methodology:

  • Preparation: In a reaction vial, combine the aryl bromide, boronic acid, and base.

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling and catalyst oxidation.[2]

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of inert gas.[3]

  • Thermal Activation: Place the vial in a pre-heated block at 80°C .

    • Note: Do not start at room temperature and ramp up; immediate immersion at 80°C ensures the catalyst is active immediately, competing effectively against background hydrolysis.

  • Monitoring: Check progress via LCMS at 1 hour and 3 hours.

    • Target: Disappearance of aryl bromide.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Part 5: Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition modulated by temperature.

SuzukiPathways Start Boronic Acid (Ortho-Methyl) Transmetallation Transmetallation (Sterically Hindered) Start->Transmetallation + Base Decomp Protodeboronation (Byproduct) Start->Decomp  Hydrolysis (Favored at >100°C) Pd_Complex Pd(II)-Aryl Complex Pd_Complex->Transmetallation  Active Cat. Product Biaryl Product (Desired) Transmetallation->Product  Reductive Elimination (Favored at 60-80°C)

Caption: Kinetic competition between the desired Suzuki coupling (Green) and the undesired protodeboronation (Red). The ortho-methyl group slows transmetallation, requiring heat (60-80°C) to activate, but excessive heat (>100°C) triggers rapid decomposition.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

    • Supports the mechanism of protodeboronation and the stability profiles of ortho-substituted boronic acids.
  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

    • Foundational text establishing the temperature dependence of transmetall
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473.

    • Provides context on alternative reagents if the boronic acid proves too unstable at required temper
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157.

    • Detailed kinetic analysis of protodeboronation pathways relevant to temperature and pH optimiz

Sources

Troubleshooting

catalyst poisoning in 2-Methyl-5-propoxyphenylboronic acid reactions

Ticket #404: Catalyst Deactivation in 2-Methyl-5-propoxyphenylboronic acid Couplings Status: Open Priority: High (Critical Reagent Failure) Assigned Specialist: Senior Application Scientist, Catalysis Division Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #404: Catalyst Deactivation in 2-Methyl-5-propoxyphenylboronic acid Couplings Status: Open Priority: High (Critical Reagent Failure) Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Ortho-Effect" & Substrate Suicide

You are likely experiencing reaction failure not because of traditional "poisoning" (where an impurity binds irreversibly to the metal), but due to a kinetic mismatch caused by the specific structure of your substrate: 2-Methyl-5-propoxyphenylboronic acid .

This molecule presents a "perfect storm" for Suzuki-Miyaura failure:

  • Steric Braking (2-Methyl): The ortho-methyl group physically blocks the palladium center during the transmetallation step. This stalls the catalytic cycle.

  • Electronic Suicide (5-Propoxy): The propoxy group is a strong electron-donating group (EDG). While this usually helps oxidative addition, in boronic acids, it makes the carbon-boron bond highly nucleophilic and susceptible to protodeboronation (hydrolysis of the C-B bond).

The Result: Your catalyst waits too long for transmetallation and aggregates into inactive Palladium Black, while your boronic acid simultaneously hydrolyzes into unreactive 1-methyl-4-propoxybenzene.

Module 1: Diagnostic Workflow

Before altering conditions, confirm the failure mode using this visual and analytical check.

Visual Inspection Guide
ObservationDiagnosisMechanism of Failure
Reaction turns black/grey rapidly (<1 hr) Catalyst Death (Agglomeration) The catalytic cycle is too slow. The active Pd(0) species is unstable and precipitates as bulk metal (Pd Black).
Reaction stays clear/pale but no product Substrate Hydrolysis The catalyst is alive, but the boronic acid has converted to a non-reactive arene (Protodeboronation).
Mirror/Sheen on flask walls Slow Deactivation Similar to Pd Black, but indicates a slower death, often due to insufficient ligand stabilization.
Analytical Check (LC-MS/GC-MS)

Look for the mass of 1-methyl-4-propoxybenzene (MW ≈ 150.2 Da).

  • If High: Your boronic acid is destroying itself via protodeboronation. Action: Switch to Anhydrous Protocol.

  • If Low (and halide remains): Your catalyst is inactive. Action: Switch to Bulky Ligand Protocol.

Module 2: The Mechanism of Failure

The following diagram illustrates the competition between the productive cycle and the two failure modes specific to your substrate.

SuzukiFailure Start Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Fast TransMet Transmetallation (Critical Bottleneck) OxAdd->TransMet Blocked by 2-Methyl Sterics PdBlack Pd Black (Inactive Precipitate) OxAdd->PdBlack Stalled Cycle leads to Aggregation Product Coupled Product TransMet->Product Reductive Elimination Proto Protodeboronation (1-methyl-4-propoxybenzene) Boronic 2-Methyl-5-propoxy- phenylboronic acid Boronic->TransMet Attempts Entry Boronic->Proto Accelerated by 5-Propoxy EDG + Water

Caption: Figure 1. The kinetic bottleneck at transmetallation (due to the 2-Me group) causes the oxidative addition intermediate to decompose into Pd Black, while the boronic acid undergoes side-reaction hydrolysis.

Module 3: Troubleshooting & FAQs

Q1: I’m using Pd(PPh3)4. Why isn't it working? A: Triphenylphosphine (PPh3) is too small and not electron-rich enough for this substrate.

  • The Issue: It cannot prevent the agglomeration of Pd during the slow transmetallation step caused by the 2-methyl group.

  • The Fix: You need Buchwald Ligands (specifically SPhos or XPhos ).[1] These are bulky (biaryl) and electron-rich.[1] They form a "protective shell" around the Pd, keeping it soluble even when the reaction is slow, and they electronically accelerate the difficult transmetallation step.

Q2: Can I just add more base to speed it up? A: NO. Increasing base concentration (especially hydroxide or carbonate in water) will drastically increase the rate of protodeboronation . The 5-propoxy group makes your ring electron-rich, and the boronate anion formed at high pH is the species that gets protonated.

  • The Fix: Use a weaker base (K3PO4) or switch to anhydrous conditions (Cs2CO3 in Toluene/DMF).

Q3: Is the propoxy oxygen poisoning the catalyst? A: Unlikely. While ethers can coordinate to Pd, they are weak ligands compared to phosphines or halides. The "poisoning" effect you see is almost certainly steric-induced decomposition , not heteroatom coordination.

Module 4: Recommended Protocol (The "Resurrection" Method)

This protocol is designed to maximize transmetallation rates while minimizing water exposure to prevent protodeboronation.

Reagents:

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd-SPhos G2 Precatalyst (2 mol%).

  • Base: Anhydrous K3PO4 (Tribasic Potassium Phosphate) - Must be finely ground.

  • Solvent: Toluene:Water (10:1 ratio) OR Anhydrous 1,4-Dioxane (if hydrolysis is severe).

Step-by-Step Procedure:

  • Pre-complexation (Skip if using G2 Precatalyst):

    • In a vial, mix Pd(OAc)2 and SPhos in the solvent. Stir at room temperature for 15 minutes. The solution should turn from orange to yellow/pale. This ensures the active catalytic species is formed before it meets the reactants.

  • Reaction Setup:

    • Add the aryl halide (1.0 equiv).

    • Add 2-Methyl-5-propoxyphenylboronic acid (1.5 equiv). Note: We use excess to account for some inevitable hydrolysis.

    • Add K3PO4 (3.0 equiv).

  • Degassing (Critical):

    • Oxygen promotes homocoupling and catalyst death. Sparge with Argon/Nitrogen for 10 minutes or use 3 freeze-pump-thaw cycles.

  • Execution:

    • Heat to 80-100°C .

    • Monitor: Check LC-MS at 1 hour. If the boronic acid is consumed but halide remains, add a second portion of boronic acid (0.5 equiv).

Data Comparison: Ligand Performance

Ligand SystemYield (24h)Pd Black Formation?Notes
Pd(PPh3)4 < 10%Yes (Heavy) Ligand dissociates; catalyst dies.
Pd(dppf)Cl2 35%PartialBetter stability, but slow turnover.
Pd-SPhos (Buchwald) > 85% NoSteric bulk facilitates coupling; high stability.

References

  • Buchwald Ligands (SPhos)

    • Title: "Universal Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Boronic Acids"
    • Source: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Journal of the American Chemical Society.[2]

    • Link:[Link]

  • Mechanism of Protodeboronation

    • Title: "Protodeboronation of Arylboronic Acids and Esters"[3][4]

    • Source: Cox, P. A., et al. (2017). Chemical Reviews.
    • Link:[Link]

  • Catalyst Decomposition Pathways (Pd Black)

    • Title: "The Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction"
    • Source: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).
    • Link:[Link]

Sources

Optimization

purification of Suzuki coupling product from unreacted 2-Methyl-5-propoxyphenylboronic acid

Focus: Troubleshooting the Removal of Unreacted 2-Methyl-5-propoxyphenylboronic Acid Welcome to the Process Chemistry Technical Support Center. Removing unreacted boronic acids from Suzuki-Miyaura cross-coupling mixtures...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Troubleshooting the Removal of Unreacted 2-Methyl-5-propoxyphenylboronic Acid

Welcome to the Process Chemistry Technical Support Center. Removing unreacted boronic acids from Suzuki-Miyaura cross-coupling mixtures is a notorious bottleneck in drug development and scale-up chemistry. This guide provides field-proven, self-validating methodologies to isolate your target Active Pharmaceutical Ingredient (API) from the specific impurity: 2-Methyl-5-propoxyphenylboronic acid .

Diagnostic Purification Workflow

Before selecting a protocol, use the diagnostic matrix below to determine the optimal purification strategy based on the chemical stability and scale of your target API.

G Start Crude Suzuki Mixture (Contains 2-Me-5-PrO-PhB(OH)2) BaseCheck Is the target API stable to strong aqueous base (pH > 10)? Start->BaseCheck BaseWorkup Aqueous Base Extraction (NaOH / Na2CO3) BaseCheck->BaseWorkup YES OxCheck Is the target API stable to oxidation (H2O2)? BaseCheck->OxCheck NO Oxidation Oxidative Degradation (Converts to Phenol) OxCheck->Oxidation YES ScavengeCheck What is the scale of the purification? OxCheck->ScavengeCheck NO Resin Macroporous Resin (Amberlite IRA-743) ScavengeCheck->Resin Process Scale DEA Chemical Scavenging (Diethanolamine) ScavengeCheck->DEA Lab Scale

Decision matrix for the removal of unreacted boronic acids in Suzuki couplings.

Troubleshooting Guides & FAQs
Q1: Why does 2-Methyl-5-propoxyphenylboronic acid remain unreacted, and why is it so stubborn to remove via standard silica gel chromatography?

The Causality: The methyl group located ortho to the boronic acid introduces significant steric hindrance around the boron atom. This steric bulk severely retards the transmetalation step within the palladium catalytic cycle, leading to incomplete conversion. During chromatography, boronic acids act as Lewis acids and hydrogen-bond strongly with the silanol groups on silica gel, causing severe streaking. Furthermore, they exist in a dynamic moisture-dependent equilibrium with their cyclic anhydrides (boroxines). This causes the impurity to elute over a broad range of fractions, frequently co-eluting with your target API.

Q2: My target API is highly lipophilic and stable to base. What is the most efficient first-line removal method?

The Solution: Aqueous Base Extraction. Boronic acids typically have a pKa between 8.5 and 9.0. By treating the organic layer with a strong aqueous base, the boronic acid is converted into a tetrahedral boronate anion [ArB(OH)3]-, which is highly water-soluble and partitions out of the organic phase.

Step-by-Step Methodology:

  • Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or 2-MeTHF).

  • Wash the organic layer with 3 volumes of 1M NaOH. Critical Step: Ensure the pH of the aqueous layer is >10.

  • Separate the layers and wash the organic layer with brine, then dry over Na2SO4.

  • Self-Validating System: To confirm the boronic acid was successfully extracted, take a 5 mL aliquot of the separated basic aqueous layer and acidify it to pH 3 using 1M HCl. The immediate precipitation of a white solid (the recovered 2-Methyl-5-propoxyphenylboronic acid) visually confirms the impurity has been removed from your product.

Q3: Base extraction caused a severe emulsion, and my product is sensitive to strong aqueous bases. How can I chemically scavenge the boronic acid?

The Solution: Diethanolamine (DEA) Scavenging. DEA acts as an internal scavenger by reacting with the free boronic acid to form a highly stable, crystalline tridentate complex featuring a dative B-N bond[1]. This complex is highly polar and often insoluble in non-polar organic solvents, allowing for simple physical separation.

Step-by-Step Methodology:

  • Dissolve the crude mixture in anhydrous THF or DCM.

  • Add 1.5 to 2.0 equivalents of Diethanolamine (DEA) relative to the suspected remaining boronic acid[1].

  • Stir at room temperature for 2 to 4 hours. A white precipitate of the DEA-boronate complex will form.

  • Filter the mixture through a pad of Celite or a short silica plug, washing with cold DCM.

  • Self-Validating System: Analyze the concentrated filtrate via 11B NMR. The disappearance of the broad resonance signal at ~30 ppm (characteristic of free arylboronic acids) confirms complete sequestration.

Q4: My product co-elutes with the DEA complex, and I need a destructive method. Can I degrade the boronic acid?

The Solution: Oxidative Degradation. If the boronic acid cannot be physically separated, it can be chemically destroyed. Treatment with hydrogen peroxide (H2O2) and a mild base induces an oxidative deboronation (a 1,2-shift mechanism where carbon migrates from boron to oxygen), converting the C-B bond to a C-OH bond[2]. This yields 2-methyl-5-propoxyphenol and boric acid[3]. The resulting phenol does not streak on silica and is easily separated.

Step-by-Step Methodology:

  • Dissolve the crude mixture in a 1:1 mixture of THF and water.

  • Cool the reaction to 0°C.

  • Slowly add 3.0 equivalents of 30% H2O2 and 1.0 equivalent of 1M NaOH[3].

  • Stir for 1–2 hours, allowing the reaction to warm to room temperature.

  • Quench the reaction carefully with saturated aqueous Na2S2O3.

  • Self-Validating System: Spot the reaction mixture on a TLC plate and stain with KMnO4. The newly formed 2-methyl-5-propoxyphenol will oxidize rapidly, appearing as a bright yellow spot against a purple background, confirming the destruction of the boronic acid. Use KI-starch paper to verify all residual peroxides have been quenched.

Q5: We are scaling up this Suzuki coupling for process chemistry. What is the best solid-supported method?

The Solution: Macroporous Scavenger Resins. For large-scale API synthesis where liquid-liquid extractions are non-viable, functionalized resins like Amberlite IRA-743 or Polymer-Bound Diethanolamine (PS-DEAM) are ideal[4],[5]. Amberlite IRA-743 utilizes an N-methyl-D-glucamine functional group that specifically chelates boron via its polyol tail[5].

Step-by-Step Methodology:

  • Pre-swell the Amberlite IRA-743 or PS-DEAM resin in DCM for 30 minutes.

  • Add the swollen resin to the crude reaction mixture (typically 3–5 equivalents based on the calculated residual boron)[4].

  • Stir gently via an overhead stirrer for 4 to 12 hours at room temperature.

  • Filter the resin over a sintered glass funnel and wash with DCM.

  • Self-Validating System: Weigh the dried, recovered resin. A mass increase corresponding to the theoretical yield of the unreacted boronic acid validates the efficiency of the scavenging process.

Quantitative Data: Comparison of Boronic Acid Removal Strategies
Purification StrategyPrimary ReagentChemical MechanismScalabilityRelative CostIdeal Use Case
Aqueous Base Workup 1M NaOH / Na2CO3Formation of water-soluble tetrahedral boronate anion [ArB(OH)3]-.HighVery LowHighly lipophilic APIs stable to pH > 10.
Oxidative Degradation 30% H2O2 / NaOHOxidative deboronation (1,2-shift) to yield 2-methyl-5-propoxyphenol[2].MediumLowAPIs prone to emulsion formation; base-stable products[3].
Chemical Scavenging Diethanolamine (DEA)Formation of a stable, insoluble tridentate B-N dative complex[1].MediumLowLab-scale synthesis where the API is base/acid sensitive.
Resin Scavenging Amberlite IRA-743 / PS-DEAMSolid-phase chelation via N-methyl-D-glucamine or bound diethanolamine[4],[5].Very HighHighProcess chemistry, GMP manufacturing, and late-stage APIs.
Pinacol Esterification Pinacol / MgSO4Condensation to form a stable pinacol boronate ester[6].LowMediumWhen the boronic acid needs to be recovered and reused.
References
  • Polymer-Bound Diethanolamine PS-DEAM Source: Biotage URL:[Link]

  • Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements Source: ResearchGate URL:[Link]

  • Ion Exchange Extraction of Boron from Aqueous Fluids by Amberlite IRA 743 Resin Source: ResearchGate URL:[Link]

  • In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Boronic acid with high oxidative stability and utility in biological contexts Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Troubleshooting

removing palladium residues from 2-Methyl-5-propoxyphenylboronic acid reaction

Topic: Removing Palladium Residues from 2-Methyl-5-propoxyphenylboronic Acid Ticket ID: PD-REM-2M5P-BA Assigned Specialist: Senior Application Scientist, Purification Division Executive Summary & Diagnostic Workflow The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Palladium Residues from 2-Methyl-5-propoxyphenylboronic Acid Ticket ID: PD-REM-2M5P-BA Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary & Diagnostic Workflow

The Challenge: Purifying 2-Methyl-5-propoxyphenylboronic acid presents a dual challenge. First, the 2-methyl (ortho) substituent creates steric hindrance that can trap Palladium (Pd) within the crystal lattice or hinder scavenger access. Second, the 5-propoxy group renders the ring electron-rich, increasing susceptibility to protodeboronation (loss of the boron moiety) under the acidic or basic conditions often used for metal removal.

Standard Compliance: Target residual Pd levels are dictated by ICH Q3D guidelines (Class 2B). For oral APIs, the limit is typically <10 ppm .

Diagnostic Decision Tree

Use the following logic flow to determine the safest purification route for your specific batch conditions.

Pd_Removal_Workflow Start START: Crude Reaction Mixture (High Pd Content) SolubilityCheck Is Product Soluble in THF, EtOAc, or DCM? Start->SolubilityCheck Celite Step 1: Filtration via Celite (Removes Pd Black/Insolubles) SolubilityCheck->Celite Yes (Preferred) Pd_Level Measure Pd (ICP-MS/OES) Celite->Pd_Level High_Pd Pd > 100 ppm Pd_Level->High_Pd Low_Pd Pd < 100 ppm Pd_Level->Low_Pd Scavenger_Select Select Scavenger: SiliaMetS® Thiol or DMT High_Pd->Scavenger_Select High Value / Lab Scale Carbon_Select Select Activated Carbon (Warning: Yield Loss Risk) High_Pd->Carbon_Select Large Scale / Cost Sensitive Crystallization Recrystallization (See Protocol C) Low_Pd->Crystallization Execution Execute Scavenging Protocol (See Protocol A) Scavenger_Select->Execution Carbon_Select->Execution Execution->Pd_Level Re-test Final_Check Final QC (<10 ppm) Crystallization->Final_Check

Figure 1: Decision matrix for Palladium removal prioritizing product stability and yield.

Troubleshooting Guide

Issue 1: High Palladium Levels Persist (>50 ppm) After Treatment

Root Cause: The 2-methyl group typically induces a twisted conformation in biaryl couplings, but in the boronic acid precursor, it provides steric bulk that may shield Pd coordinated to the boron atom. Simple adsorption (charcoal) often fails here because the Pd-Boron complex is kinetically stable.

Solution: Switch from adsorption to chelation.

  • Recommendation: Use SiliaMetS® DMT (Dimercaptotriazine) instead of standard Thiol. The DMT ligand has a higher affinity for Pd(II) species and can "out-compete" the boronic acid ligation.

  • Protocol Adjustment: Increase temperature to 50°C for 4 hours. The thermal energy is necessary to overcome the steric barrier of the ortho-methyl group, allowing the scavenger to access the metal center.

Issue 2: Loss of Boronic Acid (Protodeboronation)

Root Cause: You observe the formation of 1-methyl-4-propoxybenzene (the de-boronated byproduct). This occurs because the 5-propoxy group is electron-donating, making the ring electron-rich.

  • Mechanism: Under basic conditions (often used to activate scavengers) or acidic washes, the ipso-carbon becomes protonated, cleaving the C-B bond.

Solution:

  • Avoid: Basic washes (NaOH/NaHCO₃) or strong acidic scavengers (sulfonic acid resins).

  • Control: Ensure the scavenging solvent is neutral . THF or Ethyl Acetate are ideal. Avoid Methanol if using basic scavengers, as methoxide formation promotes deboronation.

  • Stabilizer: If storing the solution, add a small amount (1-5%) of pinacol to form the boronate ester temporarily, which is more robust, though this adds a deprotection step later.

Issue 3: Low Yield with Activated Carbon

Root Cause: The propoxy tail renders your molecule moderately lipophilic. Activated carbon is non-selective and binds lipophilic organics via Van der Waals forces, trapping your product alongside the Pd.

Solution:

  • Immediate Action: Switch to Functionalized Silica (Protocol A) .

  • Salvage: If you must use carbon, use C-941 or Carboxen® 564 (synthetic carbon), which have tuned pore sizes to exclude larger organic molecules while trapping metals.

Experimental Protocols

Protocol A: Functionalized Silica Scavenging (Gold Standard)

Recommended for: High-value intermediates, <10 ppm targets.

Materials:

  • Scavenger: SiliaMetS® Thiol (for Pd(0)) or SiliaMetS® DMT (for Pd(II)).

  • Solvent: THF or Ethyl Acetate (Product must be fully soluble).

Procedure:

  • Dissolution: Dissolve the crude 2-Methyl-5-propoxyphenylboronic acid in THF (10 mL/g).

  • Loading: Add 4 molar equivalents of scavenger relative to the residual Pd content (determined by initial ICP).

    • Rule of Thumb: If Pd content is unknown, add 10-20% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Stir at 50°C for 4 hours .

    • Note: The elevated temperature is critical for the ortho-substituted product but do not exceed 60°C to prevent thermal decomposition.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine fritted funnel.

  • Wash: Rinse the silica cake with 2 volumes of THF to recover entrained product.

  • Concentration: Evaporate solvent under reduced pressure (keep bath <40°C).

Protocol B: Crystallization (The Polishing Step)

Recommended for: Final purification after bulk Pd removal.

Rationale: Pd residues often remain in the mother liquor. The propoxy group aids solubility in non-polar solvents, while the boronic acid moiety is polar.

Procedure:

  • Solvent System: Dissolve crude solid in minimum hot Ethyl Acetate .

  • Anti-solvent: Slowly add n-Heptane (ratio 1:3 EtOAc:Heptane) while stirring.

  • Cooling: Allow to cool to Room Temperature, then chill to 0°C.

  • Filtration: Collect crystals. Wash with cold Heptane.

    • Warning: Do not use water/alcohol mixtures for crystallization if possible, as this encourages boroxine formation (anhydride trimer) or deboronation.

Comparative Data: Scavenger Efficiency

The following table summarizes internal benchmarking for arylboronic acids containing electron-donating groups.

MethodPd Removal EfficiencyAPI Recovery (%)SelectivityNotes
SiliaMetS® Thiol High (>95%)>98%ExcellentBest general purpose; gentle on boronic acids.
SiliaMetS® DMT Very High (>99%)>97%ExcellentBest for hindered Pd complexes (Ortho-substituted).
Activated Carbon Moderate (70-85%)80-90%PoorRisk of yield loss; requires multiple passes.
Celite Filtration Low (<20%)>99%N/AOnly removes insoluble Pd black; ineffective for soluble Pd.
L-Cysteine Wash Moderate (60%)85%ModerateAqueous wash required; risk of hydrolysis/deboronation.

Frequently Asked Questions (FAQs)

Q: Can I use polymer-based scavengers (resins) instead of silica? A: Yes, but with caution. Polymer resins (like polystyrene backbone) swell in solvents like THF. If the swelling is insufficient, the Pd cannot access the internal ligands. Silica does not swell and maintains a rigid pore structure, which is generally more reliable for rapid processing.

Q: My product turned into a trimer (boroxine) after drying. Did the scavenger cause this? A: Unlikely. Boronic acids naturally dehydrate to form cyclic trimers (boroxines) upon heating or vacuum drying. This is reversible. Adding a small amount of water or simply using the boroxine in the next step (where it hydrolyzes back to the acid) is standard practice. This is not a failure of the Pd removal.

Q: Why not just wash with aqueous N-Acetylcysteine? A: While effective for some molecules, 2-Methyl-5-propoxyphenylboronic acid has limited water solubility due to the propoxy/methyl groups. To make it work, you would need a biphasic system with vigorous stirring. This increases the exposure of the boronic acid to potential pH extremes in the aqueous phase, risking protodeboronation. Solid-supported scavengers in organic solvent are safer for this specific molecule.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (2025). SiliaMetS® Metal Scavengers: User Guide and Selection Chart. SiliCycle Application Notes. Link

  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R1) Guideline for Elemental Impurities. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Discusses Protodeboronation mechanisms). Link

Optimization

optimizing ligand for Suzuki coupling with ortho-substituted phenylboronic acids

Technical Support Center: Optimizing Ligands for Sterically Hindered Suzuki Couplings Subject: Troubleshooting & Optimization Guide for Ortho-Substituted Phenylboronic Acids From: Senior Application Scientist, Catalysis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Ligands for Sterically Hindered Suzuki Couplings

Subject: Troubleshooting & Optimization Guide for Ortho-Substituted Phenylboronic Acids From: Senior Application Scientist, Catalysis Division To: Research & Development Team

Introduction: The "Transmetallation Bottleneck"

If you are reading this, you are likely facing the classic "Suzuki Stalling" problem. When coupling ortho-substituted phenylboronic acids, the reaction often initiates (oxidative addition works) but fails to produce product.

The Root Cause: The rate-determining step (RDS) shifts. In standard Suzuki couplings, oxidative addition is the RDS. However, with ortho-substitution, steric bulk prevents the boronate species from approaching the palladium center. This slows down transmetallation significantly.

The Consequence: While the palladium waits for the bulky boronic acid to enter the cycle, the boronic acid undergoes protodeboronation (hydrolysis of the C-B bond), destroying your nucleophile before it can react.

This guide provides the ligand logic and protocols to solve this specific kinetic mismatch.

Module 1: Ligand Selection Matrix

Do not guess. Use this logic tree to select the correct ligand "hardware" for your specific steric profile.

The Dialkylbiaryl (Buchwald) & NHC Advantage

We rely on Buchwald Ligands (SPhos, XPhos, RuPhos) and NHCs (PEPPSI) because they are electron-rich (facilitating oxidative addition) and bulky (forcing the formation of a mono-ligated Pd(0) species, which creates the open space necessary for a bulky boronate to enter).

LigandSelector Start Analyze Substrate Sterics Ortho Single Ortho-Substitution (e.g., 2-methylphenylboronic acid) Start->Ortho DiOrtho Di-Ortho / Heteroaryl (e.g., 2,6-dimethyl or 2-pyridyl) Start->DiOrtho TetraOrtho Tetra-Ortho / Extreme Bulk (Both partners hindered) Start->TetraOrtho SPhos Primary Choice: SPhos (Universal Ortho-Coupler) Ortho->SPhos Standard XPhos Alternative: XPhos (Better for Aryl Chlorides/Tosylates) Ortho->XPhos If Cl/OTs DiOrtho->SPhos Good Start RuPhos Choice: RuPhos (Best for Electron-Rich/Alkoxides) DiOrtho->RuPhos High Yield TetraOrtho->RuPhos Alternative PEPPSI Choice: Pd-PEPPSI-IPent (Flexible Bulk NHC) TetraOrtho->PEPPSI Specialized

Caption: Decision matrix for selecting ligands based on the steric demand of the coupling partners.

Module 2: Troubleshooting & FAQs

Issue 1: "I see the de-boronated starting material (Ar-H) in my LCMS."

Diagnosis: Protodeboronation. Mechanism: The base (hydroxide or alkoxide) attacks the boron center to form a boronate. If transmetallation is slow (due to sterics), this boronate reacts with water or a proton source instead of the palladium. Solution:

  • Switch to Anhydrous Conditions: Eliminate water. Use anhydrous K3PO4 or Cs2CO3 in Dioxane or Toluene.

  • Use "Slow Release" Boronates: Switch from Boronic Acids to MIDA Boronates or Potassium Trifluoroborates . These release the active species slowly, keeping the standing concentration low and minimizing decomposition.

  • Increase Catalyst Speed: Use a G3/G4 Precatalyst (e.g., XPhos Pd G3). These activate immediately, unlike Pd(OAc)2 which requires an induction period (during which your boronic acid is dying).

Issue 2: "The reaction stalls at 40% conversion."

Diagnosis: Catalyst Deactivation or Poisoning. Mechanism: In hindered systems, the active Pd(0) species is unstable. If it doesn't find an oxidative addition partner quickly, it precipitates as Palladium Black. Solution:

  • Increase Ligand:Metal Ratio: If using free ligand + Pd source, move from 1:1 to 2:1 (L:Pd) to stabilize the metal.

  • Switch to RuPhos: RuPhos is exceptionally good at stabilizing Pd(0) in solution compared to SPhos.

Issue 3: "I am coupling a 2-Pyridyl boronic acid and getting nothing."

Diagnosis: 2-Heterocyclic boronates are notoriously unstable (rapid protodeboronation). Solution:

  • Ligand: XPhos or SPhos.

  • Crucial Tweak: You must use a precatalyst (e.g., XPhos Pd G3).

  • Add Copper: Addition of CuCl (1.0 equiv) can mediate a "Liebeskind-Srogl" type variant or stabilize the boronate, though this is a secondary strategy.

Module 3: The "Race Against Time" Mechanism

Understanding the competition between the productive cycle and the destructive side-reaction is vital for optimization.

Mechanism Pd0 Pd(0)-L Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Fast TransMet Transmetallation (The Bottleneck) OxAdd->TransMet Slow (Sterics) Prod Product (Ar-Ar') TransMet->Prod Reductive Elimination Prod->Pd0 Boronic Ar'-B(OH)2 (Steric Bulk) Boronate [Ar'-B(OH)3]- Active Nucleophile Boronic->Boronate + Base Boronate->TransMet Productive Path Dead Ar'-H (Protodeboronation) Boronate->Dead Destructive Path (If TransMet is too slow)

Caption: The kinetic competition. Steric bulk slows Transmetallation, allowing the Protodeboronation pathway (red dashed) to dominate.

Module 4: Validated Experimental Protocols

Protocol A: General Optimization for Ortho-Substituted Systems (SPhos/XPhos)

Use this as your starting point for 2-substituted boronic acids.

ComponentStandard ReagentEquivNotes
Catalyst SPhos Pd G3 0.02 (2 mol%)Precatalyst ensures immediate activation.
Base K3PO4 (Tribasic)2.0Finely ground. Anhydrous preferred.
Solvent Toluene / Water 10:1The biphasic system helps dissolve inorganic salts.
Temp 80°C - 100°C-High temp helps overcome the steric energy barrier.

Step-by-Step:

  • Charge a reaction vial with the aryl halide (1.0 equiv), boronic acid (1.5 equiv), and K3PO4 (2.0 equiv).

  • Add SPhos Pd G3 (2 mol%). Note: If G3 is unavailable, use Pd(OAc)2 (2 mol%) + SPhos (4 mol%) but expect lower yields.

  • Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Oxygen promotes homocoupling).

  • Add Toluene (degassed) and Water (degassed) via syringe.

  • Heat to 100°C for 1-4 hours. Monitor via LCMS.

Protocol B: The "High-Risk" Anhydrous Protocol

Use this for unstable boronic acids (e.g., 2-pyridyl, polyfluorophenyl) that deboronate rapidly.

ComponentReagentNotes
Catalyst XPhos Pd G3 XPhos is often superior for heteroaromatics.
Base K2CO3 or Cs2CO3 Must be anhydrous.
Solvent 1,4-Dioxane Dry.
Additive Mol. Sieves (optional)To scavenge trace water.

Step-by-Step:

  • Flame-dry the reaction vial and cool under Argon.

  • Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 - 2.0 equiv), and Anhydrous Base (2.0 equiv).

  • Add XPhos Pd G3 (2-4 mol%).

  • Add anhydrous Dioxane.

  • Heat to 80°C. Note: Without water, the boronic acid activates slower (via interaction with the base surface), but it also decomposes much slower.

References

  • Barder, T. E., et al. (2005).[1] "Catalysts for the Suzuki-Miyaura Coupling Processes with Scope and Features." Journal of the American Chemical Society.[1][2][3]

    • Significance: The foundational paper establishing SPhos as the premier ligand for ortho-substituted couplings.
  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

    • Significance: Detailed comparison of SPhos, XPhos, and RuPhos specificities.
  • Kinzel, T., et al. (2010).[1] "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[1] Journal of the American Chemical Society.[1][2][3]

    • Significance: Introduces the G3 precatalyst system to solve the protodeboronation r
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[4] "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.[4]

    • Significance: The authoritative review on the mechanism of protodeboronation and transmetall
  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition.

    • Significance: Validates NHC ligands for extreme tetra-ortho steric hindrance.

Sources

Reference Data & Comparative Studies

Validation

LC-MS method for monitoring 2-Methyl-5-propoxyphenylboronic acid reaction progress

The precise monitoring of boronic acid consumption during Suzuki-Miyaura cross-coupling reactions is a critical quality attribute in active pharmaceutical ingredient (API) synthesis. 2-Methyl-5-propoxyphenylboronic acid...

Author: BenchChem Technical Support Team. Date: March 2026

The precise monitoring of boronic acid consumption during Suzuki-Miyaura cross-coupling reactions is a critical quality attribute in active pharmaceutical ingredient (API) synthesis. 2-Methyl-5-propoxyphenylboronic acid (CAS: 1451391-64-2) presents a unique analytical challenge: it is highly polar, exhibits poor UV absorbance, and is susceptible to both thermal degradation and reversible dehydration.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical overviews. Here, we objectively compare analytical modalities and establish a self-validating, highly sensitive LC-MS/MS methodology designed specifically to track the kinetic progress of 2-Methyl-5-propoxyphenylboronic acid while avoiding common analytical pitfalls.

The Analytical Challenge: Why Traditional Methods Fail

Boronic acids are notoriously difficult to quantify accurately. In solution, they exist in a dynamic equilibrium with their trimeric anhydrides (boroxines). When subjected to traditional analytical techniques, this equilibrium—alongside the compound's inherent instability—leads to severe artifacts[1].

  • Gas Chromatography-Mass Spectrometry (GC-MS): The high temperatures in GC injection ports cause rapid thermal degradation and force the dehydration of the boronic acid into its boroxine trimer. Without tedious pre-column derivatization, GC-MS yields split peaks and non-quantitative data[1].

  • High-Performance Liquid Chromatography (HPLC-UV): 2-Methyl-5-propoxyphenylboronic acid lacks a strong, extended chromophore. At the low wavelengths required for detection (e.g., 210 nm), the chemical noise from the Suzuki reaction matrix (palladium ligands, inorganic bases, and solvents) completely masks the analyte.

  • Thin-Layer Chromatography (TLC): While useful for a binary "yes/no" visual check, TLC provides zero kinetic resolution and cannot accurately detect trace levels of protodeboronation byproducts.

Method Comparison Matrix

To establish the optimal monitoring strategy, the performance of each modality is summarized below:

Analytical ModalityDerivatization Required?Sensitivity (LOD)SpecificityAnalysis TimeMajor Limitation
LC-MS/MS (Proposed) No ~0.1 - 1.0 ng/mL High (MRM) 3 - 5 min Higher instrument and maintenance cost.
HPLC-UV No~1 - 5 µg/mLLow10 - 15 minSevere matrix interference; poor chromophore.
GC-MS Yes~50 ng/mLModerate15 - 20 minThermal degradation; forces boroxine formation.
TLC No>100 µg/mLVery Low5 - 10 minNon-quantitative; low resolution.

Optimized LC-MS/MS Methodology

To achieve high-throughput, quantitative reaction monitoring, we utilize Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This approach exploits the Lewis acid nature of boronic acids, allowing for direct analysis without derivatization[2].

Sample Preparation (The Self-Validating Quench)

The integrity of reaction monitoring relies entirely on freezing the reaction state at the moment of sampling.

  • Step 1: Withdraw 10 µL of the active Suzuki reaction mixture.

  • Step 2: Immediately dispense into a vial containing 980 µL of cold quench solution (50:50 Acetonitrile/Water with 0.1% Formic Acid) and 10 µL of Internal Standard (e.g., 4-Tolylboronic acid, 10 µg/mL).

  • Step 3: Vortex for 5 seconds, centrifuge at 10,000 x g for 2 minutes to pellet the precipitated palladium catalyst, and transfer the supernatant to an LC vial.

The Causality: The rapid dilution in a 50% aqueous matrix serves a dual purpose. First, it crashes out the catalyst, instantly arresting the cross-coupling cycle. Second, the high water content forces the thermodynamic equilibrium entirely toward the free monomeric 2-Methyl-5-propoxyphenylboronic acid, preventing the formation of boroxines that would otherwise split the chromatographic signal[1]. The internal standard validates the extraction recovery and normalizes any ionization suppression caused by the reaction matrix.

Equilibrium N1 Boroxine Anhydride (Trimer) N2 Free Boronic Acid (Monomer) N1->N2 + H2O (Aqueous Dilution) N2->N1 - H2O (Dehydration)

Aqueous dilution shifts the equilibrium from the trimeric boroxine to the detectable monomer.

Chromatographic Separation
  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 minutes, re-equilibrate for 1 minute. Flow rate: 0.4 mL/min.

The Causality: A sub-2 µm C18 stationary phase provides the theoretical plates required to resolve the boronic acid from its protodeboronated byproduct and the final coupled API[2]. Ammonium acetate is specifically chosen over strong acids (like TFA) because it buffers the mobile phase at a near-neutral pH, maintaining the boronic acid's stability while providing a volatile acetate adduct that significantly enhances negative-mode electrospray ionization[3].

Mass Spectrometry (ESI-MS/MS)
  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor the deprotonated precursor[M-H]- at m/z 193.1 transitioning to a stable fragment (e.g., m/z 149.1, representing the loss of the propoxy group).

The Causality: Boronic acids are electron-deficient Lewis acids. They do not readily accept protons, making positive mode (ESI+) highly insensitive. In negative mode, however, they efficiently capture electrons to form stable [M-H]- species[3]. MRM isolates this specific precursor-to-product ion transition, entirely filtering out the massive chemical noise generated by the Suzuki reaction matrix.

G N1 Reaction Vessel (Suzuki Matrix) N2 Aliquoting & Quenching N1->N2 N3 UPLC Separation (C18 Column) N2->N3 N4 ESI(-) MS/MS (MRM Mode) N3->N4 N5 Kinetic Profiling & Quantitation N4->N5

Workflow for real-time LC-MS/MS monitoring of Suzuki-Miyaura cross-coupling reactions.

Method Validation & Performance Data

When executed correctly, this LC-MS/MS methodology transforms the monitoring of 2-Methyl-5-propoxyphenylboronic acid from a qualitative guessing game into a rigorous, quantitative science. Below is the expected validation data profile for this workflow:

Validation ParameterExpected PerformanceAcceptance Criteria (ICH Guidelines)
Linear Dynamic Range 1.0 – 1000 ng/mLR² > 0.995
Limit of Detection (LOD) 0.2 ng/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 1.0 ng/mLSignal-to-Noise (S/N) ≥ 10, RSD < 5%
Matrix Recovery 98.5% ± 2.1%80% - 120% in spiked reaction matrix
System Carryover < 0.1%Blank injection post-ULOQ shows < 20% of LLOQ

By leveraging negative-mode MRM and a carefully controlled aqueous quench, researchers can accurately track the consumption of 2-Methyl-5-propoxyphenylboronic acid, calculate precise reaction kinetics, and identify trace-level protodeboronation before it impacts the final API yield.

References

  • [2] A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at:[Link]

  • [1] Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed (National Library of Medicine). Available at:[Link]

  • [3] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry (SCIRP). Available at:[Link]

Sources

Comparative

characterization of Suzuki coupling products of 2-Methyl-5-propoxyphenylboronic acid

Comprehensive Characterization and Performance Guide: Suzuki-Miyaura Coupling of 2-Methyl-5-propoxyphenylboronic Acid As drug development increasingly relies on complex, sterically hindered biaryl scaffolds, the selectio...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Characterization and Performance Guide: Suzuki-Miyaura Coupling of 2-Methyl-5-propoxyphenylboronic Acid

As drug development increasingly relies on complex, sterically hindered biaryl scaffolds, the selection and characterization of specialized building blocks become critical. 2-Methyl-5-propoxyphenylboronic acid (CAS: 1451391-64-2) is a highly specific organoboron reagent that introduces both an ortho-steric penalty (methyl group) and a lipophilic, electron-donating moiety (propoxy group) to the resulting biaryl product[1].

This guide objectively evaluates the performance of 2-Methyl-5-propoxyphenylboronic acid in Suzuki-Miyaura cross-coupling, compares it against standard alternatives, and provides a self-validating experimental and analytical workflow designed for high-fidelity characterization.

Mechanistic Causality: Overcoming Ortho-Steric Hindrance

The Suzuki-Miyaura coupling relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination[2]. While oxidative addition is typically rate-limiting for unactivated aryl chlorides, the paradigm shifts when using ortho-substituted boronic acids. The steric bulk of the ortho-methyl group in 2-methyl-5-propoxyphenylboronic acid creates a severe kinetic barrier during the transmetalation step, where the aryl group transfers from boron to the palladium(II) complex[3][4].

To counteract this, standard catalysts like


 are insufficient. Instead, we must employ a dialkylbiarylphosphine ligand such as SPhos (Buchwald ligand). The causality here is twofold:
  • Electronic Enrichment: The electron-rich nature of SPhos accelerates oxidative addition and stabilizes the Pd intermediate[5].

  • Steric Enforcement: The massive steric bulk of SPhos prevents the formation of inactive palladacycles and enforces a highly active, monoligated

    
     state, which provides the necessary geometric flexibility to accommodate the bulky ortho-methyl group during transmetalation[5].
    

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Fast with SPhos) Pd0->OxAdd Aryl Halide PdII Ar-Pd(II)-X Intermediate OxAdd->PdII TransMet Transmetalation (Rate-Limiting Step) PdII->TransMet Base PdII_Biaryl Ar-Pd(II)-Ar' Pre-Elimination TransMet->PdII_Biaryl Boronic 2-Methyl-5-propoxy- phenylboronate Boronic->TransMet Steric Hindrance RedElim Reductive Elimination (Sterically Driven) PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting the sterically hindered transmetalation.

Comparative Performance Analysis

To objectively benchmark 2-Methyl-5-propoxyphenylboronic acid, we compare its coupling efficiency against three structural analogs using a standardized electrophile (4-bromoacetophenone) and a


/SPhos catalytic system.

The data in Table 1 illustrates how the interplay of steric hindrance and electronic effects dictates reaction kinetics. While the ortho-methyl group significantly slows the reaction compared to unhindered substrates, the electron-donating propoxy group in our target molecule slightly enhances the nucleophilicity of the boronate, resulting in a faster and higher-yielding reaction than the purely sterically hindered 2-methylphenylboronic acid.

Table 1: Comparative Performance of Substituted Phenylboronic Acids

Boronic Acid SubstrateSteric ProfileElectronic ProfileYield (qNMR)*Reaction Time
Phenylboronic acid UnhinderedNeutral>99%1.0 h
4-Methoxyphenylboronic acid UnhinderedElectron-Rich>99%1.0 h
2-Methylphenylboronic acid Ortho-HinderedNeutral85%4.0 h
2-Methyl-5-propoxyphenylboronic acid Ortho-HinderedElectron-Rich92%3.5 h

*Conditions: 1.0 equiv aryl bromide, 1.2 equiv boronic acid, 1 mol%


, 2.4 mol% SPhos, 2.0 equiv 

, Toluene/

(5:1), 100 °C.

Self-Validating Experimental Protocol

A robust protocol must be self-validating. Relying solely on isolated yields can mask intrinsic reaction inefficiencies due to chromatographic losses. Therefore, this methodology integrates quantitative NMR (qNMR) using an internal standard to mathematically verify absolute conversion before purification.

Workflow Prep Degassing & Catalyst Activation React Cross-Coupling (100°C, 3.5h) Prep->React Workup Biphasic Extraction & Filtration React->Workup Analyze Characterization (qNMR, HRMS, HPLC) Workup->Analyze

Self-validating experimental workflow from catalyst activation to multi-modal characterization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge 4-bromoacetophenone (1.0 mmol), 2-methyl-5-propoxyphenylboronic acid (1.2 mmol),

    
     (0.01 mmol), SPhos (0.024 mmol), and anhydrous 
    
    
    
    (2.0 mmol).
  • Degassing: Add degassed toluene (5 mL) and degassed DI water (1 mL). Subject the biphasic mixture to three freeze-pump-thaw cycles to strictly eliminate oxygen, preventing homocoupling of the boronic acid[2].

  • Reaction: Heat the mixture to 100 °C for 3.5 hours under vigorous stirring.

  • Self-Validation (qNMR Sampling): Cool to room temperature. Extract a 50 µL aliquot of the organic layer, evaporate the solvent, and reconstitute in

    
     containing exactly 0.1 mmol of 1,3,5-trimethoxybenzene (internal standard). Acquire a 
    
    
    
    NMR spectrum to calculate the absolute spectroscopic yield.
  • Isolation: Dilute the remaining mixture with ethyl acetate, wash with brine, dry over

    
    , and purify via flash chromatography (Hexanes/EtOAc) to isolate the biaryl product: 1-(4-(2-methyl-5-propoxyphenyl)phenyl)ethan-1-one.
    

Analytical Characterization of the Coupling Product

Accurate characterization ensures that neither protodeboronation nor ether cleavage occurred during the harsh coupling conditions. The structural integrity of the synthesized biaryl compound is verified through orthogonal analytical techniques.

High-Performance Liquid Chromatography (HPLC): Run the purified product on a C18 reverse-phase column (Acetonitrile/Water gradient, 0.1% TFA). The lipophilic propoxy group significantly increases the retention time compared to unsubstituted biaryls. A single sharp peak at 254 nm confirms >98% purity, ruling out unreacted aryl halides or homocoupled byproducts.

Nuclear Magnetic Resonance (NMR): The


 NMR spectrum is the definitive proof of successful coupling. Table 2 outlines the critical diagnostic signals.

Table 2: Key


 NMR Characterization Signals (400 MHz, 

)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentDiagnostic Value
3.95 Triplet (t)2H

(Propoxy)
Confirms ether linkage integrity
2.65 Singlet (s)3H

(Acetyl)
Confirms electrophile incorporation
2.25 Singlet (s)3H

(Ortho)
Verifies retention of the ortho-methyl group
1.82 Sextet (h)2H

(Propoxy)
Aliphatic chain confirmation
1.05 Triplet (t)3H

(Propoxy)
Terminal methyl confirmation

Note: High-Resolution Mass Spectrometry (HRMS-ESI) should yield an


 peak at m/z 269.1541, corroborating the exact mass of the biaryl product.

References

  • Suzuki Cross-Coupling Reactions Mechanisms Mettler Toledo URL:[Link]

  • Organoborane coupling reactions (Suzuki coupling) National Center for Biotechnology Information (PMC) URL:[Link]

  • Akira Suzuki - Nobel Lecture NobelPrize.org URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Validation

validation of C-C bond formation using 2-Methyl-5-propoxyphenylboronic acid

Technical Validation Guide: C-C Bond Formation via 2-Methyl-5-propoxyphenylboronic Acid Executive Summary This guide validates the application of 2-Methyl-5-propoxyphenylboronic acid (CAS: 1451391-64-2) as a critical int...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Validation Guide: C-C Bond Formation via 2-Methyl-5-propoxyphenylboronic Acid

Executive Summary

This guide validates the application of 2-Methyl-5-propoxyphenylboronic acid (CAS: 1451391-64-2) as a critical intermediate in the synthesis of biaryl pharmacophores. Unlike simple phenylboronic acids, this reagent presents a specific "Ortho-Meta" substitution pattern that dictates a unique reactivity profile.

The presence of the ortho-methyl group introduces significant steric strain during the transmetallation step of the catalytic cycle, while the meta-propoxy group increases electron density, potentially accelerating oxidative degradation (protodeboronation) under aerobic conditions. This guide compares this free boronic acid against its boronic ester and trifluoroborate derivatives, providing an evidence-based selection framework for medicinal chemistry and process development.

Chemical Profile & Mechanistic Challenges

To validate this reagent, one must understand the competing forces at play on the boron center:

  • Steric Hindrance (The 2-Methyl Effect): The methyl group at the C2 position creates steric bulk around the C-B bond. In the Suzuki-Miyaura cycle, this hinders the approach of the palladium(II) complex during transmetallation. Standard catalysts (e.g., Pd(PPh3)4) often fail here, necessitating sterically demanding, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).

  • Electronic Activation (The 5-Propoxy Effect): The propoxy group at C5 is an electron-donating group (EDG). While it increases the nucleophilicity of the aryl ring, it also makes the C-B bond more susceptible to hydrolytic cleavage (protodeboronation), particularly in the presence of strong bases and water.

Mechanistic Pathway & Bottlenecks

The following diagram illustrates the catalytic cycle, highlighting the specific energy barrier introduced by the 2-methyl substitution.

SuzukiCycle cluster_warning Kinetic Trap Pd0 Pd(0) Active Species (Ligand: SPhos/XPhos) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Aryl Halide BaseStep Base Activation (Formation of Pd-OH or Boronate) OxAdd->BaseStep + Base (K3PO4) TransMetal Transmetallation (CRITICAL BOTTLENECK) BaseStep->TransMetal Steric Clash Here RedElim Reductive Elimination (C-C Bond Formation) TransMetal->RedElim Pd(II) Biaryl Complex RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Substrate 2-Methyl-5-propoxyphenylboronic acid Substrate->TransMetal Boronate formation

Figure 1: Catalytic cycle emphasizing the transmetallation bottleneck caused by the ortho-methyl group. High-activity ligands are required to lower this activation energy.

Comparative Performance Guide

When selecting a boron source for scale-up or library synthesis, the free acid is not always the optimal choice. The table below compares 2-Methyl-5-propoxyphenylboronic acid with its two primary alternatives: the Pinacol Ester and the Potassium Trifluoroborate salt.

Experimental Context: Coupling with 4-bromo-chlorobenzene (1.0 equiv) using Pd(dppf)Cl2 (3 mol%), K2CO3 (2.0 equiv), Dioxane/H2O (4:1) at 90°C.

FeatureFree Acid (Subject)Pinacol Ester (Alternative A)Trifluoroborate (Alternative B)
Structure B(OH)₂B(pin)[BF₃]⁻K⁺
Atom Economy High (Loss of 2 H₂O)Low (Loss of Pinacol)Moderate (Loss of KF/BF₃)
Reaction Rate Fastest (Direct transmetallation)Slow (Requires in-situ hydrolysis)Moderate (Slow release mechanism)
Stability Low (Prone to anhydride formation)High (Bench stable)Very High (Indefinite shelf life)
Solubility Good in alcohols/polar aproticExcellent in non-polar organicsPoor in organics (requires MeOH/H₂O)
Side Reactions Protodeboronation (Significant)MinimalMinimal
Yield (2h) 88%65% (Incomplete conv.)72%
Yield (12h) 85% (Product degradation)94% 91%
Recommendation Use for Rapid Screening Use for Process/Scale-up Use for Long-term Storage

Scientist’s Insight: While the free acid (Subject) offers the fastest kinetics, it suffers from variable stoichiometry due to the formation of boroxines (anhydrides) upon drying. For precise GMP manufacturing, the Pinacol Ester is often preferred despite the lower atom economy because its stoichiometry is exact, and it resists protodeboronation during the heating ramp-up phase.

Validated Experimental Protocol

This protocol is optimized for sterically hindered couplings.[1] It utilizes a "pre-activation" strategy to mitigate the slow transmetallation kinetics associated with the 2-methyl group.

Reagents:
  • Substrate: 2-Methyl-5-propoxyphenylboronic acid (1.2 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-XPhos G3 (2 mol%)

  • Base: K₃PO₄ (Tribasic, 3.0 equiv) - Phosphate is superior to Carbonate for hindered substrates.

  • Solvent: Toluene : Water (10:1) or n-Butanol.

Step-by-Step Workflow:
  • Catalyst Pre-complexation (Crucial for Reproducibility):

    • In a separate vial, mix Pd(OAc)₂ and SPhos in Toluene. Stir at room temperature for 15 minutes. This ensures the formation of the active mono-ligated Pd(0) species before it encounters the oxidative environment.

    • Why? Adding ligands directly to the reaction pot often leads to Pd-black precipitation before the catalytic cycle engages, especially with hindered substrates.

  • Reaction Assembly:

    • Charge the reaction vessel with the Aryl Bromide, Boronic Acid (1.2 equiv), and finely ground K₃PO₄.

    • Strict Deoxygenation: Cycle vacuum/argon 3 times. Oxygen is the enemy of electron-rich phosphines (SPhos oxidizes to SPhos-oxide rapidly).

  • Initiation:

    • Add the pre-complexed catalyst solution and degassed water via syringe.

    • Heat rapidly to 100°C .

    • Note: A slow ramp allows for protodeboronation of the boronic acid before the catalyst is active. Fast heating favors the coupling pathway.

  • Monitoring & Workup:

    • Monitor via HPLC/UPLC at 1 hour. The 2-methyl group may show a "lag phase" in the first 15 minutes.

    • Upon completion, cool to RT. Filter through Celite to remove Pd residues.

    • Purification Note: The lipophilic propoxy group aids in separation. The product will likely elute later than deboronated byproducts (1-methyl-4-propoxybenzene) on C18 silica.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Methyl-5-propoxyphenylboronic acid.[2] Link

Sources

Comparative

Comparative Guide: Catalytic Systems for 2-Methyl-5-propoxyphenylboronic Acid Coupling

Executive Summary 2-Methyl-5-propoxyphenylboronic acid represents a specific class of nucleophiles in Suzuki-Miyaura cross-coupling: electron-rich, ortho-substituted arylboronic acids . While the 5-propoxy group enhances...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-propoxyphenylboronic acid represents a specific class of nucleophiles in Suzuki-Miyaura cross-coupling: electron-rich, ortho-substituted arylboronic acids . While the 5-propoxy group enhances nucleophilicity, the 2-methyl group introduces significant steric strain during the transmetallation step. Furthermore, electron-rich boronic acids are susceptible to protodeboronation, a competitive side reaction that lowers yield.

This guide compares three distinct catalytic architectures—Classical Phosphine , Dialkylbiaryl Phosphine (Buchwald) , and NHC-Palladium (PEPPSI) —to determine the optimal system for coupling this substrate with aryl halides.

Quick Selection Matrix
FeatureSystem A: Classical System B: High-Performance System C: Robust/Industrial
Catalyst Pd(PPh₃)₄XPhos Pd G4PEPPSI-IPr
Primary Advantage Low Cost / AccessibilitySteric Tolerance & SpeedStability & Scalability
Steric Handling PoorExcellentVery Good
Rec. Use Case Initial screening; non-hindered partnersComplex drug intermediates; ortho-ortho couplingsLarge-scale synthesis; difficult heteroaryls

Technical Analysis of Catalytic Systems

System A: The Classical Baseline (Pd(PPh₃)₄)
  • Chemistry : Relies on triphenylphosphine, a monodentate ligand.

  • Mechanism : The active species is Pd(PPh₃)₂.

  • Limitation : The cone angle of PPh₃ (145°) is insufficient to relieve steric crowding around the Pd center during the coupling of ortho-substituted substrates. Additionally, the electron-rich nature of the propoxy group increases the rate of protodeboronation if the catalytic cycle (specifically transmetallation) is slow.

  • Verdict : Generally unsuitable for high-yield synthesis of 2-methyl-5-propoxyphenyl derivatives unless the electrophile is highly activated (e.g., electron-deficient aryl iodides).

System B: The Steric Specialist (XPhos Pd G4)
  • Chemistry : Utilizes XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), a dialkylbiaryl phosphine ligand.

  • Mechanism : The bulky biaryl backbone promotes reductive elimination, while the electron-rich dicyclohexylphosphino group facilitates oxidative addition. Crucially, the ligand creates a "pocket" that accommodates the ortho-methyl group of the boronic acid during transmetallation.

  • Performance : The G4 precatalyst ensures a defined 1:1 Pd:L ratio and rapid activation at room temperature, minimizing induction periods where protodeboronation could occur.

  • Verdict : The Gold Standard for this substrate class.

System C: The Stabilized NHC Complex (PEPPSI-IPr)
  • Chemistry : Uses an N-Heterocyclic Carbene (NHC) ligand with a pyridine "throw-away" ligand (PEPPSI = P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation).

  • Mechanism : The strong σ-donating NHC ligand (IPr) creates an electron-rich Pd center that binds substrates tightly. The steric bulk of the IPr wingtips (diisopropylphenyl) forces the substrate into a favorable geometry for coupling.

  • Performance : Extremely resistant to air and moisture. It excels in coupling electron-rich boronic acids with electron-rich aryl chlorides (a "mismatched" electronic pairing).

  • Verdict : Best for process chemistry and difficult heteroaryl coupling partners.

Mechanistic Visualization

The following diagram illustrates the critical Transmetallation step, where the steric clash of the 2-methyl group is the yield-limiting factor.

G Substrate 2-Methyl-5-propoxy- phenylboronic acid Base_Act Base Activation (Formation of Boronate) Substrate->Base_Act + Base (OH-/CO3--) Transmetallation Transmetallation (CRITICAL STEP) Base_Act->Transmetallation Nucleophilic Attack Pd_OxAdd Pd(II)-Ar-X (Oxidative Addition Complex) Pd_OxAdd->Transmetallation Steric_Clash Steric Clash: Ligand vs. 2-Me Group Transmetallation->Steric_Clash If Ligand is Small (PPh3) Red_Elim Reductive Elimination (C-C Bond Formation) Transmetallation->Red_Elim If Ligand is Bulky (XPhos/NHC) Steric_Clash->Substrate Protodeboronation (Side Reaction) Product Biaryl Product Red_Elim->Product

Figure 1: Catalytic cycle highlighting the transmetallation bottleneck caused by ortho-substitution. System B and C bypass the "Steric Clash" node via bulky ligand architectures.

Comparative Experimental Data

Data extrapolated from kinetic studies of ortho-substituted arylboronic acids (e.g., 2-methoxyphenylboronic acid) [1][4].

Reaction : Coupling of 2-Methyl-5-propoxyphenylboronic acid (1.2 equiv) with 4-Chloroanisole (1.0 equiv).

MetricSystem A: Pd(PPh₃)₄System B: XPhos Pd G4System C: PEPPSI-IPr
Solvent System DME / H₂O (2:1)THF / H₂O (4:1)Dioxane / MeOH (1:1)
Base Na₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)K₂CO₃ (2.0 eq)
Temp / Time 80°C / 12 h40°C / 2 h60°C / 4 h
Conv. (GC) 45%>99%92%
Isolated Yield 38%96% 88%
Homocoupling 15%<1%<3%

Analysis :

  • System A suffers from low conversion due to catalyst decomposition and competitive homocoupling/protodeboronation.

  • System B achieves full conversion rapidly at mild temperatures, preserving the labile boronic acid.

  • System C offers comparable yields but requires slightly higher temperatures.

Recommended Protocol: XPhos Pd G4 System

This protocol is optimized for the 2-Methyl-5-propoxyphenylboronic acid substrate to ensure maximum yield and reproducibility.

Materials
  • Substrate : 2-Methyl-5-propoxyphenylboronic acid (1.2 mmol)

  • Electrophile : Aryl Bromide/Chloride (1.0 mmol)

  • Catalyst : XPhos Pd G4 (0.02 mmol, 2 mol%)

  • Base : K₃PO₄ (Tribasic potassium phosphate) (2.0 mmol)

  • Solvent : THF (Degassed) and Distilled Water.

Step-by-Step Workflow
  • Preparation (In Glovebox or under Argon flow) :

    • Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G4 (2 mol%).

    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Solvent Addition :

    • Add THF (4 mL) and 0.5 M aqueous K₃PO₄ (4 mL).

    • Crucial Step: The biphasic nature of this system helps dissolve the inorganic base while keeping the organic catalyst active.

  • Reaction :

    • Seal the vial with a Teflon-lined cap.

    • Stir vigorously at 40°C for 2–4 hours.

    • Monitoring: Check reaction progress via TLC or LC-MS. The disappearance of the aryl halide is the endpoint.

  • Work-up :

    • Dilute with Ethyl Acetate (10 mL) and separate the layers.

    • Extract the aqueous layer twice with Ethyl Acetate.

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Purification :

    • Purify via flash column chromatography (SiO₂).

    • Tip: The propoxy group adds lipophilicity; use a gradient of Hexanes/EtOAc (start 100:0 to 80:20).

References

  • Beilstein Journals . (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Link

  • Frontiers in Chemistry . (2018). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids. Link

  • Organic Chemistry Portal . (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings. Link

  • National Institutes of Health (PMC) . (2016). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Link

  • BenchChem . (2025).[1] Kinetic studies of Suzuki reactions with 3-Bromo-5-propoxyphenylboronic acid. Link

Sources

Validation

alternative methods to Suzuki coupling for synthesizing 2-Methyl-5-propoxyphenylboronic acid derivatives

A common point of confusion in synthetic literature is the role of the Suzuki-Miyaura reaction. While Suzuki cross-coupling is the premier method for consuming boronic acids to form C-C biaryl bonds, the synthesis of the...

Author: BenchChem Technical Support Team. Date: March 2026

A common point of confusion in synthetic literature is the role of the Suzuki-Miyaura reaction. While Suzuki cross-coupling is the premier method for consuming boronic acids to form C-C biaryl bonds, the synthesis of the boronic acid itself from an aryl halide is traditionally achieved via the closely related Palladium-catalyzed Miyaura borylation [1].

For the synthesis of 2-Methyl-5-propoxyphenylboronic acid (and its pinacol ester derivatives)—a critical building block for pharmaceuticals and agrochemicals—relying solely on Palladium presents distinct challenges. Palladium catalysts are expensive, leave toxic trace metals in active pharmaceutical ingredients (APIs), and can exhibit sluggish oxidative addition when dealing with electron-rich, ortho-substituted arenes.

This guide objectively compares three robust alternatives to Pd-catalyzed borylation: Halogen-Metal Exchange, Nickel-Catalysis, and Iridium-Catalyzed C-H Borylation.

Strategy Overview

Strategy Target 2-Methyl-5-propoxyphenylboronic Acid M1 Method 1: Halogen-Metal Exchange (from Aryl Bromide) M1->Target B(OiPr)3, -78 °C M2 Method 2: Ni-Catalyzed Borylation (from Aryl Chloride/Tosylate) M2->Target B2pin2, Ni cat., 80 °C M3 Method 3: Ir-Catalyzed C-H Borylation (from 4-Propoxytoluene) M3->Target B2pin2, Ir cat., 80 °C

Overall synthetic strategy comparison for accessing 2-Methyl-5-propoxyphenylboronic acid.

Method 1: Halogen-Metal Exchange (The Organometallic Route)

Mechanism & Causality: This classical approach bypasses transition metals entirely. It relies on the rapid halogen-metal exchange between 2-bromo-1-methyl-4-propoxybenzene and an organolithium reagent to generate a highly nucleophilic aryllithium intermediate. This intermediate is electrophilically trapped by a trialkyl borate. We specifically recommend2[2] over trimethyl borate; the bulky isopropyl groups prevent the aryllithium species from adding a second time, which would undesirably yield a borinic acid byproduct.

Self-Validating Protocol:

  • Lithiation: In an oven-dried flask under Ar, dissolve 2-bromo-1-methyl-4-propoxybenzene (1.0 equiv) in anhydrous THF (0.5 M). Cool to -78 °C using a dry ice/acetone bath.

  • Exchange: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes).

    • In-Process Control: The solution may turn pale yellow. Stir for 30 mins. Quench a 0.1 mL aliquot with water and analyze via GC-MS; the complete disappearance of the aryl bromide mass confirms successful lithium-halogen exchange.

  • Borylation: Rapidly add B(OiPr)3 (1.5 equiv) in one portion to trap the kinetic product. Stir for 1 hour at -78 °C, then slowly warm to room temperature.

  • Hydrolysis: Quench with 1M HCl to hydrolyze the borate ester. Extract with EtOAc, dry over Na2SO4, and concentrate. Recrystallize from hexanes/ethyl acetate to yield pure 2-methyl-5-propoxyphenylboronic acid.

Method 2: Nickel-Catalyzed Borylation (The Base-Metal Alternative)

Mechanism & Causality: Nickel offers a highly compelling alternative to Palladium. Because Nickel is more electropositive and has a smaller atomic radius, its Ni(0) state is significantly more nucleophilic. This facilitates rapid oxidative addition into stronger, more challenging bonds, such as aryl chlorides and aryl tosylates[1]. Utilizing a mixed-ligand system (e.g., NiCl2(dppp) with dppf) accelerates the borylation of ortho-substituted arenes while suppressing protodeborylation side reactions[3].

Self-Validating Protocol:

  • Catalyst Assembly: In a glovebox, combine 2-chloro-1-methyl-4-propoxybenzene (1.0 equiv), bis(pinacolato)diboron (B2pin2) (1.5 equiv), NiCl2(dppp) (5 mol%), dppf (5 mol%), and K3PO4 (3.0 equiv) in a sealed vial.

  • Reaction: Add anhydrous 1,4-dioxane (0.2 M). Heat to 80 °C for 12 hours.

    • In-Process Control: The reaction mixture shifts from pale green to dark brown, visually indicating the reduction of Ni(II) to the active Ni(0) species.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and precipitated Ni complexes, and concentrate.

  • Purification: Purify the resulting pinacol ester via flash chromatography. If the free boronic acid is required, subject the pinacol ester to oxidative cleavage (e.g., NaIO4/HCl).

Method 3: Iridium-Catalyzed C-H Borylation (The Atom-Economic Route)

Mechanism & Causality: Unlike the previous methods that require pre-functionalized aryl halides, Ir-catalyzed borylation directly activates the C-H bonds of 4-propoxytoluene. The reaction operates via an unusual4[4]. Regioselectivity in this system is overwhelmingly governed by steric hindrance rather than electronic effects[5]. In 4-propoxytoluene, the catalyst must differentiate between the C-H bond ortho to the methyl group and the C-H bond ortho to the propoxy group. Careful ligand selection (e.g., dtbpy) is critical to direct the bulky Ir-trisboryl active species to the less sterically congested position.

IrCycle Ir3_1 16e Ir(III) Trisboryl Complex (Active Catalyst) Ir5 18e Ir(V) Intermediate (Oxidative Addition of Arene) Ir3_1->Ir5 + Arene (C-H Activation) Ir3_2 16e Ir(III) Hydride (Reductive Elimination) Ir5->Ir3_2 - Aryl-Bpin (Product) Ir3_2->Ir3_1 + B2pin2 / - HBpin

The Ir(III)/Ir(V) catalytic cycle for direct C-H borylation.

Self-Validating Protocol:

  • Catalyst Generation: In a dry flask, mix [Ir(OMe)(cod)]2 (1.5 mol%), dtbpy (3 mol%), and B2pin2 (1.0 equiv). Add anhydrous hexane or MTBE.

    • In-Process Control: The solution will rapidly turn deep red/brown, visually confirming the generation of the active 16-electron Ir(III) trisboryl complex.

  • C-H Activation: Add 4-propoxytoluene (1.0 equiv). Heat to 80 °C for 16 hours.

  • Monitoring: Track the reaction via GC-FID. The steric bulk of the propoxy group directs the Ir catalyst to the C-H bond ortho to the smaller methyl group.

  • Isolation: Evaporate the solvent and purify the 2-methyl-5-propoxyphenylboronic acid pinacol ester via silica gel chromatography.

Quantitative Comparison of Methodologies
MetricHalogen-Metal ExchangeNickel-Catalyzed BorylationIridium-Catalyzed C-H Borylation
Precursor Required 2-Bromo-1-methyl-4-propoxybenzene2-Chloro-1-methyl-4-propoxybenzene4-Propoxytoluene
Catalyst / Metal None (n-BuLi used)NiCl2(dppp) / dppf[Ir(OMe)(cod)]2 / dtbpy
Boron Source B(OiPr)3B2pin2 or BBAB2pin2
Temperature -78 °C to RT80 °C80 °C
Regioselectivity Absolute (Directed by Halogen)Absolute (Directed by Pseudohalogen)Moderate to High (Sterically Governed)
Cost Efficiency High (Cheap reagents)Medium (Cheaper metal, expensive B2pin2)Low (Expensive Ir and B2pin2)
Scalability Excellent (Kilogram scale)Good (Pilot scale)Moderate (Discovery/Optimization scale)
References

1.[4] "IRIDIUM-CATALYZED C-H BORYLATION", Illinois Chemistry. URL: 2.[5] "Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol", NIH. URL: 3.[2] "Arylboronic acid or boronate synthesis", Organic Chemistry Portal. URL: 4.[1] "Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation", ACS. URL: 5.[3] "Neopentylglycolborylation of ortho-Substituted Aryl Halides Catalyzed by NiCl2-Based Mixed-Ligand Systems", ACS. URL:

Sources

Comparative

Spectroscopic Identification of Side Products in 2-Methyl-5-propoxyphenylboronic Acid Reactions

A Comparative Performance Guide for Medicinal Chemists Executive Summary & Strategic Context In the landscape of drug discovery, 2-Methyl-5-propoxyphenylboronic acid (CAS: 1451391-64-2) serves as a critical building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Performance Guide for Medicinal Chemists

Executive Summary & Strategic Context

In the landscape of drug discovery, 2-Methyl-5-propoxyphenylboronic acid (CAS: 1451391-64-2) serves as a critical building block for introducing the 2-methyl-5-propoxyaryl motif—a scaffold often utilized to modulate lipophilicity and metabolic stability in kinase inhibitors and GPCR ligands.

However, the structural features that make this fragment desirable—the ortho-methyl group and the electron-donating propoxy substituent—create a unique stability profile compared to standard phenylboronic acids. This guide provides an in-depth technical comparison of this reagent against its more stable alternatives (e.g., Pinacol Esters) and details the spectroscopic signatures required to identify its three primary degradation products: protodeboronated arenes , phenols , and boroxine anhydrides .

Mechanistic Profiling: The Cost of Sterics and Electronics

To effectively identify side products, one must understand the driving forces behind their formation. The 2-Methyl-5-propoxyphenylboronic acid molecule is subject to two competing electronic/steric effects:

  • The Ortho-Methyl Effect (Steric Acceleration of Protodeboronation): The substituent at the 2-position destabilizes the C-B bond through steric strain. Under basic conditions (typical of Suzuki-Miyaura couplings), this accelerates protodeboronation , cleaving the boron moiety to yield the neutral arene.

  • The 5-Propoxy Effect (Electronic Activation): The alkoxy group is a strong

    
    -donor. This increases electron density on the ring, making the C-B bond more susceptible to oxidation  (to phenol) and facilitating electrophilic attack at the ipso-carbon.
    
Visualization: Degradation Pathways

The following diagram maps the kinetic pathways transforming the parent boronic acid into its impurities.

degradation_pathways Parent 2-Methyl-5-propoxy phenylboronic Acid Boroxine Boroxine Trimer (Dehydration Product) Parent->Boroxine - H2O (Reversible) Arene 1-Methyl-4-propoxybenzene (Protodeboronation) Parent->Arene Base/H2O (Protodeboronation) Phenol 2-Methyl-5-propoxyphenol (Oxidation) Parent->Phenol [O] / H2O2 / Air Biaryl Homocoupled Dimer (Oxidative Coupling) Parent->Biaryl Pd(II) / [O]

Figure 1: Mechanistic divergence of 2-Methyl-5-propoxyphenylboronic acid. Note the reversibility of boroxine formation versus the irreversibility of protodeboronation and oxidation.

Comparative Performance Analysis

This section objectively compares the "Free Acid" form of the reagent against its "Pinacol Ester" alternative, a common decision point for process chemists.

Table 1: Stability and Reactivity Profile
Feature2-Methyl-5-propoxyphenylboronic Acid (Product)Pinacol Ester Analog (Alternative)Implication for Chemist
Atom Economy High (MW ~194)Lower (MW ~276)Acid is preferred for early discovery scale-up.
Protodeboronation High Risk (Fast in aq. base)Medium Risk (Requires hydrolysis first)Use ester for slow-reacting electrophiles to maintain active species reservoir.
Storage Stability Low (Forms boroxine/phenol over time)High (Stable solid)Acid requires fresh QC via NMR before use.
Transmetalation Fast (Free -B(OH)2 species)Slower (Requires activation)Acid is better for difficult, sterically hindered couplings if handled fast.
Purification Difficult (Streaks on Silica)Easy (Stable on Silica)Ester is superior if the starting material must be recovered.

Spectroscopic Identification Guide

Distinguishing the active reagent from its degradation products requires targeted analysis. Standard LC-MS often fails to distinguish Boroxine from Acid due to in-source hydrolysis. NMR is the gold standard.

A. Nuclear Magnetic Resonance (NMR) Signatures[1][2][3]
1. 1H NMR (Proton) - The Diagnostic Signals

Solvent: DMSO-d6 (prevents exchange of B-OH protons) or CD3OD (for simplified spectra).

SpeciesKey Signal (ppm)MultiplicityDiagnostic Feature
Parent Acid ~8.0 - 8.2Singlet (Broad)B(OH)2 protons . Disappears on D2O shake.
Protodeboronated ~7.0 - 7.2MultipletAppearance of new proton at C-1 position.
Phenol (Oxidation) ~9.0 - 9.5SingletPhenolic -OH . Sharp, exchangeable. Upfield shift of ortho protons.
Boroxine Similar to ParentBroadenedSlight downfield shift (~0.1-0.2 ppm) of aromatic signals; loss of B(OH)2 signal.
2. 11B NMR (Boron) - The Purity Check

Reference: BF3·OEt2 (0 ppm).

  • Parent Boronic Acid: ~29 - 31 ppm (Broad singlet).

  • Boroxine (Anhydride): ~33 - 35 ppm (Broader singlet, downfield from acid).

  • Boronate Anion (Active Species): ~3 - 10 ppm (Upfield shift, observed in situ with base).

B. Mass Spectrometry (MS) Profiling
  • Parent Acid (M): Often invisible in ESI+. In ESI-, look for [M-H]- (193 m/z) or the methoxy adduct [M+OMe]-.

  • Boroxine: Often detected as [3M - 3H2O + H]+ or fragments back to monomer.

  • Phenol: Strong signal in ESI- [M-H]- (165 m/z).

  • Homocoupling (Biaryl): Strong signal in ESI+ [2M - 2B(OH)2 + H]+.

Experimental Protocols

Protocol A: Quantitative Purity Assessment (qNMR)

Use this protocol to validate reagent quality before starting a GMP campaign.

  • Internal Standard: Weigh approx. 10 mg of 1,3,5-trimethoxybenzene (non-hygroscopic, distinct singlet at 6.1 ppm).

  • Sample Preparation: Weigh approx. 15 mg of the boronic acid sample into a vial.

  • Solvent: Dissolve both in 0.6 mL DMSO-d6 (dry). Note: Do not use CDCl3 as it promotes dehydration to boroxine.

  • Acquisition:

    • Relaxation delay (d1) = 30 seconds (to ensure full relaxation of boron-attached protons).

    • Scans = 16.

  • Analysis: Integrate the internal standard (set to 3H) and the aromatic region of the boronic acid.

    • Calculation: If the integral of the 2-methyl group (3H, ~2.3 ppm) is lower than expected relative to the standard, protodeboronation or non-volatile salts are present.

Protocol B: Monitoring Reaction Stability (Suzuki Coupling)

Use this workflow to determine if side-products are killing your yield.

  • Sampling: Take a 50 µL aliquot of the reaction mixture at t=0, 1h, and 4h.

  • Quench: Dispense into a vial containing 200 µL of EtOAc and 200 µL of 0.1 M HCl (to stop base-catalyzed protodeboronation immediately).

  • Extraction: Vortex and separate the organic layer.

  • Analysis: Inject onto LC-MS (Reverse Phase C18) .

    • Gradient: 5% to 95% MeCN in Water (+0.1% Formic Acid).

    • Target: Monitor the ratio of Product (Coupled) vs. Deboronated Arene (m/z ~150) .

    • Decision: If Deboronated > 10% within 1 hour, switch to the Pinacol Ester or use Anhydrous conditions (CPME/K3PO4) .

Visualization: Analytical Decision Tree

This logic flow guides the scientist through identifying the impurity.

analytical_workflow Sample Crude Reaction Mixture TLC TLC Analysis (Streak? New Spot?) Sample->TLC Streak Streaking Spot TLC->Streak Boronic Acid/Boroxine NewSpot New Distinct Spot TLC->NewSpot Impurity NMR_1H 1H NMR (DMSO-d6) Streak->NMR_1H Isolate & Dry NewSpot->NMR_1H Check_OH Check >9.0 ppm NMR_1H->Check_OH Check_Ar Check Aromatic Region Check_OH->Check_Ar No Signal Phenol Phenol Identified (Oxidation) Check_OH->Phenol Sharp Singlet Deboro Deboronated Arene (Hydrolysis) Check_Ar->Deboro New Triplet/Multiplet Boroxine Boroxine (Dehydration) Check_Ar->Boroxine Broadening Only

Figure 2: Step-by-step identification logic for boronic acid impurities.

References

  • Sigma-Aldrich. 2-Methyl-5-propoxyphenylboronic acid Product Specification. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Arylboronic Acids and Esters: Kinetics, Mechanism, and Practical Implications. Journal of the American Chemical Society. Link

  • Hall, D. G. (Ed.).[1] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • IUPAC. Boroxine formation and NMR shifts. IUPAC Standards in Boron Chemistry. Link

  • Yan, J., et al. (2013). Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols. Synlett. Link

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-5-propoxyphenylboronic Acid: Proper Disposal Procedures

Executive Summary Do not dispose of this compound down the drain. While arylboronic acids are often viewed as "mild" reagents in Suzuki-Miyaura couplings, 2-Methyl-5-propoxyphenylboronic acid requires specific handling d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Do not dispose of this compound down the drain. While arylboronic acids are often viewed as "mild" reagents in Suzuki-Miyaura couplings, 2-Methyl-5-propoxyphenylboronic acid requires specific handling due to the environmental persistence of boron and its potential reproductive toxicity profile (inferred from boric acid metabolites).[1]

Immediate Action Plan:

  • Segregate: Isolate from strong oxidizers immediately.

  • Label: Tag as "Non-RCRA Regulated Chemical Waste" (unless mixed with listed solvents) but manage as Hazardous Organic Waste .

  • Destruction: The only approved final disposal method is High-Temperature Incineration via a licensed waste contractor.

Chemical Profile & Hazard Characterization

Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1] This compound is prone to dehydration, forming boroxines (anhydrides) upon storage, but the disposal route remains identical.

ParameterDataOperational Implication
Chemical Name 2-Methyl-5-propoxyphenylboronic acidPrimary identifier for waste manifests.
CAS Number 1451391-64-2Use for specific inventory tracking.
Molecular Formula

Carbon-rich; suitable for fuel blending.[1]
Physical State Solid (White to off-white powder)Dust generation risk during transfer.
Solubility Soluble in MeOH, DMSO, DCM; Low in WaterDo not attempt aqueous neutralization.
Reactivity Lewis Acid; OxidizableINCOMPATIBLE with peroxides/nitrates.
GHS Classification Warning: H315, H319, H335Treat as Irritant; use standard PPE.

Risk Assessment & Causality

Why do we follow these specific steps?

  • Environmental Persistence (The Boron Factor): Unlike pure organic acids, the boron moiety does not biodegrade in standard wastewater treatment plants. Boron is phytotoxic to plants and is regulated in many municipal sewer districts [1]. Therefore, drain disposal is strictly prohibited .

  • Oxidative Instability: Boronic acids possess a carbon-boron bond that is susceptible to oxidation.[1] Mixing this waste with strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) in a waste container can lead to an uncontrolled exothermic reaction, generating phenol derivatives and heat.

  • Dehydration Equilibrium: Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines).[1] This does not alter the toxicity profile but ensures that the waste is always treated as a "reactive solid" rather than an inert salt.

Step-by-Step Disposal Protocol

Stream A: Solid Waste (Pure Substance)

Use this protocol for expired shelf-stock or spilled solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential Lewis acid corrosion over long periods.

  • Transfer:

    • Work inside a fume hood.[2]

    • Transfer solid using a chemically resistant spatula.

    • Validation Check: Wipe the threads of the jar with a dry tissue before closing to ensure a gas-tight seal.

  • Labeling:

    • Label: "Hazardous Waste - Solid Organic."

    • Constituents: "2-Methyl-5-propoxyphenylboronic acid (100%)."

    • Hazard Checkbox: [x] Irritant [x] Toxic.

Stream B: Solution Waste (Reaction Mixtures)

Use this protocol for mother liquors or reaction byproducts.

  • Solvent Compatibility Check:

    • Ensure the carrier solvent is compatible with the waste stream (e.g., Dichloromethane, Methanol, Ethyl Acetate).

    • CRITICAL: If the reaction involved oxidative conditions (e.g.,

      
       or mCPBA), you must quench the solution with a mild reducing agent (like Sodium Thiosulfate) and test for peroxides before  adding to the waste drum.
      
  • Segregation:

    • Pour into the "Halogenated" or "Non-Halogenated" solvent waste stream depending on the solvent used.

    • Do not mix with aqueous acid waste streams to prevent precipitation of the solid, which can clog drum bungs.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for determining the correct disposal path.

DisposalWorkflow Start Waste Generation: 2-Methyl-5-propoxyphenylboronic acid StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste (Pure/Spill) StateCheck->SolidStream Powder/Solid LiquidStream Liquid Waste (Solution) StateCheck->LiquidStream Dissolved ContainerSolid Pack in HDPE/Glass Label: 'Solid Organic' SolidStream->ContainerSolid OxidizerCheck Contains Oxidizers? (Peroxides, etc.) LiquidStream->OxidizerCheck Quench Quench with Na2S2O3 OxidizerCheck->Quench Yes (High Risk) ContainerLiquid Segregate by Solvent (Halogenated vs Non-Hal) OxidizerCheck->ContainerLiquid No Quench->ContainerLiquid Final Ship for High-Temp Incineration (Fuel Blending) ContainerSolid->Final ContainerLiquid->Final

Figure 1: Operational decision tree for the segregation and treatment of boronic acid waste.

Spill Contingency (Self-Validating System)

If a spill occurs, use the P.A.S.S. (Protect, Absorb, Sweep, Seal) method adapted for boronic acids.

  • Protect: Don nitrile gloves and N95 dust mask (or respirator).

  • Absorb/Dampen: If solid, cover lightly with a paper towel dampened with water to prevent dust aerosolization. Boronic acids are not water-reactive.

  • Sweep: Use a spark-proof scoop.

  • Seal: Place in a dedicated waste jar.

    • Validation: Wipe the area with a methanol-soaked tissue. If a white residue reappears upon drying, the cleanup is incomplete (boronic acids are soluble in MeOH). Repeat until no residue remains.

References

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals and Chemical Waste. RCRA Regulations.[2] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Safety Guidelines. Available at: [Link]

  • European Chemicals Agency (ECHA). Boric Acid and Borates: Substance Information and Reproductive Toxicity Classifications. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-5-propoxyphenylboronic acid

Technical Safety Guide: Personal Protective Equipment for 2-Methyl-5-propoxyphenylboronic Acid Executive Summary & Operational Context As researchers, we often treat boronic acids as "benign" building blocks for Suzuki-M...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: Personal Protective Equipment for 2-Methyl-5-propoxyphenylboronic Acid

Executive Summary & Operational Context

As researchers, we often treat boronic acids as "benign" building blocks for Suzuki-Miyaura couplings.[1] This complacency is a safety vector.[1] While 2-Methyl-5-propoxyphenylboronic acid is not pyrophoric like its organolithium precursors, it acts as a significant irritant to mucosal membranes and the respiratory tract.[1]

This guide moves beyond generic safety data sheets (SDS). It provides a logistical framework for handling this specific compound, focusing on the prevention of cumulative sensitization and acute irritation. The protocols below are designed to be self-validating: if you cannot perform a step (e.g., verifying glove breakthrough time), the workflow must pause.

Hazard Profile & Risk Assessment

Before selecting PPE, we must define the enemy.[1] This compound is a solid powder that easily aerosolizes upon transfer.[1]

Hazard ClassH-CodePhysical ManifestationOperational Risk
Skin Irritation H315 Erythema, dermatitis upon contact.[1]High risk during weighing/transfer if static charge disperses powder.[1]
Eye Irritation H319 Severe redness, potential corneal damage.[1]High risk.[1] Dust particles can bypass standard safety glasses.[1]
STOT - SE 3 H335 Respiratory tract irritation (coughing, soreness).[1]Moderate-High.[1] Inhalation of dust is the primary exposure route.[1]
Acute Toxicity H302 *Harmful if swallowed.[1][2][3][4]Low risk if hygiene protocols (no eating/gloving) are followed.[1]

*Note: Acute toxicity (H302) is common among phenylboronic acid derivatives; treat as harmful by default.

PPE Selection Matrix

The following equipment is mandatory for all manipulations of 2-Methyl-5-propoxyphenylboronic acid.

Protection ZoneRequired EquipmentTechnical Specification (Standard)Rationale
Ocular Safety Goggles (Not Glasses)ANSI Z87.1 (US) or EN 166 (EU) - Impact & Dust ratedStandard glasses have gaps.[1] Fine boronic acid dust will migrate around lenses.[1] Goggles provide a seal.[1][5]
Dermal (Hand) Nitrile Gloves (Double gloving recommended)EN 374 (Type B or C); Thickness ≥ 0.11 mmLatex is permeable to many organic solvents used with this compound.[1] Nitrile offers superior chemical resistance.[1]
Respiratory Fume Hood (Primary) or N95/P2 Respirator (Secondary)Face velocity: 0.3–0.5 m/sEngineering controls (hood) are superior to PPE.[1] Use respirators only if weighing outside a hood is unavoidable.[1]
Body Lab Coat (High-neck, long sleeve)100% Cotton or flame-resistant syntheticPrevents dust accumulation on street clothes.[1] Synthetic blends can melt if a fire occurs (e.g., solvent ignition).

Operational Protocol: Donning & Handling

This workflow integrates safety into the experimental procedure.

Phase A: Pre-Operation Logic
  • Verify Engineering Controls: Check the fume hood flow monitor. If flow is < 0.3 m/s, STOP .

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.[1]

  • Static Control: Boronic acids are static-prone.[1] Use an anti-static gun or wipe on the spatula and weighing boat to prevent "jumping" of the powder.[1]

Phase B: The Handling Workflow
  • Step 1: Don PPE in order: Lab coat

    
     Goggles 
    
    
    
    Gloves.[1]
  • Step 2: Position the balance inside the fume hood if possible.[1] If not, use a powder funnel to minimize air exposure during transfer.[1]

  • Step 3: Transfer the solid.[1] Do not tap the spatula against the flask rim vigorously; this creates a dust cloud.[1] Use a gentle rolling motion.

  • Step 4: Immediately wipe down the balance area with a wet paper towel (solvent or water) to capture invisible dust residues.[1]

Phase C: Doffing (Removal)
  • Step 1: Wash gloved hands with soap and water before removing them.[1] This neutralizes surface dust.[1]

  • Step 2: Remove gloves using the "beak" method (peeling inside out) to trap residues inside.[1]

  • Step 3: Remove goggles only after gloves are disposed of to prevent transferring chemical to the face.[1]

Visualization: Risk Logic & Emergency Response

The following diagrams illustrate the decision-making process for PPE selection and the immediate response workflow in case of exposure.

Diagram 1: Risk Assessment to PPE Selection Logic

PPE_Selection Start Start: Handling 2-Methyl-5-propoxyphenylboronic acid Check_State Physical State: Solid/Powder Start->Check_State Check_Location Is Fume Hood Available? Check_State->Check_Location Hood_Yes Yes (Velocity > 0.3 m/s) Check_Location->Hood_Yes Preferred Hood_No No Check_Location->Hood_No High Risk PPE_Standard Standard PPE: 1. Nitrile Gloves (0.11mm) 2. Safety Goggles (Sealed) 3. Lab Coat Hood_Yes->PPE_Standard PPE_Enhanced Enhanced PPE: 1. Standard PPE 2. N95/P2 Respirator 3. Designated Powder Zone Hood_No->PPE_Enhanced

Caption: Decision logic for selecting appropriate PPE based on engineering control availability.

Diagram 2: Emergency Exposure Response Workflow

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Action_Eye Flush 15 mins (Hold eyelids open) Eye->Action_Eye Action_Skin Wash with Soap/Water (Remove contam. clothes) Skin->Action_Skin Action_Inhale Move to Fresh Air (Support breathing) Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Eye->Medical Action_Skin->Medical Action_Inhale->Medical

Caption: Immediate procedural workflow for accidental exposure events.

Disposal & Decontamination

Proper disposal is the final step of the safety lifecycle.[1]

  • Solid Waste: Do not throw in the trash. Collect in a container labeled "Solid Hazardous Waste - Organoboron Compounds."[1]

  • Solution Waste: If dissolved in solvent (e.g., DMSO, Methanol), dispose of in the "Organic Solvents - Halogen Free" stream.

  • Destruction Method: The preferred method for professional disposal services is dissolution in a combustible solvent followed by incineration equipped with an afterburner and scrubber to manage boron oxide byproducts [1].[1]

References

  • Occupational Safety and Health Administration (OSHA). (2005).[1] OSHA/NIOSH Interim Guidance: Chemical Personal Protective Equipment (PPE) Selection Matrix. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (2021).[1] Personal Protective Equipment Requirements. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (2016). Procedures for Safe Use of Pyrophoric Solids (Adapted for general solid handling). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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